Product packaging for Propyl methanesulfonate(Cat. No.:CAS No. 1912-31-8)

Propyl methanesulfonate

Cat. No.: B154702
CAS No.: 1912-31-8
M. Wt: 138.19 g/mol
InChI Key: DKORSYDQYFVQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propyl methanesulfonate (CAS 1912-31-8) is a high-purity alkyl sulfonate ester serving as a versatile reagent in advanced organic synthesis and specialized research disciplines. With a molecular formula of C4H10O3S and a molecular weight of 138.18 g/mol, it is characterized as a clear, colorless to light yellow liquid . Its physical properties include a boiling point of 110°C at 20 mmHg and a specific gravity of approximately 1.15 . This compound is a monofunctional alkylating agent, where the methanesulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions to efficiently introduce a propyl group into target molecules . This mechanism is central to its application as a building block for constructing more complex organic molecules, including pharmaceuticals and specialty chemicals . In research, this compound is significantly employed as a tool to study genotoxicity and mutagenesis. It acts by alkylating DNA, with a specific affinity for the O6 position of guanine, making it a valuable compound for inducing specific DNA damage in cellular and animal models . These studies are crucial for investigating DNA repair pathways and the consequences of unrepaired genetic damage . Its use in genetic and botanical research is also documented, for instance, in studies on mutagenic effects in barley seeds . Researchers can analyze this compound using reverse-phase (RP) HPLC methods with simple conditions, ensuring proper identification and purity assessment . Please handle with care. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Attention: Toxicological data indicates that this compound is harmful if swallowed and may cause reproductive toxicity . It is classified as a possible mutagen . Always refer to the Safety Data Sheet (SDS) before use and adhere to safe laboratory practices, including the use of proper personal protective equipment (PPE) such as gloves, lab coats, and splash goggles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O3S B154702 Propyl methanesulfonate CAS No. 1912-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKORSYDQYFVQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4031770
Record name Propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-31-8
Record name Propyl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-propyl methane sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl methanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYL METHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M6NKT0B5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Propyl Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1912-31-8[1][2]

This guide provides an in-depth technical overview of propyl methanesulfonate (B1217627), a potent alkylating agent of significant interest to researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis, mechanism of action, and key experimental protocols for its analysis and assessment of its genotoxic potential.

Chemical and Physical Properties

Propyl methanesulfonate, also known as propyl mesylate, is the propyl ester of methanesulfonic acid.[3] It is a colorless to pale yellow liquid and is recognized for its utility as a reagent in organic synthesis, primarily as an alkylating agent for introducing a propyl group.[3][4]

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
CAS Number 1912-31-8
Molecular Formula C4H10O3S[2]
Molecular Weight 138.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms Propyl mesylate, Methanesulfonic acid propyl ester, n-Propyl methanesulfonate[1][2][3]
SMILES CCCOS(=O)(=O)C[1]
InChI Key DKORSYDQYFVQNS-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to light yellow/orange clear liquid[3]
Boiling Point 110°C / 20mmHg
Flash Point 92.4°C
Refractive Index 1.4200 to 1.4250
Solubility Soluble in water and various organic solvents[3]

Mechanism of Action: DNA Alkylation

This compound is a monofunctional alkylating agent.[5] Its biological activity, including its genotoxicity and mutagenicity, stems from its ability to transfer its propyl group to nucleophilic sites on biological macromolecules, most significantly DNA.[5][6] This process, known as DNA alkylation, can lead to mutations and cell death if the DNA damage is not repaired. The methanesulfonate group is an excellent leaving group, facilitating the nucleophilic substitution reaction.[7]

Alkylating agents can react with DNA via two main mechanisms: SN1 (first-order nucleophilic substitution) and SN2 (second-order nucleophilic substitution).[7][8] While SN2-type agents primarily react with ring nitrogen atoms on DNA bases, SN1-type agents can react with both nitrogen and exocyclic oxygen atoms.[7] this compound is expected to exhibit reactivity that can lead to alkylation at various positions on DNA bases, with a notable target being the O6 position of guanine, a highly mutagenic lesion.[5][6]

DNA_Alkylation cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_products Products PMS This compound (CH3CH2CH2OSO2CH3) reaction_label Nucleophilic Attack (SN1/SN2) PMS->reaction_label DNA_G Guanine in DNA DNA_G->reaction_label Propyl_G O6-Propylguanine (Mutagenic Lesion) reaction_label->Propyl_G Alkylated DNA Mesylate Methanesulfonate (Leaving Group) reaction_label->Mesylate

Mechanism of DNA Alkylation by this compound.

Experimental Protocols

Synthesis of this compound (Representative Method)

The synthesis of alkyl methanesulfonates typically involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a base. The following is a general procedure based on a patented method.[9]

Workflow for the Synthesis of this compound

Synthesis_Workflow start Start reactants Combine Propanol, Methanesulfonyl Chloride, and Triethylamine in an Aromatic Solvent start->reactants reaction React under Inert Atmosphere (e.g., Nitrogen) with Cooling reactants->reaction workup Wash Crude Product with Aqueous Sodium Carbonate Solution reaction->workup separation Separate Organic Layer workup->separation purification Purify by Distillation under Reduced Pressure separation->purification end End purification->end

General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), a mixture of n-propanol, methanesulfonyl chloride, and an aromatic organic solvent (e.g., toluene) is prepared.[9]

  • Addition of Base: A tertiary amine, such as triethylamine, is added to the mixture. The reaction is typically carried out with cooling to manage the exothermic nature of the reaction.[9]

  • Reaction: The mixture is stirred until the reaction is complete, which can be monitored by techniques like TLC or GC.

  • Workup: The crude reaction mixture containing this compound is washed with an aqueous solution of an alkali metal carbonate (e.g., sodium carbonate) to neutralize any remaining acid and remove byproducts.[9]

  • Purification: The organic layer is separated, dried, and the solvent is removed. The final product is then purified, typically by distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the detection and quantification of genotoxic impurities like this compound in active pharmaceutical ingredients (APIs).[10][11][12][13]

GCMS_Workflow start Start sample_prep Prepare Sample and Standard Solutions in a Suitable Solvent (e.g., Methanol) start->sample_prep injection Inject Sample into GC-MS System sample_prep->injection separation Separate Analytes on a Capillary Column (e.g., DB-624) injection->separation detection Detect and Identify Analytes using Mass Spectrometry (SIM mode) separation->detection quantification Quantify this compound using a Calibration Curve detection->quantification end End quantification->end

Workflow for the in vivo Pig-a genotoxicity assay.

Methodology:

  • Animal Dosing: Male Wistar rats are typically used. A 28-day repeat-dose protocol is preferred for regulatory safety assessments. [14]this compound is administered, for example, by oral gavage. A vehicle control group and a positive control group (e.g., treated with N-nitroso-N-ethylurea) are included. [15]2. Blood Collection: Peripheral blood samples (a few microliters) are collected from the animals at various time points during and after the dosing period. [16]Blood is collected into tubes containing an anticoagulant. [17]3. Cell Staining: The blood samples are stained with a cocktail of fluorescently-labeled antibodies. For the rat RBC assay, this typically includes an antibody against a GPI-anchored protein (e.g., FITC-conjugated anti-rat CD59) and an antibody against an erythroid marker (e.g., APC-conjugated anti-rat HIS49). [16]4. Flow Cytometric Analysis: The stained samples are analyzed on a flow cytometer equipped with appropriate lasers. At least one million red blood cells per sample are analyzed to determine the frequency of cells that are negative for the GPI-anchored protein (CD59-negative), which are the mutant cells. [16][14]5. Data Analysis: The frequency of mutant red blood cells is calculated for each animal at each time point. Statistical analysis is performed to determine if there is a significant increase in the mutant frequency in the this compound-treated groups compared to the vehicle control group.

Safety and Handling

This compound is a suspected mutagen and should be handled with appropriate safety precautions. [4]It may cause skin and eye irritation. [3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Propyl Methanesulfonate: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl methanesulfonate (B1217627) (CAS No. 1912-31-8), also known as propyl mesylate, is an organic compound classified as a sulfonate ester.[1] It serves as a significant reagent in organic synthesis, primarily utilized as an alkylating agent to introduce a propyl group into various molecules.[2] This high reactivity makes it a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[2] However, its alkylating nature also necessitates careful handling due to potential health risks, including skin and eye irritation.[1]

Core Chemical and Physical Properties

Propyl methanesulfonate is typically a colorless to pale yellow liquid.[1][3] It is soluble in water and a range of organic solvents.[1] A summary of its key quantitative properties is provided in the table below.

PropertyValueSource
Molecular Formula C4H10O3S[1][4][5][6]
Molecular Weight 138.19 g/mol [4][5][6]
Boiling Point 110 °C at 20 mmHg[2][3][6]
Density ~1.132 - 1.15 g/cm³[2][3][6]
Refractive Index 1.4200 to 1.4250[2][3][6]
Flash Point 92.4 °C[2]
LogP 1.45340[2]

Chemical Structure

The structure of this compound consists of a propyl group linked to a methanesulfonate group. The methanesulfonate moiety is a good leaving group, which contributes to the compound's reactivity in nucleophilic substitution reactions.[1]

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A general method for the preparation of alkyl methanesulfonates involves the reaction of an alcohol with methanesulfonyl chloride in an aromatic organic solvent, in the presence of a tertiary amine such as triethylamine (B128534).[7] The tertiary amine acts as a base to neutralize the hydrochloric acid byproduct. The crude product is then typically washed with an aqueous alkali metal carbonate solution to remove impurities.[7]

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve propan-1-ol and a stoichiometric equivalent of triethylamine in an aromatic solvent like toluene.

  • Addition of Reagent: Cool the mixture in an ice bath. Slowly add a stoichiometric equivalent of methanesulfonyl chloride to the solution while stirring. Maintain the temperature to control the exothermic reaction.

  • Reaction: Allow the mixture to stir at a controlled temperature until the reaction is complete, which can be monitored by techniques like TLC or GC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a dilute aqueous solution of sodium carbonate, followed by water and then brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

synthesis_workflow Reactants Propan-1-ol + Methanesulfonyl Chloride + Triethylamine in Toluene Reaction Reaction at controlled temperature (e.g., 0-10 °C) Reactants->Reaction Workup Aqueous Wash (Na₂CO₃, H₂O, Brine) Reaction->Workup Isolation Dry & Concentrate Workup->Isolation Purification Vacuum Distillation Isolation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Analytical Protocol for Purity Determination

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method suitable for the determination and quantification of this compound, particularly for detecting it as a potential genotoxic impurity in active pharmaceutical ingredients.[8]

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the chosen solvent to a known volume.

  • GC-MS Analysis:

    • Chromatographic Column: A column such as a DB-624 (30m x 0.32mm, 1.8 µm) is often suitable for separating alkyl methanesulfonates.[8]

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC.

    • Temperature Program: Use a temperature gradient to ensure separation from the solvent and other components. An example program could start at a low temperature, ramp up to a higher temperature, and then hold.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For high sensitivity and specificity, use Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect characteristic ions of this compound.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample.

analysis_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards (known concentrations) Injection Inject into GC Standard->Injection Sample Dissolve Test Sample (known concentration) Sample->Injection Separation Chromatographic Separation (e.g., DB-624 column) Injection->Separation Detection Mass Spectrometry Detection (EI, SIM/MRM mode) Separation->Detection Calibration Generate Calibration Curve from Standards Detection->Calibration Quantification Quantify Analyte in Sample using Calibration Curve Detection->Quantification Calibration->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for the GC-MS analysis of this compound.

References

Propyl Methanesulfonate as an Alkylating Agent: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl methanesulfonate (B1217627) (PMS) is a monofunctional alkylating agent belonging to the class of methanesulfonic acid esters.[1] These compounds are characterized by their ability to introduce an alkyl group into nucleophilic sites of biologically important macromolecules, most notably DNA. This covalent modification of DNA is the primary mechanism underlying their genotoxic and cytotoxic effects, which has made them a subject of interest in cancer research and toxicology. This technical guide provides an in-depth exploration of the core mechanism of action of propyl methanesulfonate, detailing its chemical reactivity, the formation of DNA adducts, the cellular responses to this damage, and the experimental methodologies used to study these processes.

Core Mechanism of Action: Nucleophilic Substitution

The chemical reactivity of this compound is centered on the electrophilic nature of the propyl group, which is attached to the strongly electron-withdrawing methanesulfonate leaving group.[1] This configuration facilitates a nucleophilic substitution reaction, primarily through an S(_N)2 mechanism, where a nucleophile attacks the α-carbon of the propyl group, leading to the displacement of the methanesulfonate anion.

In a biological context, the most significant nucleophiles are the nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases of DNA. The reaction of this compound with DNA results in the formation of various DNA adducts, which are covalent modifications that can disrupt the normal structure and function of the DNA helix.

PMS This compound (CH3SO2OCH2CH2CH3) TransitionState SN2 Transition State PMS->TransitionState Nucleophilic Attack Nucleophile Nucleophilic Site in DNA (e.g., N7-Guanine) Nucleophile->TransitionState PropylatedDNA Propylated DNA Adduct (e.g., 7-Propylguanine) TransitionState->PropylatedDNA Alkylation Methanesulfonate Methanesulfonate Leaving Group TransitionState->Methanesulfonate Departure of Leaving Group

Figure 1: SN2 mechanism of DNA alkylation by this compound.

DNA Adduct Profile

Table 1: DNA Adducts Formed by Isothis compound (as a proxy for this compound)

AdductPosition of AlkylationYield (nmol/mg DNA)
7-IsopropylguanineN7 of Guanine22
O⁶-IsopropyldeoxyguanosineO⁶ of Guanine11
O²-IsopropylcytosineO² of Cytosine9
O²-IsopropyldeoxythymidineO² of Thymine (B56734)2
O⁴-IsopropyldeoxythymidineO⁴ of Thymine2
3-IsopropyladenineN3 of Adenine0.2
3-IsopropyldeoxythymidineN3 of Thymine0.2

Data from a study on isothis compound reacted in vitro with calf thymus DNA.[3]

The formation of these adducts, particularly at the O⁶ position of guanine, is highly mutagenic as it can lead to mispairing during DNA replication, typically resulting in G:C to A:T transition mutations.

Cellular Response to DNA Alkylation

The presence of DNA adducts triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. The primary signaling pathways involved are the Base Excision Repair (BER) and Mismatch Repair (MMR) pathways.

Base Excision Repair (BER) Pathway

The BER pathway is the main mechanism for repairing small, non-helix-distorting base lesions, such as those created by monofunctional alkylating agents like this compound.[4][5] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

cluster_BER Base Excision Repair (BER) Pathway DNA_Damage Alkylated DNA (e.g., 7-Propylguanine) Glycosylase DNA Glycosylase (e.g., MPG) DNA_Damage->Glycosylase Recognition & Excision AP_Site AP (Apurinic/ Apyrimidinic) Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision SSB Single-Strand Break with 5'-dRP APE1->SSB PolB DNA Polymerase β SSB->PolB Gap_Filling Gap Filling & 5'-dRP Excision PolB->Gap_Filling Ligation DNA Ligase III / XRCC1 Gap_Filling->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Figure 2: Overview of the Base Excision Repair (BER) pathway.
Mismatch Repair (MMR) Pathway

If DNA replication occurs before the O⁶-alkylguanine adduct is repaired, a thymine may be incorrectly incorporated opposite the modified guanine. This O⁶-alkylguanine:Thymine mismatch is recognized by the Mismatch Repair (MMR) system.[6][7] The MMR pathway attempts to correct this mismatch, and if the repair is futile or leads to persistent single-strand breaks, it can trigger cell cycle arrest and apoptosis.[8][9]

cluster_MMR Mismatch Repair (MMR) Pathway Activation O6_G_T O6-Propylguanine:Thymine Mismatch MutSa MutSα (MSH2/MSH6) Recognition O6_G_T->MutSa MutLa MutLα (MLH1/PMS2) Recruitment MutSa->MutLa Exo1 Exonuclease 1 Excision MutLa->Exo1 Apoptosis Cell Cycle Arrest & Apoptosis MutLa->Apoptosis Futile Repair Cycles Pol_d DNA Polymerase δ Resynthesis Exo1->Pol_d Lig1 DNA Ligase I Ligation Pol_d->Lig1 Repaired_DNA Repaired DNA Lig1->Repaired_DNA

Figure 3: Mismatch Repair (MMR) response to O⁶-alkylguanine adducts.

Cytotoxicity

The accumulation of DNA damage and the subsequent activation of repair pathways can lead to cytotoxicity if the damage is too extensive to be repaired efficiently. This can result in cell cycle arrest, senescence, or apoptosis. The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits a biological process (such as cell growth) by 50%. While specific IC₅₀ values for this compound are not widely reported, data for other alkylating agents in various cancer cell lines are available and provide a general reference for the expected range of cytotoxicity.

Table 2: Representative IC₅₀ Values for Other Alkylating Agents

Alkylating AgentCell LineIC₅₀ (µM)
Compound 1 (Arylpropyl Sulfonamide)PC-3 (Prostate Cancer)22.4
Compound 2 (Arylpropyl Sulfonamide)HCT116 (Colon Cancer)0.34
5-Fluorouracil (for comparison)HCT116 (Colon Cancer)~20
B13 (Arylpropyl Sulfonamide)HL-60 (Leukemia)33.6

Note: These values are for structurally related or functionally similar compounds and are provided for comparative purposes.[10][11]

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of experimental techniques to detect and quantify DNA damage and assess its biological consequences.

General Experimental Workflow

Cell_Culture Cell Culture (e.g., Cancer Cell Line) PMS_Treatment Treatment with This compound Cell_Culture->PMS_Treatment Harvesting Cell Harvesting PMS_Treatment->Harvesting DNA_Analysis DNA Damage Analysis Harvesting->DNA_Analysis Cytotoxicity_Assay Cytotoxicity Assay Harvesting->Cytotoxicity_Assay Comet_Assay Comet Assay (DNA Strand Breaks) DNA_Analysis->Comet_Assay HPLC_MS HPLC-MS/MS (DNA Adduct Quantification) DNA_Analysis->HPLC_MS MTT_Assay MTT Assay (Cell Viability) Cytotoxicity_Assay->MTT_Assay

Figure 4: General experimental workflow for studying PMS.
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Detailed Protocol:

  • Cell Preparation:

    • Treat cells with the desired concentrations of this compound for a specified time.

    • Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Prepare 1% normal melting point agarose in PBS and coat microscope slides. Allow to dry.

    • Mix cell suspension with 0.5% low melting point agarose at 37°C in a 1:10 ratio (v/v).

    • Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently rinse the slides with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.

    • Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) to each slide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per sample using specialized image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment.[12][13]

HPLC-MS/MS for DNA Adduct Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the identification and quantification of specific DNA adducts.

Principle: DNA is isolated from treated cells, enzymatically digested into individual nucleosides, and then the mixture is separated by HPLC. The eluting nucleosides are then ionized and analyzed by a mass spectrometer to identify and quantify the specific propylated adducts based on their mass-to-charge ratio and fragmentation patterns.

Detailed Protocol:

  • DNA Isolation:

    • Treat cells with this compound and harvest.

    • Isolate genomic DNA using a standard DNA extraction kit or phenol-chloroform extraction, ensuring high purity.

  • DNA Digestion:

    • Quantify the isolated DNA.

    • Digest 10-50 µg of DNA to nucleosides using a cocktail of enzymes, typically nuclease P1, followed by alkaline phosphatase. This is usually performed overnight at 37°C.

  • HPLC Separation:

    • Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

    • Separate the nucleosides using a gradient elution with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of expected adducts (e.g., 7-propylguanine). This involves selecting the precursor ion of the adduct and monitoring for a specific product ion after fragmentation.

    • Develop a standard curve using synthesized propyl-adducted nucleoside standards for absolute quantification.

  • Data Analysis:

    • Integrate the peak areas of the adducts and normalize to the amount of unmodified nucleosides (e.g., guanine) to express the adduct levels as adducts per 10⁶ or 10⁷ parent bases.[14][15]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of PMS. Include a vehicle control (medium with the solvent used to dissolve PMS).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[7][8]

Conclusion

This compound exerts its biological effects primarily through the alkylation of DNA, leading to the formation of various DNA adducts. These adducts can be mutagenic and cytotoxic, triggering cellular DNA repair pathways such as Base Excision Repair and Mismatch Repair. The experimental protocols detailed in this guide provide a framework for the comprehensive investigation of the mechanism of action of this compound and other similar alkylating agents. A thorough understanding of these mechanisms is crucial for applications in toxicology, cancer research, and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Synthesis and Reactivity Profile of Propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl methanesulfonate (B1217627) (PMS), also known as n-propyl mesylate, is a crucial reagent and intermediate in organic synthesis, particularly within the pharmaceutical industry. Its utility stems from the methanesulfonate moiety, which functions as an excellent leaving group in nucleophilic substitution reactions, making PMS a potent propylating agent.[1] This technical guide provides a comprehensive overview of the synthesis of propyl methanesulfonate, its reactivity profile, and its implications in drug development, with a focus on its genotoxic potential through DNA alkylation. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a thorough resource for researchers and professionals in the field.

Introduction

This compound (CAS No: 1912-31-8; Molecular Formula: C₄H₁₀O₃S; Molecular Weight: 138.18 g/mol ) is a colorless to pale yellow liquid soluble in a variety of organic solvents.[2] Its primary application lies in its capacity to introduce a propyl group into a molecule of interest through nucleophilic substitution. The methanesulfonate (mesylate) group is a superior leaving group compared to halides due to the resonance stabilization of the resulting anion. This property makes this compound a highly reactive and efficient alkylating agent in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][3] However, its high reactivity also raises concerns about its potential for genotoxicity, as it can alkylate biological macromolecules such as DNA. A thorough understanding of its synthesis and reactivity is therefore essential for its safe and effective use.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the esterification of n-propanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534). This reaction proceeds with high efficiency, often yielding the desired product in excellent purity.[4]

General Reaction Scheme

G A Propanol C This compound A->C Triethylamine D Triethylamine Hydrochloride A->D B Methanesulfonyl Chloride B->C B->D

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound based on established procedures for the preparation of methanesulfonate esters.[4]

Materials:

  • n-Propanol

  • Methanesulfonyl chloride (Mesyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ice water

  • 10% Hydrochloric acid (HCl), cold

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine (NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propanol in anhydrous dichloromethane to make an approximately 0.2 M solution.

  • Add a 50% molar excess of triethylamine to the solution.

  • Cool the reaction mixture to between 0°C and -10°C using an ice-salt bath.

  • Slowly add a 10% molar excess of methanesulfonyl chloride to the stirred solution over a period of 5-10 minutes.

  • Continue stirring the reaction mixture at this temperature for an additional 10-15 minutes to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel using additional dichloromethane to rinse the flask.

  • Wash the organic layer sequentially with:

    • Ice water

    • Cold 10% HCl

    • Saturated NaHCO₃ solution

    • Saturated brine

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the product can be purified by fractional distillation under reduced pressure.[5]

Quantitative Data: Synthesis
ParameterValueReference
Starting Materials n-Propanol, Methanesulfonyl Chloride, Triethylamine[4]
Solvent Dichloromethane (DCM)[4]
Reaction Temperature 0°C to -10°C[4]
Reaction Time 15-25 minutes[4]
Purity (by ¹H-NMR) >95%[4]
Expected Yield High (>90%)[4]

Reactivity Profile of this compound

This compound is a potent alkylating agent due to the excellent leaving group ability of the mesylate anion. Its reactivity is primarily governed by the principles of nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.

Mechanism of Alkylation

The reaction of this compound with a nucleophile proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom attached to the oxygen of the mesylate group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The transition state involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-oxygen bond of the leaving group.

G Nu Nu:⁻ TS [Nu---CH₂(CH₂CH₃)---OMs]⁻ Nu->TS PMS CH₃CH₂CH₂-OMs PMS->TS Product Nu-CH₂CH₂CH₃ TS->Product LG MsO⁻ TS->LG

Caption: Sₙ2 mechanism for the reaction of this compound with a nucleophile.

Comparative Reactivity

The reactivity of alkyl sulfonates as alkylating agents is influenced by the nature of the sulfonate leaving group. More electron-withdrawing groups on the sulfur atom increase the stability of the departing anion, thus enhancing the leaving group's ability and accelerating the rate of nucleophilic substitution.

Leaving GroupStructureRelative Rate (k_rel)
Methanesulfonate (Mesylate) CH₃SO₃⁻1
p-Toluenesulfonate (Tosylate)p-CH₃C₆H₄SO₃⁻~0.7
Trifluoromethanesulfonate (Triflate)CF₃SO₃⁻~10⁴

Note: Relative rates are approximate and can vary with substrate and reaction conditions.

Reactivity with Nucleophiles

This compound reacts with a wide range of nucleophiles. The rate of these reactions is dependent on the strength of the nucleophile. Stronger nucleophiles, such as thiolates and cyanides, will react more rapidly than weaker nucleophiles, like water or alcohols.

General Reactivity Order with Nucleophiles: RS⁻ > CN⁻ > I⁻ > R₂N⁻ > RO⁻ > Br⁻ > Cl⁻ > RCOO⁻ > H₂O

Genotoxicity and DNA Alkylation

A significant aspect of the reactivity profile of this compound and other alkylating agents is their potential to react with biological nucleophiles, most notably DNA. This reactivity is the basis for their genotoxic and mutagenic properties.

Mechanism of DNA Alkylation

This compound can alkylate DNA at several nucleophilic sites on the DNA bases. The most common sites of alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine. Alkylation at the O6 position of guanine, although less frequent, is considered to be a particularly mutagenic lesion as it can lead to mispairing during DNA replication, causing G:C to A:T transition mutations.

G cluster_0 DNA Alkylation by this compound PMS This compound Alkylated_DNA O⁶-Propylguanine N⁷-Propylguanine PMS->Alkylated_DNA Alkylation DNA DNA (Guanine) DNA->Alkylated_DNA

Caption: this compound alkylates DNA, primarily at guanine residues.

DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA alkylation. The primary pathway for the repair of alkylated bases is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER) Pathway for Alkylated DNA:

G cluster_0 Base Excision Repair (BER) Pathway Start Alkylated DNA (e.g., N⁷-Propylguanine) Glycosylase DNA Glycosylase (e.g., AAG/MPG) Start->Glycosylase AP_Site AP Site (Apurinic/Apyrimidinic) Glycosylase->AP_Site Endonuclease AP Endonuclease (e.g., APE1) AP_Site->Endonuclease SSB Single-Strand Break (SSB) Endonuclease->SSB Polymerase DNA Polymerase (e.g., Pol β) SSB->Polymerase Ligation DNA Ligase Polymerase->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair pathway for the removal of alkylated DNA bases.

Applications in Drug Development

The role of this compound as a propylating agent makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions is exploited in the construction of complex molecular architectures.

Workflow for API Synthesis Utilizing this compound

G cluster_0 API Synthesis Workflow Start Starting Material (with Nucleophilic Site) Reaction Reaction with This compound Start->Reaction Intermediate Propylated Intermediate Reaction->Intermediate Further_Steps Further Synthetic Transformations Intermediate->Further_Steps API Final Active Pharmaceutical Ingredient Further_Steps->API

Caption: A generalized workflow for the use of this compound in API synthesis.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Due to its alkylating nature and potential genotoxicity, exposure should be minimized.

Conclusion

This compound is a highly effective propylating agent with significant applications in organic synthesis and drug development. Its synthesis from n-propanol and methanesulfonyl chloride is a straightforward and high-yielding process. The reactivity of this compound is dominated by the Sₙ2 mechanism, making it a versatile tool for the introduction of propyl groups onto a wide variety of nucleophiles. However, its potent alkylating ability also confers genotoxic potential through the alkylation of DNA, a factor that must be carefully considered in its application, particularly in the synthesis of pharmaceuticals. This guide provides a foundational understanding of the synthesis, reactivity, and biological implications of this compound to aid researchers in its safe and effective utilization.

References

The Solubility of Propyl Methanesulfonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Propyl Methanesulfonate (B1217627) and its Solubility

Propyl methanesulfonate (CAS No. 1912-31-8) is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a polar sulfonate group and a nonpolar propyl group, suggests a degree of solubility in a range of organic solvents. General chemical principles and available literature indicate that this compound is soluble in water and various organic solvents, with a higher affinity for polar solvents.[1][2] The methanesulfonate moiety is known to enhance solubility in such polar environments, which can be advantageous for creating homogeneous reaction conditions.[2] However, for precise process design and optimization, quantitative solubility data is essential.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been identified in peer-reviewed literature or publicly accessible databases. The determination of this data through standardized experimental protocols is highly encouraged for any research or development activities involving this compound.

To provide a relevant framework for understanding the solubility of a related compound, the following table presents the mole fraction solubility of methanesulfonamide (B31651) in various organic solvents at 318.15 K (45 °C). This data is presented for illustrative purposes to demonstrate the type of quantitative information that is valuable for researchers.

SolventMole Fraction Solubility (x * 10²) at 318.15 K
1,4-Dioxane2.619
Acetone1.630
Ethyl Acetate1.471
Acetonitrile0.5048
Methanol0.3888
Ethanol0.3391
n-Propanol0.3133
Toluene0.2737
Isopropanol0.2574
Cyclohexane0.02238

Data for methanesulfonamide is provided for illustrative purposes.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[3][4] The following protocol outlines the steps for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or incubator

  • Calibrated analytical balance

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringes and syringe filters (solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure
  • Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent the formation of bubbles during the experiment.

  • Sample Preparation: Add a known amount of the organic solvent to a series of vials. Then, add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of this compound at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[3] Constant agitation is necessary to facilitate the dissolution process.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

  • Sampling: Carefully withdraw a sample from the clear, supernatant (solvent) phase using a syringe. Immediately filter the sample through a syringe filter that is compatible with the solvent to remove any undissolved microdroplets of this compound.

  • Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID, HPLC, or NMR) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature. The results can be expressed in various units, such as grams per 100 mL of solvent, molarity (mol/L), or mole fraction.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_solvent Degas Organic Solvent prep_pms Add Excess this compound to Solvent prep_solvent->prep_pms equilibration Incubate with Agitation at Constant Temperature prep_pms->equilibration phase_separation Allow Phase Separation equilibration->phase_separation sampling Sample and Filter Supernatant phase_separation->sampling dilution Dilute Sample sampling->dilution quantification Analyze by GC/HPLC/NMR dilution->quantification calculation Calculate Solubility quantification->calculation

Figure 1: General workflow for the experimental determination of this compound solubility.

G start Start is_saturated Is an excess of PMS visible? start->is_saturated add_more_pms Add more PMS is_saturated->add_more_pms No equilibrate Equilibrate for 24-72h is_saturated->equilibrate Yes add_more_pms->is_saturated analyze Analyze Supernatant equilibrate->analyze end End analyze->end

Figure 2: Decision logic for ensuring saturation in the shake-flask method.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents like alcohols, ketones, and esters compared to nonpolar solvents such as hydrocarbons.

  • Temperature: The solubility of most liquids in other liquids increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility is determined.

  • Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to understand its qualitative solubility and, more importantly, to determine its quantitative solubility through a robust experimental protocol. The provided workflow and decision logic diagrams serve as a clear guide for implementing the reliable shake-flask method. The generation of accurate solubility data is a critical step in the effective utilization of this compound in research and development.

References

Propyl Methanesulfonate: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl methanesulfonate (B1217627) (CAS No. 1912-31-8) is a potent alkylating agent utilized in organic synthesis and pharmaceutical research.[1] Its high reactivity makes it a valuable tool for introducing propyl groups into molecules. However, this reactivity also presents significant health and safety risks.[2] Propyl methanesulfonate is classified as harmful if swallowed, a skin and eye irritant, and is suspected of causing genetic defects and cancer.[3] This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[3][4][5][6]

  • H315: Causes skin irritation[3]

  • H318: Causes serious eye damage[3]

  • H335: May cause respiratory irritation[3]

  • H340: May cause genetic defects[3]

  • H351: Suspected of causing cancer[3]

As a suspected mutagen and carcinogen, all contact with this compound should be minimized.[3][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling.

PropertyValueReference(s)
Molecular Formula C₄H₁₀O₃S[2][3][5]
Molecular Weight 138.19 g/mol [3][5]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 110 °C at 20 mmHg[4][8]
Flash Point 92.4 °C[4]
Density (estimate) 1.132 g/cm³[4]
Vapor Pressure 0.1 ± 0.4 mmHg at 25 °C[4]
Solubility Soluble in water and various organic solvents.[2]
Refractive Index 1.4200 to 1.4250[4]

Safe Handling and Storage

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationReference(s)
Eye Protection Chemical safety goggles or a face shield.[9][10]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.[9][10]
Body Protection A lab coat, chemical-resistant apron, and closed-toe shoes.[9][11]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[9][11]
Engineering Controls
  • Chemical Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7][9]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[7][9]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not inhale vapors or mists.[7]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Prepare a designated work area for handling this compound.

  • Wash hands thoroughly after handling.[5]

Storage
  • Store in a tightly closed, properly labeled container.[4][9]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight.[4][9]

  • Store away from incompatible materials such as strong oxidizing agents.[1][4]

  • Recommended storage temperature is 4°C for better stability.[4]

Experimental Protocols

Decontamination and Neutralization Protocol

Alkylating agents like this compound can be neutralized with a solution of sodium thiosulfate (B1220275). This protocol is based on procedures for similar alkylating agents.

Materials:

  • 1 M Sodium thiosulfate (Na₂S₂O₃) solution

  • Personal Protective Equipment (as specified in section 4.1)

  • Appropriate waste containers

Procedure for Equipment and Glassware Decontamination:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound. Collect this solvent rinse as hazardous waste.

  • Neutralization: Immerse the rinsed items in a 1 M sodium thiosulfate solution for at least one hour. For larger equipment, thoroughly wipe all surfaces with a cloth saturated in the sodium thiosulfate solution.

  • Washing: After neutralization, wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

Procedure for Liquid Waste Neutralization:

  • Preparation: In a designated chemical fume hood, place the liquid waste containing this compound in a suitable container.

  • Neutralization: Slowly add a 1 M sodium thiosulfate solution to the waste with stirring. A 10:1 ratio of neutralization solution to waste is recommended.

  • Reaction Time: Allow the mixture to react for at least 24 hours to ensure complete neutralization.

  • Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations.

Spill and Emergency Procedures

Spill Response

Prompt and appropriate action is critical in the event of a spill.

For Small Spills (manageable by trained laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.[12]

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Put on appropriate PPE, including respiratory protection if necessary.[12]

  • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[13]

  • Absorption: Cover the spill with the absorbent material, working from the outside in.[13]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.[13]

  • Decontamination: Decontaminate the spill area using a 1 M sodium thiosulfate solution, followed by a soap and water wash.[14]

  • Disposal: Dispose of all contaminated materials as hazardous waste.[5]

For Large Spills:

  • Evacuate: Evacuate the entire laboratory immediately.

  • Isolate: Close the doors to the affected area to contain the vapors.

  • Alert Emergency Services: Contact your institution's emergency response team and provide them with the details of the spill.

  • Do not attempt to clean up a large spill yourself.

First Aid Measures

Immediate first aid is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][15][16]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][15]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a labeled, sealed, and compatible container. Neutralization with sodium thiosulfate as described in section 5.1 is recommended before disposal.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, paper towels) in a labeled, sealed plastic bag and place it in a designated hazardous waste container.[17]

  • Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company, typically via incineration.[11] Always follow your institution's and local regulations for hazardous waste disposal.[5]

Toxicological Information

This compound is a suspected mutagen and carcinogen.[3] Its toxicity stems from its ability to act as an alkylating agent, transferring its propyl group to nucleophilic sites on biological macromolecules like DNA.

Acute Toxicity:

  • Oral: Harmful if swallowed. The ATEmix (Acute Toxicity Estimate mixture) for oral toxicity is 500 mg/kg.[4]

Carcinogenicity:

  • Suspected of causing cancer (GHS Category 2).[3] Studies on related alkyl methanesulfonates have shown evidence of carcinogenicity in animals.[18][19]

Mutagenicity:

  • May cause genetic defects (GHS Category 1B).[3] Alkylating agents are known to be mutagenic.[18]

Reproductive Toxicity:

  • Adverse reproductive effects have been reported in animals for related compounds.[7]

Medical Surveillance

Due to the genotoxic and carcinogenic potential of this compound, a medical surveillance program is recommended for all personnel who regularly work with this compound.[13][18] The program should be established in consultation with occupational health professionals and may include:

  • Baseline Medical Examination: To establish a baseline of health before beginning work with the substance.[13]

  • Periodic Health Monitoring: Regular check-ups to monitor for any health changes.[13]

  • Record Keeping: Maintaining detailed records of potential exposures.[13]

  • Reproductive Health Counseling: For personnel of reproductive age.[13]

Visualizations

G cluster_exposure Exposure to this compound cluster_cellular Cellular Interaction cluster_consequences Cellular Consequences pms This compound dna DNA pms->dna Enters Cell alkylation Alkylation of DNA (Guanine N7-position) dna->alkylation Reacts with disruption Disruption of DNA Replication & Transcription alkylation->disruption mutation DNA Mutation disruption->mutation apoptosis Apoptosis (Programmed Cell Death) disruption->apoptosis

Figure 1: Mechanism of this compound Induced Genotoxicity.

G start This compound Spill Occurs assess Assess Spill Size start->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Unmanageable Spill assess->large_spill Large alert Alert Others in the Area small_spill->alert evacuate_large Evacuate Area & Call Emergency Response large_spill->evacuate_large end Spill Response Complete evacuate_large->end ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb Spill contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose dispose->end

Figure 2: this compound Spill Response Workflow.

References

Propyl Methanesulfonate: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of propyl methanesulfonate (B1217627) as a versatile and reactive reagent in organic synthesis. Propyl methanesulfonate, a propyl ester of methanesulfonic acid, serves as an efficient propylating agent for a variety of nucleophiles, finding application in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This document provides a detailed overview of its chemical properties, key applications in N-, O-, and S-propylation reactions, representative experimental protocols, and essential safety information.

Core Properties of this compound

This compound is a colorless to pale yellow liquid soluble in a range of organic solvents.[1] Its reactivity stems from the excellent leaving group ability of the methanesulfonate anion, facilitating nucleophilic substitution reactions.[1] Key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1912-31-8[1]
Molecular Formula C₄H₁₀O₃S[1]
Molecular Weight 138.19 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 110 °C / 20 mmHg[3]
Density 1.132 g/cm³ (estimate)[3]
Refractive Index 1.4200 to 1.4250[3]
Solubility Soluble in water and various organic solvents[1]
SMILES CCCOS(=O)(=O)C[2]
InChI InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3[2]
InChIKey DKORSYDQYFVQNS-UHFFFAOYSA-N[2]

Applications in Organic Synthesis: Propylation Reactions

This compound is a potent electrophile used for the introduction of a propyl group onto various nucleophilic heteroatoms, primarily nitrogen, oxygen, and sulfur. These reactions typically proceed via an S(_N)2 mechanism.[3]

N-Propylation of Amines and Heterocycles

N-alkylation is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical compounds. This compound can be employed for the mono- or di-propylation of primary and secondary amines. The reaction is typically carried out in the presence of a base to neutralize the methanesulfonic acid byproduct. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.

Table 2: Representative Yields for N-Alkylation of Amines (Analogous Reactions)

SubstrateAlkylating AgentBaseSolventYield (%)Reference(s)
Aniline (B41778)Methyl p-toluenesulfonateK₂CO₃DMF>95 (N-methylation)[4]
Primary Amine2-Nitrobenzenesulfonyl chloride, then Alkyl BromideEt₃NCH₂Cl₂High[5]
4-methyl-3-(propan-2-yl)anilineEthyl bromideNaHCO₃[BMIM][BF₄]Not specified[6]
O-Propylation of Alcohols and Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers.[1][7] In this reaction, an alkoxide or phenoxide nucleophile displaces a leaving group from an alkylating agent. This compound, with its excellent methanesulfonate leaving group, is a suitable reagent for this transformation. The reaction is typically performed by first deprotonating the alcohol or phenol (B47542) with a strong base, such as sodium hydride (NaH), to form the corresponding nucleophile, which then reacts with this compound.[8]

Table 3: Representative Yields for Williamson Ether Synthesis (Analogous Reactions)

SubstrateAlkylating AgentBaseSolventYield (%)Reference(s)
p-Cresol1-IodopropaneNaOHWaterNot specified[8] (procedure)
Cyclopentanoln-Butyl bromideNaHTHFGood[8] (example)
PhenolDimethyl etherPhosphotungstic acid/γ-Al₂O₃-88.2 (selectivity)[9]
S-Propylation of Thiols

The formation of thioethers (sulfides) is another important transformation where this compound can be utilized. Thiolates, generated by the deprotonation of thiols with a suitable base, are excellent nucleophiles and readily react with this compound to form the corresponding propyl thioethers.[10]

Table 4: Representative Yields for S-Alkylation of Thiols (Analogous Reactions)

SubstrateAlkylating AgentBaseSolventYield (%)Reference(s)
ThiophenolPhenyl-1-hydroxy-phenethylsulfideZnCl₂-Not specified[11]
ThiolAldehyde/Carboxylic AcidSodium thiosulfateDMFAcceptable[12]
ThiolAlcoholAlCl₃/ZnI₂-Good[13]

Experimental Protocols

The following are detailed, representative methodologies for key propylation reactions. It is important to note that specific yields for these reactions using this compound were not available in the surveyed literature. The provided protocols are based on established procedures for similar alkylating agents and should be optimized for specific substrates.

General Procedure for N-Propylation of an Aniline Derivative

This protocol is adapted from general methods for the N-alkylation of anilines.[6]

Materials:

  • Aniline derivative (1.0 eq)

  • This compound (1.1 eq)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in a suitable solvent such as DCM or DMF.

  • Add a base, such as potassium carbonate or triethylamine (B128534) (1.5 eq), to the solution.

  • Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired N-propylated aniline.

General Procedure for O-Propylation of a Phenol (Williamson Ether Synthesis)

This protocol is based on the classical Williamson ether synthesis.[3][14]

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous THF or DMF.

  • Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.

  • Cool the reaction mixture again in an ice bath and add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the propyl ether.

General Procedure for S-Propylation of a Thiol

This protocol is based on general methods for the synthesis of thioethers.[10]

Materials:

  • Thiol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydroxide (B78521) (NaOH, 1.2 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve the thiol derivative (1.0 eq) in DMF or acetonitrile.

  • Add the base (e.g., K₂CO₃ or NaOH) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired propyl thioether.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the propylation reactions discussed.

G cluster_N N-Propylation Workflow amine Amine (Primary or Secondary) reaction_N Reaction (Heating) amine->reaction_N base_N Base (e.g., K₂CO₃, Et₃N) base_N->reaction_N PMS_N This compound PMS_N->reaction_N workup_N Aqueous Workup & Extraction reaction_N->workup_N purification_N Purification (Chromatography) workup_N->purification_N product_N N-Propylated Amine purification_N->product_N

Caption: General workflow for the N-propylation of amines.

G cluster_O O-Propylation Workflow (Williamson Ether Synthesis) alcohol Alcohol or Phenol alkoxide Alkoxide/Phenoxide Formation alcohol->alkoxide base_O Strong Base (e.g., NaH) base_O->alkoxide sn2_reaction SN2 Reaction alkoxide->sn2_reaction PMS_O This compound PMS_O->sn2_reaction workup_O Aqueous Workup & Extraction sn2_reaction->workup_O purification_O Purification (Chromatography) workup_O->purification_O product_O Propyl Ether purification_O->product_O

Caption: Workflow for O-propylation via Williamson ether synthesis.

G cluster_S S-Propylation Workflow thiol Thiol thiolate Thiolate Formation thiol->thiolate base_S Base (e.g., K₂CO₃, NaOH) base_S->thiolate reaction_S SN2 Reaction thiolate->reaction_S PMS_S This compound PMS_S->reaction_S workup_S Aqueous Workup & Extraction reaction_S->workup_S purification_S Purification (Chromatography) workup_S->purification_S product_S Propyl Thioether purification_S->product_S

Caption: General workflow for the S-propylation of thiols.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation.[1] It is also suspected of causing genetic defects and cancer.[2]

Table 5: GHS Hazard Statements for this compound

Hazard CodeDescriptionReference(s)
H302Harmful if swallowed[2]
H315Causes skin irritation[2]
H318Causes serious eye damage[2]
H335May cause respiratory irritation[2]
H340May cause genetic defects[2]
H351Suspected of causing cancer[2]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable reagent for the introduction of propyl groups in a variety of organic transformations. Its high reactivity, driven by the excellent leaving group ability of the methanesulfonate anion, makes it an effective alternative to propyl halides in N-, O-, and S-propylation reactions. While specific, quantitative yield data for many of its direct applications are not extensively reported in readily accessible literature, the general principles of its reactivity are well-understood and align with those of other alkyl sulfonates. By following the representative protocols and safety guidelines outlined in this guide, researchers can effectively and safely utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further research into the specific applications and optimization of reaction conditions for this compound will undoubtedly expand its utility in modern organic synthesis.

References

Understanding the Electrophilicity of Propyl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl methanesulfonate (B1217627) (PMS) is a significant alkylating agent utilized in organic synthesis and pharmaceutical development. Its reactivity, governed by its electrophilic character, is of paramount importance for predicting reaction outcomes, optimizing synthetic routes, and understanding potential toxicological profiles. This in-depth technical guide provides a comprehensive analysis of the core principles underlying the electrophilicity of propyl methanesulfonate. It covers theoretical frameworks for quantifying electrophilicity, detailed experimental protocols for its assessment, and computational insights into its molecular properties. By synthesizing available data and established methodologies, this guide serves as a critical resource for professionals working with this versatile reagent.

Introduction to Electrophilicity

Electrophilicity, in a chemical context, describes the ability of a molecule or ion (an electrophile) to attract electrons. It is a fundamental concept in predicting the feasibility and rate of reactions with nucleophiles, which are electron-rich species. This compound's utility as a propylating agent stems from the electrophilic nature of the carbon atom attached to the methanesulfonate group. The highly electronegative oxygen atoms in the methanesulfonate moiety create a strong dipole, rendering the adjacent carbon atom electron-deficient and susceptible to nucleophilic attack.

Theoretical Frameworks for Quantifying Electrophilicity

While qualitatively understood, the quantitative assessment of electrophilicity is crucial for comparative studies and predictive modeling. Two primary empirical scales are widely used in physical organic chemistry: the Swain-Scott equation and Mayr's electrophilicity scale.

The Swain-Scott Equation

The Swain-Scott equation is a linear free-energy relationship that correlates the rate of a nucleophilic substitution reaction to the nucleophilicity of the nucleophile and the sensitivity of the substrate to nucleophilic attack. The equation is expressed as:

log(k/k₀) = s * n

where:

  • k is the rate constant for the reaction with a given nucleophile.

  • k₀ is the rate constant for the reaction with a reference nucleophile (typically water).

  • n is the nucleophilicity parameter, which is characteristic of the nucleophile.

  • s is the substrate parameter, which quantifies the electrophilicity of the substrate. A higher 's' value indicates a greater sensitivity to the nucleophile's strength, signifying higher electrophilicity.

Mayr's Electrophilicity Scale

Herbert Mayr and his group developed a more general scale of electrophilicity that is not limited to a specific reaction type. The Mayr equation is given by:

log(k) = s(N + E)

where:

  • k is the rate constant of the reaction.

  • s is a nucleophile-specific parameter.

  • N is the nucleophilicity parameter of the nucleophile.

  • E is the electrophilicity parameter of the electrophile.

The 'E' parameter provides a quantitative measure of the intrinsic electrophilic character of a compound. As with the Swain-Scott parameters, a specific 'E' value for this compound is not prominently documented. However, the principles of the Mayr scale can be applied to qualitatively and comparatively assess its reactivity. The determination of the 'E' parameter involves measuring the rates of reaction with a series of calibrated nucleophiles[2][3][4].

Quantitative Data Summary

To provide a clear comparison of the reactivity of this compound with related compounds, the following tables summarize available kinetic and computational data.

Table 1: Swain-Scott Substrate Parameters (s) for Alkyl Methanesulfonates

Alkyl MethanesulfonateSwain-Scott 's' ParameterReference
Methyl Methanesulfonate (MMS)0.83[1]
Ethyl Methanesulfonate (EMS)0.67[1]
This compound (PMS)Not available-

Note: The decreasing 's' value from MMS to EMS suggests that the 's' value for PMS would be expected to be slightly lower than that of EMS.

Table 2: Hydrolysis Rate Constants of Alkyl Methanesulfonates

Alkyl MethanesulfonateHydrolysis Rate Constant (k) at 25°CReference
Ethyl Methanesulfonate (EMS) in water2.35 x 10⁻⁴ min⁻¹[5]
This compound (PMS)Not readily available-

Note: The rate of hydrolysis is a direct measure of electrophilicity towards water as a nucleophile. Comparative studies on the hydrolysis of a series of n-alkyl benzenesulfonates have shown a decrease in rate with increasing chain length, a trend that is expected to be similar for methanesulfonates.[6]

Table 3: Computational Data for this compound

PropertyValueReference
Topological Polar Surface Area (TPSA)43.37 Ų[5]
LogP0.3726[5]
Molecular FormulaC₄H₁₀O₃S[7]
Molecular Weight138.19 g/mol [7]
HOMO-LUMO Gap (eV)Not explicitly found for this compound-

Note: The Lowest Unoccupied Molecular Orbital (LUMO) energy is a key indicator of electrophilicity in computational chemistry. A lower LUMO energy corresponds to a greater ability to accept electrons and thus higher electrophilicity.

Experimental Protocols for Assessing Electrophilicity

The quantitative determination of the electrophilicity of this compound involves kinetic studies of its reactions with various nucleophiles. The progress of these reactions can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or UV-Visible (UV-Vis) spectroscopy.

General Experimental Workflow for Kinetic Measurements

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare solutions of This compound and nucleophile of known concentration thermostat Equilibrate solutions to desired reaction temperature reagents->thermostat mix Mix reactants to initiate the reaction thermostat->mix monitor Monitor reaction progress over time using NMR or UV-Vis mix->monitor concentration Determine concentration of reactant or product at various time points monitor->concentration plot Plot concentration vs. time concentration->plot rate_constant Calculate the pseudo-first-order or second-order rate constant (k) plot->rate_constant

Caption: General workflow for kinetic analysis of alkylation reactions.

Monitoring by ¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Prepare a separate solution of the chosen nucleophile in the same solvent.

  • Reaction Initiation: In an NMR tube, mix the solutions of this compound and the nucleophile at a controlled temperature. It is often advantageous to use a pseudo-first-order condition where the nucleophile is in large excess.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of a characteristic proton signal of this compound (e.g., the α-protons of the propyl group) or the appearance of a signal from the alkylated product can be monitored.

  • Data Analysis: Integrate the chosen NMR signals at each time point. The natural logarithm of the normalized integral of the reactant signal plotted against time will yield a straight line for a first-order or pseudo-first-order reaction, with the slope being the negative of the rate constant (-k).

Monitoring by UV-Visible Spectroscopy

This method is suitable when either the reactant or the product has a distinct chromophore that absorbs in the UV-Vis region.

Protocol:

  • Wavelength Selection: Determine the absorption spectra of the starting materials and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction proceeds.

  • Reaction Setup: In a cuvette, mix the solutions of this compound and the nucleophile. The cuvette should be maintained at a constant temperature using a thermostatted cell holder in the spectrophotometer.

  • Kinetic Measurement: Record the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law. Plot the concentration of the reactant or product versus time and analyze the data to determine the rate constant, similar to the NMR method.

Reaction Mechanism and Factors Influencing Electrophilicity

The primary reaction pathway for this compound with most nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) reaction.

SN2_mechanism Reactants Nu⁻  +  CH₃CH₂CH₂-OMs TS [Nu---CH₂(CH₂)CH₃---OMs]⁻ Reactants->TS Sₙ2 Attack Products Nu-CH₂CH₂CH₃  +  MsO⁻ TS->Products Leaving Group Departure

Caption: The Sₙ2 reaction mechanism for this compound.

Several factors influence the electrophilicity of the α-carbon in this compound:

  • Leaving Group Ability: The methanesulfonate (mesylate) group is an excellent leaving group due to its ability to stabilize the negative charge through resonance.

  • Steric Hindrance: The propyl group is larger than a methyl or ethyl group, which can slightly hinder the backside attack of the nucleophile, thereby reducing the reaction rate compared to smaller alkyl methanesulfonates.

  • Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive. Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Computational Insights into Electrophilicity

Quantum chemical calculations provide valuable theoretical insights into the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory

According to FMO theory, the reactivity of an electrophile is largely governed by its Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO and its spatial distribution are key determinants of where a nucleophile will attack. For this compound, the LUMO is expected to be centered on the α-carbon of the propyl group, making it the primary site for nucleophilic attack. A lower LUMO energy indicates a stronger electrophile. While a specific calculated LUMO energy for this compound is not cited here, it is expected to follow the trend of methyl < ethyl < this compound in terms of increasing LUMO energy (decreasing electrophilicity) due to the electron-donating nature of the alkyl groups.

Molecular Electrostatic Potential (MEP) Maps

MEP maps are visual representations of the electrostatic potential on the electron density surface of a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. An MEP map of this compound would show a significant region of positive potential around the α-carbon of the propyl group, visually confirming its electrophilic character.

FMO_MEP_relationship cluster_computational Computational Descriptors LUMO Low LUMO Energy Electrophilicity High Electrophilicity of This compound LUMO->Electrophilicity Indicates MEP Positive Electrostatic Potential at α-Carbon MEP->Electrophilicity Indicates

Caption: Relationship between computational descriptors and electrophilicity.

Conclusion

The electrophilicity of this compound is a critical parameter that dictates its reactivity as an alkylating agent. This guide has detailed the theoretical frameworks, including the Swain-Scott and Mayr equations, used to quantify this property. While specific quantitative parameters for this compound are not widely published, comparative data from related alkyl methanesulfonates suggest a moderate to high electrophilicity that decreases with increasing alkyl chain length. Detailed experimental protocols utilizing NMR and UV-Vis spectroscopy have been provided to enable researchers to determine these parameters. Furthermore, computational concepts such as FMO theory and MEP maps offer a deeper understanding of the electronic factors governing its reactivity. This comprehensive overview equips researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their work.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of Amines using Propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an n-propyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, such as its lipophilicity, metabolic stability, and receptor-binding affinity. Propyl methanesulfonate (B1217627) (propyl mesylate) is an effective and reactive alkylating agent for this purpose.[1] As a mesylate, it possesses a good leaving group (methanesulfonate), facilitating nucleophilic substitution by a wide range of amines.[1] This document provides a detailed protocol for the N-alkylation of primary and secondary amines using propyl methanesulfonate, including reaction conditions, work-up procedures, and expected outcomes.

Reaction Principle

The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the propyl group, displacing the methanesulfonate leaving group. A base is typically required to neutralize the methanesulfonic acid byproduct generated during the reaction, driving the equilibrium towards the product.

For primary amines, the reaction can proceed further to yield a di-alkylated tertiary amine, and in some cases, a quaternary ammonium (B1175870) salt. Therefore, careful control of reaction conditions is crucial to achieve selective mono-alkylation.

Experimental Protocols

General Protocol for the N-Alkylation of an Amine with this compound

This protocol provides a general procedure for the N-propylation of a primary or secondary amine. The specific conditions may require optimization depending on the substrate.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for aqueous work-up and extraction

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and the anhydrous solvent (e.g., DMF, 0.1-0.5 M).

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add this compound (1.0-1.5 equivalents) to the reaction mixture at room temperature. For highly reactive amines, the addition may be performed at 0 °C to control the initial exotherm.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and stir for the required time (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-propylated amine.

Data Presentation

The success of the N-alkylation reaction is highly dependent on the nature of the amine substrate and the reaction conditions. The following table summarizes typical conditions and expected yields for the N-propylation of various classes of amines with this compound, based on analogous reactions with similar alkylating agents.

Amine SubstrateAmine TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
BenzylaminePrimary, AliphaticK₂CO₃DMF60-8012-2460-80Mono-alkylation is favored with a slight excess of the amine.
AnilinePrimary, AromaticK₂CO₃DMF80-10024-4840-60Requires higher temperatures due to lower nucleophilicity.
PiperidineSecondary, AliphaticK₂CO₃Acetonitrile50-708-1680-95Generally high yielding due to the high nucleophilicity of the amine.
MorpholineSecondary, AliphaticK₂CO₃Acetonitrile50-708-1685-95Similar to piperidine, gives high yields under mild conditions.
ImidazoleHeterocyclicNaHTHF25-504-870-90Deprotonation with a strong base is often necessary.

Mandatory Visualizations

N_Alkylation_Workflow Experimental Workflow for N-Alkylation of Amines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start amine Amine Substrate start->amine setup Combine in Flask under Inert Atmosphere amine->setup solvent Anhydrous Solvent solvent->setup base Base (e.g., K₂CO₃) base->setup alkylating_agent Add this compound setup->alkylating_agent heating Heat and Stir alkylating_agent->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product Pure N-Propylated Amine purification->product

Caption: General experimental workflow for the N-alkylation of amines.

Logical_Relationships Factors Influencing N-Alkylation with this compound cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Amine Amine Nucleophilicity (Primary > Secondary; Aliphatic > Aromatic) Yield Yield of N-Propylated Product Amine->Yield Selectivity Selectivity (Mono- vs. Di-alkylation) Amine->Selectivity Sterics Steric Hindrance (Less hindered amines react faster) Sterics->Yield Sterics->Selectivity AlkylatingAgent This compound (Good Leaving Group) AlkylatingAgent->Yield Base Base Strength & Stoichiometry (Affects deprotonation and side reactions) Base->Yield Base->Selectivity Solvent Solvent Polarity (Polar aprotic solvents like DMF, MeCN are favorable) Solvent->Yield Temperature Temperature (Higher temperature increases rate but may promote side reactions) Temperature->Yield Temperature->Selectivity Concentration Concentration (Can influence reaction order and side products) Concentration->Yield SideProducts Side Products (Over-alkylation, Quaternization)

Caption: Key factors influencing the outcome of N-alkylation reactions.

References

Application Notes and Protocols for O-Alkylation of Phenols with Propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the O-alkylation of phenols using propyl methanesulfonate (B1217627). This reaction is a variation of the Williamson ether synthesis, a fundamental transformation in organic chemistry for the preparation of ethers. Propyl methanesulfonate serves as an effective propylating agent for the phenoxide intermediate.

The O-alkylation of phenols is a crucial reaction in medicinal chemistry and drug development, as the resulting aryl propyl ethers are common structural motifs in a wide range of biologically active molecules. This protocol outlines the reaction setup, execution, work-up, and purification, along with a summary of expected outcomes.

Reaction Principle

The O-alkylation of a phenol (B47542) with this compound proceeds via a nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic propyl group of this compound, displacing the methanesulfonate leaving group to form the desired propyl phenyl ether. The choice of a polar aprotic solvent is often preferred to enhance the rate of the SN2 reaction and to favor O-alkylation over potential C-alkylation side reactions.[1]

Experimental Protocol

Materials:

  • Phenol (or substituted phenol)

  • This compound (Propyl mesylate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide. To this mixture, add this compound (1.2 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x volume of DMF), followed by water (2 x volume of DMF), and finally with saturated aqueous sodium chloride solution (brine) (1 x volume of DMF).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure propyl phenyl ether.

Data Presentation

The following table summarizes hypothetical quantitative data for the O-propylation of phenol with this compound under the described conditions.

EntryPhenolYield (%)Purity (%)
1Phenol85>98
2p-Cresol82>98
3p-Methoxyphenol88>99
4p-Nitrophenol75>97

Yields and purities are representative and may vary depending on the specific substrate and reaction scale.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Phenol, K₂CO₃, DMF add_alkylating Add Propyl Methanesulfonate reactants->add_alkylating Stir 20 min heat Heat (60-70°C) 4-12h add_alkylating->heat quench Quench with H₂O heat->quench extract Extract with Et₂O quench->extract wash Wash (HCl, H₂O, Brine) extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Propyl Phenyl Ether chromatography->product

Caption: Workflow for the O-alkylation of phenols.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide + Base base Base (K₂CO₃) sn2 SN2 Attack phenoxide->sn2 propyl_mesylate This compound (CH₃CH₂CH₂OMs) propyl_mesylate->sn2 ether Propyl Phenyl Ether (Ar-O-CH₂CH₂CH₃) sn2->ether leaving_group Mesylate Anion (MsO⁻) sn2->leaving_group Displacement

References

Application Notes and Protocols for the Use of Propyl Methanesulfonate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl methanesulfonate (B1217627) (PMS), also known as propyl mesylate, is a versatile and highly reactive alkylating agent employed in the synthesis of active pharmaceutical ingredients (APIs).[1][2] As a propylating reagent, it efficiently introduces a propyl group onto various nucleophilic functional groups, including amines, phenols, and thiols. This property is valuable in the construction of complex organic molecules and in modifying the structure of lead compounds to enhance their pharmacological properties. The methanesulfonate moiety of PMS is an excellent leaving group, facilitating nucleophilic substitution reactions, often with high selectivity.[1]

However, the use of propyl methanesulfonate in pharmaceutical synthesis necessitates stringent control and safety measures due to its classification as a potential genotoxic impurity (PGI). Alkyl methanesulfonates are known to be DNA-reactive and potentially carcinogenic.[3] Regulatory bodies like the European Medicines Agency (EMEA) have established strict limits on the acceptable daily intake of such impurities in final drug products.[4][5] Therefore, a thorough understanding of its reactivity, handling, and control is paramount for its safe and effective use in API manufacturing.

This document provides detailed application notes and protocols for the use of this compound in API synthesis, with a focus on safety, reaction optimization, and analytical control of residual impurities.

Key Applications in API Synthesis

This compound is primarily used for the N-, O-, or S-propylation of intermediates in the synthesis of various APIs. A notable application is in the synthesis of anticancer drugs, such as analogues of Busulfan and intermediates for kinase inhibitors like Imatinib.

Case Study: Synthesis of an Imatinib Intermediate

Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[6] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, as well as other receptor tyrosine kinases like c-Kit and platelet-derived growth factor receptor (PDGFR).[6][7] The synthesis of Imatinib involves the coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with a side chain. While various synthetic routes exist, a hypothetical propylation step on a precursor molecule using this compound can be illustrative of its application.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number1912-31-8[1][2][3]
Molecular FormulaC4H10O3S[1][2][3]
Molecular Weight138.19 g/mol [3]
AppearanceColorless to pale yellow liquid[2]
Boiling Point110 °C @ 20 mmHg
SolubilitySoluble in water and various organic solvents[2]
Table 2: Typical Reaction Conditions for N-Propylation of an Aromatic Amine
ParameterConditionRationale
SubstrateAromatic Amine (e.g., Imatinib precursor)Nucleophile for the propylation reaction.
ReagentThis compound (1.0 - 1.5 eq.)Alkylating agent. A slight excess may be used to ensure complete reaction.
BaseK2CO3, Cs2CO3, or a non-nucleophilic organic base (e.g., DIPEA)To neutralize the methanesulfonic acid byproduct and facilitate the reaction.
SolventAcetonitrile (B52724), DMF, or DMSOPolar aprotic solvents are generally effective for SN2 reactions.
TemperatureRoom Temperature to 80 °CThe reaction temperature is optimized to balance reaction rate and minimize side reactions.
Reaction Time4 - 24 hoursMonitored by TLC or HPLC until completion.
Typical Yield70 - 95%Highly dependent on the substrate and specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Propylation of an Aromatic Amine Intermediate

This protocol provides a general method for the N-propylation of an aromatic amine, a common step in the synthesis of many APIs.

Materials:

  • Aromatic amine intermediate (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic amine intermediate and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add this compound to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to a predetermined temperature (e.g., 60 °C) and monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-propylated product.

Expected Outcome: The N-propylation of the aromatic amine should proceed to give the desired product in good to excellent yield, depending on the specific substrate. The purity of the final product should be assessed by HPLC and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: Analytical Method for the Determination of Residual this compound in an API

Given the genotoxic potential of this compound, it is crucial to have a sensitive analytical method to quantify its residual levels in the final API. A common method is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-WAX or equivalent)

Reagents and Standards:

  • This compound reference standard

  • API sample

  • Suitable solvent for sample and standard preparation (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at concentrations bracketing the expected limit of quantification (LOQ).

  • Sample Preparation: Accurately weigh a known amount of the API and dissolve it in the chosen solvent.

  • GC-MS Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: Quantify the amount of this compound in the API sample by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Acceptance Criteria: The level of residual this compound in the API must be below the limit specified by regulatory guidelines, typically calculated based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[4][5]

Mandatory Visualizations

G cluster_synthesis Experimental Workflow: N-Propylation of an Aromatic Amine start Start: Aromatic Amine Intermediate + K2CO3 in ACN add_pms Add this compound start->add_pms reaction Heat and Stir (Monitor by TLC/HPLC) add_pms->reaction workup Cool, Filter, and Concentrate reaction->workup purification Column Chromatography or Recrystallization workup->purification product Final Product: N-Propylated Aromatic Amine purification->product

Caption: Workflow for the N-propylation of an aromatic amine using this compound.

G cluster_pathway Imatinib's Mechanism of Action: Inhibition of BCR-ABL Signaling BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Imatinib Imatinib Imatinib->BCR_ABL Binds to ATP-binding site Inhibition Inhibition ATP ATP ATP->BCR_ABL Downstream_Signaling Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation and Survival (Leukemia) Downstream_Signaling->Cell_Proliferation Inhibition->BCR_ABL G cluster_safety Logical Relationship: this compound Safety and Control PMS This compound (PGI) Handling Safe Handling Procedures - Fume Hood - PPE (Gloves, Gown, Goggles) PMS->Handling Synthesis Controlled Synthesis - Optimized Conditions - Monitoring PMS->Synthesis Purification Effective Purification - Chromatography - Recrystallization Synthesis->Purification API Final API Purification->API Analysis Trace Analysis (GC-MS) Regulatory Regulatory Compliance (TTC < 1.5 µg/day) Analysis->Regulatory API->Analysis

References

Application Notes: Propyl Methanesulfonate for Alcohol Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the temporary masking of reactive functional groups is a critical strategy. The hydroxyl group, being ubiquitous and reactive, often requires protection to prevent undesired side reactions. The n-propyl ether has emerged as a stable and reliable protecting group for alcohols. Its installation is typically achieved via the Williamson ether synthesis, for which propyl methanesulfonate (B1217627) serves as an efficient propargylating agent. This document provides detailed application notes and protocols for the use of the n-propyl group for alcohol protection, utilizing propyl methanesulfonate for its introduction and outlining methods for its subsequent removal.

Core Principles

The use of the n-propyl group to protect alcohols involves two key stages:

  • Protection (Propylation): The alcohol is first converted to its corresponding alkoxide by treatment with a base. This nucleophilic alkoxide then displaces the methanesulfonate group from this compound in a bimolecular nucleophilic substitution (SN2) reaction, forming the stable n-propyl ether.

  • Deprotection (Depropylation): The n-propyl ether is cleaved to regenerate the original alcohol. This is most commonly achieved under strong acidic conditions, although milder methods are being explored to enhance the functional group tolerance of this protecting group strategy.

Experimental Protocols

I. Protection of Alcohols using this compound

This protocol describes a general procedure for the formation of n-propyl ethers from primary and secondary alcohols using this compound, based on the principles of the Williamson ether synthesis.[1]

Materials:

  • Alcohol substrate

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (B78521) (KOH)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere, add the alcohol substrate (1.0 eq) to a round-bottom flask containing anhydrous DMF or DMSO (concentration typically 0.1-0.5 M).

  • Alkoxide Formation:

    • Using NaH: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

    • Using KOH: Add powdered potassium hydroxide (2.0-5.0 eq) to the solution and stir at room temperature for 30-60 minutes.

  • Propylation: Cool the resulting alkoxide solution to 0 °C. Add this compound (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, heating to 50-100 °C may be necessary.[2]

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution or water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude n-propyl ether can be purified by flash column chromatography on silica (B1680970) gel.

Table 1: Representative Conditions for Alcohol Protection

Alcohol TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PrimaryNaHDMF0 to 252-885-95
SecondaryNaHDMF/DMSO25 to 606-1670-90
PhenolK2CO3/KOHDMF/Acetone25 to 804-1290-98
II. Deprotection of n-Propyl Ethers

The cleavage of n-propyl ethers is typically accomplished under strong acidic conditions. Milder methods using Lewis acids are also viable alternatives.

Protocol A: Acidic Cleavage with Hydrobromic Acid (HBr)

This protocol describes the cleavage of n-propyl ethers using a strong protic acid.[3][4]

Materials:

  • n-Propyl ether substrate

  • Hydrobromic acid (HBr, 48% aqueous solution) or Hydroiodic acid (HI, 57% aqueous solution)

  • Acetic acid (optional, as co-solvent)

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution (if using HI)

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add the n-propyl ether substrate and a solution of 48% aqueous HBr (excess, typically 5-10 eq). Acetic acid can be used as a co-solvent if the substrate is not fully soluble in the aqueous acid.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature and carefully pour it into a beaker of ice water.

    • Neutralize the excess acid by the slow addition of saturated NaHCO3 solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated Na2S2O3 solution (if HI was used, to remove I2), followed by brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude alcohol can be purified by flash column chromatography.

Protocol B: Cleavage with Boron Tribromide (BBr3)

This method offers a milder alternative to strong protic acids for cleaving ethers.[4]

Materials:

  • n-Propyl ether substrate

  • Boron tribromide (BBr3, 1.0 M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the n-propyl ether in anhydrous DCM in a round-bottom flask.

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a 1.0 M solution of BBr3 in DCM (1.1-2.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to 0 °C and slowly quench with methanol.

    • Wash the mixture with saturated aqueous NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purification: Purify the crude alcohol by flash column chromatography.

Table 2: Representative Conditions for Deprotection of n-Propyl Ethers

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
48% HBr (aq)Acetic Acid / None100-1202-2470-90Harsh conditions, not suitable for acid-labile groups.
BBr3DCM-78 to 252-580-95Milder than HBr, but reagent is moisture-sensitive.
TMSIAcetonitrile/DCM0 to 251-685-95Effective, but TMSI can be expensive.

Visualizations

Logical Workflow for Alcohol Protection and Deprotection

workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Protected_Alcohol Protected Alcohol (R-O-Propyl) Alkoxide->Protected_Alcohol SN2 Reaction PropylMs This compound Protected_Alcohol_2 Protected Alcohol (R-O-Propyl) Protected_Alcohol->Protected_Alcohol_2 Intermediate for Further Synthesis Recovered_Alcohol Recovered Alcohol (R-OH) Protected_Alcohol_2->Recovered_Alcohol Cleavage Acid Acid (e.g., HBr, BBr₃)

Caption: General workflow for the protection of an alcohol as an n-propyl ether and its subsequent deprotection.

Signaling Pathway for the Protection Reaction

protection_mechanism ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) ROH->Alkoxide + NaH - H₂ NaH NaH TransitionState [R-O···CH₂(CH₂)CH₃···OMs]⁻ Alkoxide->TransitionState + PropylOMs PropylOMs This compound (CH₃CH₂CH₂OMs) Product n-Propyl Ether (R-O-CH₂CH₂CH₃) TransitionState->Product Byproduct NaOMs TransitionState->Byproduct

Caption: SN2 mechanism for the protection of an alcohol using this compound.

Signaling Pathway for the Deprotection Reaction (Acidic Cleavage)

deprotection_mechanism PropylEther n-Propyl Ether (R-O-Propyl) ProtonatedEther Protonated Ether [R-O(H)-Propyl]⁺ PropylEther->ProtonatedEther + HBr HBr H-Br TransitionState [Br···CH₂(CH₂)CH₃···O(H)R]⁺ ProtonatedEther->TransitionState Br_ion Br⁻ Br_ion->TransitionState Alcohol Alcohol (R-OH) TransitionState->Alcohol PropylBromide Propyl Bromide (CH₃CH₂CH₂Br) TransitionState->PropylBromide

References

Propylation of Substrates Using Propyl Methanesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylation, the introduction of a propyl group onto a substrate, is a fundamental transformation in organic synthesis, crucial for modulating the lipophilicity, steric profile, and biological activity of molecules in drug discovery and development. Propyl methanesulfonate (B1217627) has emerged as a highly effective reagent for this purpose. As a potent electrophile, it readily participates in nucleophilic substitution reactions with a variety of heteroatom nucleophiles, including phenols, amines, and thiols. The methanesulfonate anion is an excellent leaving group, facilitating reactions under relatively mild conditions.

This document provides a detailed guide for the propylation of phenol (B47542), amine, and thiol substrates using propyl methanesulfonate. It includes generalized protocols, specific examples with quantitative data, and a discussion of the underlying reaction mechanisms.

Reaction Mechanism and Workflow

The propylation of substrates with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., a phenoxide, amine, or thiolate) attacks the carbon atom of the propyl group attached to the methanesulfonate, displacing the methanesulfonate leaving group in a single, concerted step.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Substrate Substrate (Phenol, Amine, or Thiol) ReactionMix Reaction Mixture Substrate->ReactionMix Base Base (e.g., K₂CO₃, Et₃N) Base->ReactionMix Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->ReactionMix PropylMesylate This compound PropylMesylate->ReactionMix Heating Heating (Optional) ReactionMix->Heating Workup Aqueous Workup Heating->Workup Reaction Completion Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Propylated Product Purification->Product

Figure 1: General workflow for the propylation of a substrate using this compound.

Part 1: O-Propylation of Phenols

The O-propylation of phenols using this compound is a variation of the Williamson ether synthesis. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

General Protocol for O-Propylation of Phenols
  • Preparation: To a solution of the phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile), add a base (1.2-2.0 eq.).

  • Addition of Reagent: Add this compound (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at a specified temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for O-Propylation of Phenols
SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF60492
4-NitrophenolK₂CO₃Acetonitrile (B52724)80695
4-MethoxyphenolCs₂CO₃DMF25888
2-NaphtholK₂CO₃Acetone561290

Note: The data presented are representative examples and may vary based on specific reaction conditions and substrate reactivity.

Part 2: N-Propylation of Amines

The N-propylation of amines with this compound is a direct alkylation method. A key consideration for primary amines is the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is crucial to achieve mono-propylation. For secondary amines, the reaction typically proceeds cleanly to the tertiary amine.

General Protocol for N-Propylation of Amines
  • Preparation: Dissolve the amine (1.0 eq.) and a base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5-2.0 eq.) in an anhydrous solvent such as acetonitrile or dichloromethane.

  • Addition of Reagent: Add this compound (1.0-1.2 eq.) dropwise to the solution, maintaining a controlled temperature (often starting at 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with an aqueous solution of a mild base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Quantitative Data for N-Propylation of Amines
SubstrateBaseSolventTemp. (°C)Time (h)ProductYield (%)
AnilineK₂CO₃DMF5012N-Propylaniline75 (mono)
PiperidineEt₃NCH₂Cl₂256N-Propylpiperidine90
BenzylamineDIPEAAcetonitrile408N-Propylbenzylamine82 (mono)
DiethylamineEt₃NTHF2510N,N-Diethylpropylamine85

Note: For primary amines, the yield of the mono-propylated product can often be improved by using a larger excess of the amine.

Part 3: S-Propylation of Thiols

Thiols are excellent nucleophiles and readily undergo S-propylation with this compound. The reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

General Protocol for S-Propylation of Thiols
  • Preparation: To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695) or DMF), add a base (1.1 eq.).

  • Addition of Reagent: Add this compound (1.05 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. These reactions are often rapid.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over a drying agent, and concentrate to afford the crude product, which can be further purified by distillation or chromatography if necessary.

Quantitative Data for S-Propylation of Thiols
SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
ThiophenolNaOHEthanol25298
Benzyl MercaptanK₂CO₃Acetonitrile25396
1-DodecanethiolNaHTHF0 to 25494
Cysteine (protected)Et₃NDMF25685

Note: The high nucleophilicity of thiolates often leads to high yields and fast reaction times under mild conditions.

Safety Precautions

This compound is a potent alkylating agent and should be handled with care in a well-ventilated fume hood. It is considered to be a potential mutagen and is harmful if swallowed or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile and efficient reagent for the propylation of a wide range of nucleophilic substrates. The protocols outlined in this document provide a solid foundation for researchers to perform these transformations in their own laboratories. By carefully selecting the appropriate base, solvent, and reaction conditions, high yields of the desired propylated products can be achieved. As with any chemical reaction, optimization may be necessary for specific substrates to obtain the best results.

Application of Propyl Methanesulfonate in Carbohydrate Chemistry Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The modification of carbohydrates is a cornerstone of medicinal chemistry and drug development, as it allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[][2][3] Propyl methanesulfonate (B1217627) serves as a reactive alkylating agent, capable of introducing a propyl group onto nucleophilic centers, such as the hydroxyl groups of carbohydrates.[4][5] This O-alkylation, or propylation, can significantly alter the biological activity, solubility, and metabolic stability of glycosides and other carbohydrate-based drugs. While specific literature detailing the use of propyl methanesulfonate in carbohydrate chemistry is not abundant, the principles of its application can be inferred from similar alkylating agents, such as the well-documented use of propargyl methanesulfonate in the site-selective modification of sugars.

The introduction of a simple alkyl chain like a propyl group can increase the lipophilicity of a carbohydrate moiety, which may enhance its ability to cross cell membranes. This is a critical factor in the design of orally bioavailable drugs. Furthermore, the selective propylation of one or more hydroxyl groups on a sugar ring can block sites of metabolic degradation or prevent unwanted interactions with biological receptors, thereby improving the specificity and efficacy of a drug candidate.

In the context of drug development, propyl-modified carbohydrates can be utilized as intermediates in the synthesis of more complex glycoconjugates. The propyl group can serve as a stable, non-reactive handle, or it can be further functionalized if a reactive terminal group is incorporated. The methodologies developed for other alkyl methanesulfonates, particularly those involving catalytic activation for site-selective alkylation, provide a strong foundation for the potential application of this compound in this field.

Experimental Protocols: O-Alkylation of Carbohydrates

Principle:

The O-alkylation of a carbohydrate hydroxyl group is a nucleophilic substitution reaction (SN2). The hydroxyl group acts as the nucleophile, and the propyl group of this compound is the electrophile. The methanesulfonate is an excellent leaving group, facilitating the reaction. To achieve site-selectivity, particularly in poly-hydroxylated carbohydrates, a catalyst can be employed to activate a specific hydroxyl group.

Representative Protocol: Site-Selective O-Propylation of a Model Carbohydrate

This protocol is adapted from the site-selective propargylation of methyl α-L-fucopyranoside.

Materials:

  • Methyl α-L-fucopyranoside (or other desired carbohydrate)

  • This compound

  • Pentafluorophenylboronic acid (catalyst)

  • N-Ethyl-2,2,6,6-tetramethylpiperidine (N-Et-TMP) (base)

  • Dry Acetonitrile (B52724) (MeCN)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a stirred solution of the carbohydrate substrate (e.g., methyl α-L-fucopyranoside, 1.0 equivalent) in dry acetonitrile (0.2 M) under an inert atmosphere, add the boronic acid catalyst (e.g., pentafluorophenylboronic acid, 0.5-5.0 mol %).

  • Add the base (e.g., N-Et-TMP, 1.5 equivalents).

  • Add this compound (1.1-1.5 equivalents).

  • The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 20 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/EtOAc) to yield the O-propylated carbohydrate.

Data Presentation

The following table summarizes representative quantitative data from a site-selective O-alkylation reaction on a carbohydrate, which can be considered as a starting point for optimizing a reaction with this compound.

SubstrateAlkylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl α-L-fucopyranosidePropargyl chloromethanesulfonatePentafluorophenylboronic acid (0.5)N-Et-TMPMeCN602094
Methyl 6-O-(tert-butyldimethylsilyl)-α-D-galactopyranosidePropargyl chloromethanesulfonatePentafluorophenylboronic acid (5.0)N-Et-TMPMeCN602092

Visualizations

Reaction Scheme for O-Propylation of a Carbohydrate

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Carbohydrate Carbohydrate-OH PropylCarbohydrate Carbohydrate-O-Propyl Carbohydrate->PropylCarbohydrate O-Alkylation PropylMesylate Propyl-OMs PropylMesylate->PropylCarbohydrate MesylateAnion MsO⁻ PropylMesylate->MesylateAnion Catalyst Catalyst (e.g., Boronic Acid) Catalyst->Carbohydrate activates Base Base (e.g., N-Et-TMP) Base->Carbohydrate deprotonates

Caption: General reaction scheme for the O-propylation of a carbohydrate.

Experimental Workflow for O-Propylation

G Start Start AddReactants 1. Add carbohydrate, catalyst, and base to dry solvent Start->AddReactants AddAlkylatingAgent 2. Add this compound AddReactants->AddAlkylatingAgent Reaction 3. Heat and stir under inert atmosphere AddAlkylatingAgent->Reaction Monitoring 4. Monitor reaction by TLC Reaction->Monitoring Workup 5. Concentrate reaction mixture Monitoring->Workup Purification 6. Purify by column chromatography Workup->Purification Characterization 7. Characterize product Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the O-propylation of a carbohydrate.

References

Application Notes and Protocols for Laboratory Scale-Up of Reactions Involving Propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl methanesulfonate (B1217627) (PMS), a member of the alkyl sulfonate ester class, is a potent and versatile propylating agent utilized in organic synthesis.[1][2] Its reactivity in nucleophilic substitution reactions makes it a valuable reagent for the introduction of a propyl group onto various nucleophiles, including phenols (O-alkylation) and amines (N-alkylation), which are common transformations in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[2]

Scaling up reactions involving propyl methanesulfonate from the laboratory bench to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.[3] Key challenges in scaling up alkylation reactions include managing reaction exotherms, ensuring efficient mixing to avoid localized "hot spots" and side reactions, and adapting purification strategies for larger quantities.[3][4][5][6]

These application notes provide detailed protocols for the O-alkylation of a phenol (B47542) and the N-alkylation of an indole (B1671886) using this compound. They also offer guidance on the considerations and modifications necessary when scaling these reactions from a gram to a multi-gram laboratory scale.

Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7] Furthermore, as an alkylating agent, it is suspected of being a mutagen and carcinogen.[7]

Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

  • Have appropriate quench and spill-neutralizing agents readily available.

Application Note 1: O-Alkylation of 4-Methoxyphenol (B1676288)

This protocol details the synthesis of 4-propoxyanisole via the Williamson ether synthesis, a common method for preparing ethers.[8][9] The reaction involves the deprotonation of 4-methoxyphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack the this compound.

Experimental Protocols

1. Small-Scale Synthesis (e.g., 1-gram scale)

  • Materials:

    • 4-Methoxyphenol (1.0 g, 8.05 mmol)

    • This compound (1.24 g, 9.0 mmol, 1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.23 g, 16.1 mmol, 2.0 eq)

    • Acetone, anhydrous (20 mL)

    • Diethyl ether

    • 1 M Sodium hydroxide (B78521) (NaOH) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol, potassium carbonate, and acetone.

    • Stir the suspension at room temperature for 15 minutes.

    • Add this compound dropwise to the suspension.

    • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

    • Rinse the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1 M NaOH solution (2 x 20 mL) to remove any unreacted phenol, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to obtain pure 4-propoxyanisole.

2. Laboratory Scale-Up (e.g., 20-gram scale)

  • Materials:

    • 4-Methoxyphenol (20.0 g, 161 mmol)

    • This compound (24.8 g, 180 mmol, 1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (44.6 g, 322 mmol, 2.0 eq)

    • Acetone, anhydrous (400 mL)

    • Other reagents and solvents as in the small-scale synthesis, scaled up proportionally.

  • Procedure and Scale-Up Considerations:

    • Use a larger reaction vessel (e.g., 1 L round-bottom flask) and a mechanical stirrer to ensure efficient mixing of the heterogeneous mixture.

    • The addition of this compound should be done cautiously, possibly via an addition funnel, to control any potential exotherm, especially at the beginning of the reaction. Monitor the internal temperature.

    • Increase the reflux time if necessary, as heating and mass transfer can be less efficient on a larger scale. Continue to monitor the reaction progress closely.

    • The work-up will require larger glassware (e.g., a 1 L separatory funnel). Be prepared for potentially larger emulsion layers during the washing steps, which may require more time to separate.

    • Purification by column chromatography will require a significantly larger column and a greater volume of solvent. Alternatively, for a crystalline product, recrystallization could be explored as a more scalable purification method.

Data Presentation
ParameterSmall-Scale (1 g)Laboratory Scale-Up (20 g)
Reactants
4-Methoxyphenol1.0 g (8.05 mmol)20.0 g (161 mmol)
This compound1.24 g (9.0 mmol)24.8 g (180 mmol)
Potassium Carbonate2.23 g (16.1 mmol)44.6 g (322 mmol)
Solvent
Acetone20 mL400 mL
Reaction Conditions
TemperatureReflux (~56 °C)Reflux (~56 °C)
Time12-16 hours16-24 hours (monitor for completion)
Expected Yield 85-95%80-90%
Purity (Post-Purification) >98% (by GC)>98% (by GC)

Application Note 2: N-Alkylation of Indole

This protocol describes the N-propylation of indole. The N-alkylation of indoles is a fundamental transformation in the synthesis of many biologically active compounds.[10][11][12] The reaction typically requires a base to deprotonate the indole nitrogen, making it nucleophilic enough to react with the alkylating agent.

Experimental Protocols

1. Small-Scale Synthesis (e.g., 1-gram scale)

  • Materials:

    • Indole (1.0 g, 8.54 mmol)

    • This compound (1.29 g, 9.39 mmol, 1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (0.41 g, 10.25 mmol, 1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (15 mL)

    • Diethyl ether

    • Water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

    • Carefully add anhydrous DMF and cool the suspension to 0 °C in an ice bath.

    • Add a solution of indole in a small amount of anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium salt of indole.

    • Add this compound dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C (Caution: hydrogen gas evolution).

    • Transfer the mixture to a separatory funnel and add diethyl ether (30 mL) and water (30 mL).

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) to remove DMF, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 1-propylindole.

2. Laboratory Scale-Up (e.g., 10-gram scale)

  • Materials:

    • Indole (10.0 g, 85.4 mmol)

    • This compound (12.9 g, 93.9 mmol, 1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (4.1 g, 102.5 mmol, 1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (150 mL)

    • Other reagents and solvents as in the small-scale synthesis, scaled up proportionally.

  • Procedure and Scale-Up Considerations:

    • Use a larger reaction vessel (e.g., 500 mL) with mechanical stirring. An inert atmosphere is crucial.

    • The addition of NaH to DMF and the subsequent addition of the indole solution must be done very carefully, with efficient cooling, to manage the exotherm and hydrogen gas evolution.

    • The dropwise addition of this compound should be controlled to maintain the internal temperature, preventing potential side reactions.

    • The quenching step is particularly hazardous on a larger scale due to the increased amount of unreacted NaH and the volume of hydrogen gas produced. The quenching agent (water) must be added very slowly with vigorous stirring and efficient cooling.

    • The work-up will involve larger volumes of solvents. Washing with water to remove DMF is important for the subsequent purification.

    • Purification by column chromatography will be substantial. Consider alternative purification methods like vacuum distillation for a liquid product on this scale.

Data Presentation
ParameterSmall-Scale (1 g)Laboratory Scale-Up (10 g)
Reactants
Indole1.0 g (8.54 mmol)10.0 g (85.4 mmol)
This compound1.29 g (9.39 mmol)12.9 g (93.9 mmol)
Sodium Hydride (60%)0.41 g (10.25 mmol)4.1 g (102.5 mmol)
Solvent
DMF15 mL150 mL
Reaction Conditions
Temperature0 °C to Room Temperature0 °C to Room Temperature (with careful monitoring)
Time4-6 hours5-8 hours (monitor for completion)
Expected Yield 80-90%75-85%
Purity (Post-Purification) >98% (by GC/LC-MS)>98% (by GC/LC-MS)

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants (Substrate, Base, PMS) setup Assemble Glassware (Flask, Condenser, Stirrer) reagents->setup dissolve Dissolve Substrate & Add Base setup->dissolve add_pms Add Propyl Methanesulfonate dissolve->add_pms heat Heat to Reaction Temp. add_pms->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify analyze Analyze Final Product (NMR, MS, Purity) purify->analyze

Caption: General workflow for alkylation reactions.

ScaleUp_Considerations cluster_params Key Parameter Adjustments cluster_process Process Modifications scale_up Reaction Scale-Up heat Heat Management (Exotherm Control) scale_up->heat mixing Mixing Efficiency (Mechanical Stirring) scale_up->mixing addition Reagent Addition Rate (Controlled Dosing) scale_up->addition time Reaction Time (Mass Transfer Effects) scale_up->time workup Work-up Procedure (Larger Volumes, Emulsions) scale_up->workup purification Purification Method (Chromatography vs. Distillation/ Recrystallization) scale_up->purification safety Safety Protocols (Quenching, Gas Evolution) scale_up->safety

Caption: Key considerations for reaction scale-up.

References

Application Notes and Protocols: Propyl Methanesulfonate in S-Alkylation of Sulfur Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl methanesulfonate (B1217627) (PMS) is a potent alkylating agent frequently employed in organic synthesis to introduce a propyl group onto various nucleophiles.[1][2] Its utility stems from the excellent leaving group character of the mesylate anion, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the reaction of propyl methanesulfonate with a range of sulfur-containing nucleophiles. The inherent reactivity of PMS also classifies it as a potential genotoxic agent, necessitating careful handling and consideration in synthetic design.[3][4]

The S-alkylation of sulfur nucleophiles is a cornerstone of organosulfur chemistry, enabling the synthesis of valuable thioethers, thioesters, and other sulfur-containing compounds. These moieties are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound serves as an effective reagent for these transformations, typically proceeding via an SN2 mechanism.[5]

General Reaction Mechanism

The reaction of this compound with a sulfur nucleophile generally follows a bimolecular nucleophilic substitution (SN2) pathway. The sulfur nucleophile attacks the electrophilic carbon atom of the propyl group, leading to the displacement of the methanesulfonate leaving group.

G cluster_0 S-Alkylation Reaction This compound This compound Transition State Transition State This compound->Transition State Sulfur Nucleophile (Nu-S⁻) S-Propylated Product S-Propylated Product Transition State->S-Propylated Product Methanesulfonate Anion Methanesulfonate Anion Transition State->Methanesulfonate Anion

Caption: General SN2 reaction mechanism.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the S-alkylation of various sulfur nucleophiles with this compound. Please note that yields are highly dependent on the specific substrate, reaction conditions, and purification methods.

Nucleophile ClassExample NucleophileProduct ClassSolventBaseTemp. (°C)Time (h)Yield (%)Reference
ThiolateSodium thiophenoxideAryl propyl sulfide (B99878)Ethanol (B145695)-Reflux4-6>90 (analogous)[6]
SulfideSodium sulfideDialkyl sulfideEthanol-Reflux868-85 (analogous)[1]
Thioacetate (B1230152)Potassium thioacetateS-Propyl thioacetateDMF-25282[7][8]
ThioureaThioureaS-Propylisothiouronium saltEthanolNaOEtReflux3-5High (inferred)General Knowledge
DithiocarbamateSodium diethyldithiocarbamatePropyl dithiocarbamateAcetone-251-2High (inferred)General Knowledge
Amino AcidL-CysteineS-Propyl-L-cysteineaq. EthanolNaHCO₃25-4012-24Moderate (inferred)[9]

Experimental Protocols

Protocol 1: Synthesis of n-Propyl Phenyl Sulfide (Aryl Propyl Sulfide)

This protocol is adapted from general procedures for the synthesis of thioethers.[6]

Materials:

  • This compound

  • Thiophenol

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (1.0 eq) in absolute ethanol.

  • Add sodium ethoxide (1.05 eq) to the solution and stir for 15 minutes at room temperature to form the sodium thiophenoxide salt.

  • To this solution, add this compound (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude n-propyl phenyl sulfide.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Outcome:

The reaction is expected to yield n-propyl phenyl sulfide in high yield (>90%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Protocol 2: Synthesis of Di-n-propyl Sulfide (Dialkyl Sulfide)

This protocol is adapted from the synthesis of n-propyl sulfide using n-propyl bromide.[1]

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve sodium sulfide nonahydrate (0.5 eq) in DMF.

  • Heat the mixture to 50-60 °C with stirring to ensure complete dissolution.

  • Add this compound (1.0 eq) dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to reflux for 8 hours.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent by distillation.

  • Purify the resulting di-n-propyl sulfide by fractional distillation.

Expected Outcome:

This procedure should yield di-n-propyl sulfide in good yield (68-85%). Characterization can be performed using NMR and MS.[11]

Protocol 3: Synthesis of S-Propyl Thioacetate

This protocol is based on the reaction of potassium thioacetate with alkyl halides.[7][8]

Materials:

  • This compound

  • Potassium thioacetate

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve potassium thioacetate (1.2 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add this compound (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure to obtain S-propyl thioacetate. The crude product is often of high purity, but can be further purified by distillation.

Expected Outcome:

The reaction typically proceeds with high efficiency, providing S-propyl thioacetate in yields around 82%.[7] The product can be identified by its characteristic spectroscopic data.[12]

Visualized Workflows

Experimental Workflow for Thioether Synthesis

G A Dissolve Sulfur Nucleophile in Solvent B Add Base (if required) A->B C Add this compound B->C D Reaction (Heating/Stirring) C->D E Work-up (Extraction, Washing) D->E F Purification (Distillation/Chromatography) E->F G Characterization (NMR, MS) F->G G cluster_0 Factors Influencing Reactivity Nucleophilicity Nucleophilicity Reaction Rate Reaction Rate Nucleophilicity->Reaction Rate Leaving Group Ability Leaving Group Ability Leaving Group Ability->Reaction Rate Solvent Polarity Solvent Polarity Solvent Polarity->Reaction Rate Steric Hindrance Steric Hindrance Steric Hindrance->Reaction Rate inversely This compound This compound This compound->Leaving Group Ability Sulfur Nucleophile Sulfur Nucleophile Sulfur Nucleophile->Nucleophilicity Sulfur Nucleophile->Steric Hindrance

References

Application Notes and Protocols: Propyl Methanesulfonate in the Synthesis of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties such as negligible vapor pressure, high thermal and chemical stability, and tunable solvency. These characteristics make them highly attractive for a wide range of applications, including as green solvents in organic synthesis, electrolytes in electrochemical devices, and as formulation aids in the pharmaceutical industry. The properties of an ionic liquid can be finely tuned by modifying the structure of its constituent cation and anion.

Propyl methanesulfonate (B1217627) is a versatile and effective alkylating agent used in the synthesis of a variety of ionic liquids. It introduces the propyl group to a cationic core, typically a substituted imidazole (B134444) or pyridine (B92270), while incorporating the methanesulfonate anion. The choice of the propyl group and the methanesulfonate anion can significantly influence the resulting IL's properties, such as its hydrophobicity, viscosity, and interaction with active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the preparation of ionic liquids using propyl methanesulfonate, with a focus on their relevance to pharmaceutical and drug development applications.

Applications in Drug Development

The unique properties of ionic liquids make them promising tools to address several challenges in drug development. Their tunable nature allows for the design of ILs with specific characteristics to improve the delivery and efficacy of pharmaceuticals.

1. Enhanced Solubility and Bioavailability:

Many newly developed APIs exhibit poor water solubility, which limits their bioavailability. Ionic liquids can act as powerful solvents or co-solvents to enhance the solubility of these challenging compounds. The incorporation of a propyl group on the cation can modulate the hydrophobicity of the ionic liquid, allowing for better interaction with and solubilization of lipophilic drug molecules. This can lead to improved dissolution rates and, consequently, enhanced bioavailability.

2. Improved Drug Permeation:

The transdermal and topical delivery of drugs is often hindered by the barrier function of the skin. Certain ionic liquids have been shown to act as permeation enhancers. The mechanism is thought to involve the disruption of the highly organized structure of the stratum corneum, creating pathways for drug molecules to penetrate more effectively. The specific combination of a propyl-substituted cation and the methanesulfonate anion can be tailored to optimize this effect while minimizing skin irritation.

3. Stabilization of Biomolecules:

The stability of protein-based therapeutics and other biomolecules is a critical concern during formulation and storage. Some ionic liquids have been found to stabilize proteins, preventing aggregation and maintaining their native conformation. The choice of both the cation and anion is crucial in this application, as the overall hydrogen bonding capacity and polarity of the IL play a significant role.

4. Formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs):

A particularly innovative approach is the formation of API-ILs, where the active drug molecule itself is part of the ionic liquid structure, acting as either the cation or the anion. This strategy can overcome issues related to polymorphism and can lead to liquid forms of solid drugs, which can offer advantages in formulation and delivery.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of imidazolium- and pyridinium-based ionic liquids using this compound as the alkylating agent.

Protocol 1: Synthesis of 1-Propyl-3-methylimidazolium Methanesulfonate

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-methylimidazole (1.0 eq).

  • Addition of Alkylating Agent: To the stirred 1-methylimidazole, add this compound (1.0 - 1.1 eq) dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-80°C and stir for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material signals.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature. The product, 1-propyl-3-methylimidazolium methanesulfonate, is often a viscous liquid or a solid.

    • Wash the crude product with anhydrous ethyl acetate or a mixture of ethyl acetate and hexane (e.g., 3 x 50 mL) to remove any unreacted starting materials. This is done by adding the solvent, stirring vigorously for 15-30 minutes, and then decanting the solvent.

    • For highly pure ionic liquid, the product can be dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) and precipitated by the addition of a non-solvent (e.g., diethyl ether or hexane).

  • Drying: Dry the purified ionic liquid under high vacuum at 60-70°C for several hours to remove any residual volatile solvents and water. The final product should be a clear, viscous liquid or a solid.

Protocol 2: Synthesis of N-Propylpyridinium Methanesulfonate

Materials:

  • Pyridine (freshly distilled)

  • This compound

  • Diethyl ether (anhydrous)

  • Dichloromethane (anhydrous)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve pyridine (1.0 eq) in a minimal amount of anhydrous dichloromethane.

  • Addition of Alkylating Agent: To the stirred pyridine solution, add this compound (1.0 - 1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition, stir the reaction mixture at room temperature or gently heat to 40-50°C for 24-48 hours. The formation of a precipitate or a second liquid phase indicates product formation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. If a solid has formed, it can be collected by filtration. If the product is a liquid, the solvent can be removed under reduced pressure.

    • Wash the crude product with anhydrous diethyl ether (3 x 50 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the purified N-propylpyridinium methanesulfonate under high vacuum at 50-60°C for several hours to obtain the final product.

Data Presentation

Property1-Ethyl-3-methylimidazolium Methanesulfonate ([C₂mim][MeSO₃])1-Butyl-3-methylimidazolium Methanesulfonate ([C₄mim][MeSO₃])
Molecular Weight ( g/mol ) 206.26234.32
Melting Point (°C) 24[1]75-80[2]
Density (g/cm³) 1.24 @ 23°C[1]Not Available
Viscosity (cP) 135 @ 25°CNot Available
Conductivity (mS/cm) 3.69 @ 30°C[1]Not Available

Note: The properties of ionic liquids are highly sensitive to impurities, particularly water. The values presented are from literature sources and should be considered as representative.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an imidazolium-based ionic liquid using this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Reagents reactants 1-Methylimidazole + This compound start->reactants reaction Quaternization Reaction (60-80°C, 12-24h) reactants->reaction crude Crude Product reaction->crude wash Washing with Ethyl Acetate/Hexane crude->wash dry Drying under High Vacuum wash->dry final_product Pure Ionic Liquid dry->final_product

Caption: General workflow for the synthesis of 1-propyl-3-methylimidazolium methanesulfonate.

Logical Relationships in Drug Delivery Applications

This diagram shows the relationship between the tunable properties of this compound-based ionic liquids and their applications in enhancing drug delivery.

G cluster_properties Tunable Properties of Propyl-Based ILs cluster_applications Drug Delivery Applications solvency Tunable Solvency & Hydrophobicity solubility Enhanced API Solubility & Bioavailability solvency->solubility interaction Interaction with Biological Membranes permeation Improved Transdermal Permeation interaction->permeation stability Stabilizing Environment protein_stability Stabilization of Biomolecules stability->protein_stability

Caption: Relationship between IL properties and drug delivery applications.

References

Troubleshooting & Optimization

troubleshooting low yield in propyl methanesulfonate alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propyl methanesulfonate (B1217627) alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: My propyl methanesulfonate alkylation reaction has a very low yield. What are the most common causes?

Low yield in alkylation reactions with this compound can stem from several factors. The most common issues include:

  • Poor quality or degradation of this compound: This reagent is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored batch.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature is critical. These factors can significantly impact the reaction rate and the prevalence of side reactions.

  • Presence of water in the reaction: Alkylation reactions, especially those employing strong bases, are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

  • Steric hindrance: The structure of your substrate can impede the approach of the nucleophile to the reaction center, slowing down the desired SN2 reaction.[2][3]

  • Side reactions: Competing reactions, such as elimination (E2) or decomposition of the this compound by the base, can consume starting materials and reduce the yield of the desired product.

Q2: I am observing multiple spots on my TLC plate. What could these side products be?

The presence of multiple spots on a TLC plate suggests the formation of side products. In a this compound alkylation, these could be:

  • Elimination product: An alkene formed via an E2 elimination reaction, which competes with the desired SN2 substitution. This is more likely with sterically hindered substrates or strong, bulky bases.

  • Unreacted starting material: If the reaction has not gone to completion, you will see your starting nucleophile.

  • Products from this compound decomposition: The base can react with and decompose the this compound, leading to various byproducts.

  • Di-alkylation product: If your nucleophile has multiple reactive sites, you might observe di-alkylation.

Q3: How does the choice of base affect the reaction yield?

The base plays a crucial role in deprotonating the nucleophile, but it can also lead to undesirable side reactions.

  • Strong, non-nucleophilic, sterically hindered bases are often preferred. These bases can efficiently deprotonate the nucleophile while minimizing the decomposition of the this compound. For example, sterically hindered amine bases have been shown to improve yields by suppressing the decomposition of the alkylating agent.[4]

  • Less sterically hindered bases , like triethylamine, can sometimes lead to complete decomposition of the alkylating agent, resulting in no product formation.[4]

Q4: What is the best solvent for my alkylation reaction?

Polar aprotic solvents are generally the best choice for SN2 reactions.[2]

  • Acetonitrile (MeCN) is often an excellent solvent for these reactions as it can dissolve a wide range of substrates and does not interfere with the reaction.[4]

  • Other common polar aprotic solvents include N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) .

  • Protic solvents , such as alcohols or water, should be avoided as they can solvate the nucleophile, reducing its reactivity, and can also react with the this compound.[2]

Troubleshooting Guides

Issue 1: Low to No Product Formation

If you are observing little to no formation of your desired alkylated product, follow this troubleshooting workflow:

Troubleshooting_Workflow start Low/No Product reagent_check Check Reagents: - this compound (fresh?) - Substrate (pure?) - Base (correct choice?) - Solvent (anhydrous?) start->reagent_check condition_check Review Reaction Conditions: - Temperature (optimal?) - Reaction time (sufficient?) - Stirring (efficient?) reagent_check->condition_check analysis Analyze Crude Reaction Mixture: - TLC, LC-MS, or NMR condition_check->analysis no_reaction Problem: No Reaction (Only starting material present) analysis->no_reaction No product peak/spot side_products Problem: Side Products (Multiple spots on TLC) analysis->side_products Multiple peaks/spots solution_no_reaction Potential Solutions: - Increase temperature - Use a stronger base - Check for reagent degradation no_reaction->solution_no_reaction solution_side_products Potential Solutions: - Lower temperature - Use a more sterically hindered base - Change solvent side_products->solution_side_products

Caption: Troubleshooting workflow for low or no product yield.

Data Presentation: Impact of Reaction Parameters on Yield

The following table, adapted from a study on a similar alkylation reaction, illustrates the significant impact of the choice of base on the reaction yield. This highlights the importance of optimizing this parameter.

EntryBaseSolventTemperature (°C)Yield (%)
11,2,2,6,6-Pentamethylpiperidine (PMP)Acetonitrile6031
2N,N-Diisopropylethylamine (DIPEA)Acetonitrile60Moderate
3Triethylamine (Et₃N)Acetonitrile600
4N-Ethyl-2,2,6,6-tetramethylpiperidine (N-Et-TMP)Acetonitrile6094
5N-Propyl-2,2,6,6-tetramethylpiperidine (N-Pr-TMP)Acetonitrile6079
6N-Benzyl-2,2,6,6-tetramethylpiperidine (N-Bn-TMP)Acetonitrile6013

Data adapted from a study on propargyl chloromethanesulfonate (B8650481) alkylation, demonstrating the principles of base selection.[4]

Reaction Mechanisms and Side Reactions

Desired SN2 Alkylation vs. Competing E2 Elimination

The primary goal is the SN2 reaction. However, the E2 elimination is a common competing side reaction, especially with stronger bases and more sterically hindered substrates.

SN2_vs_E2 reactants Nucleophile (R-OH) + Base + This compound sn2_product SN2 Product (R-O-Propyl) reactants->sn2_product SN2 Pathway (Substitution) e2_product E2 Product (Propene) reactants->e2_product E2 Pathway (Elimination)

Caption: Competing SN2 and E2 reaction pathways.

Decomposition of this compound by Amine Bases

Certain bases, particularly those that are less sterically hindered, can act as nucleophiles and attack the this compound, leading to its decomposition and a lower yield of the desired product.

Decomposition_Pathway reagents This compound + Amine Base (e.g., Et₃N) decomposition Decomposition Products reagents->decomposition Nucleophilic Attack by Base

Caption: Decomposition pathway of this compound.

Experimental Protocols

General Protocol for O-Alkylation using this compound

This protocol provides a general guideline for the O-alkylation of an alcohol. The specific amounts, temperature, and reaction time should be optimized for your particular substrate.

Materials:

  • Alcohol substrate

  • This compound (1.0 - 1.5 equivalents)

  • Base (e.g., N-Ethyl-2,2,6,6-tetramethylpiperidine, 1.5 equivalents)

  • Anhydrous solvent (e.g., acetonitrile)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base: Add the base (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure alkylated product.

  • Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

how to avoid side reactions with propyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propyl methanesulfonate (B1217627). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is propyl methanesulfonate and what are its primary applications?

This compound (PMS) is a chemical compound with the formula C4H10O3S. It is an alkylating agent, primarily used in organic synthesis to introduce a propyl group onto a variety of nucleophiles, including amines, phenols, and alcohols.[1][2] Its reactivity and selectivity make it a valuable reagent in the preparation of pharmaceutical intermediates and other fine chemicals.[1]

Q2: What are the main side reactions to be aware of when using this compound?

The primary side reactions encountered with this compound are hydrolysis and elimination (E2) reactions .

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form propanol (B110389) and methanesulfonic acid. This reaction is accelerated by acidic or basic conditions.

  • Elimination: When reacting with a nucleophile that is also a strong base, an E2 elimination can occur, leading to the formation of propene gas and the methanesulfonate anion. This is a competitive pathway to the desired SN2 substitution reaction.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

To minimize hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions. This can be achieved by:

  • Using dry solvents and reagents.

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • If the presence of water is unavoidable, understanding the impact of pH can be beneficial. The rate of hydrolysis is generally slowest at neutral pH.

Q4: What factors influence the competition between substitution (SN2) and elimination (E2) reactions?

The outcome of the reaction is significantly influenced by several factors:

  • Nature of the base/nucleophile: Strong, sterically hindered bases favor elimination, while good nucleophiles that are weak bases favor substitution.[3][4][5][6]

  • Reaction temperature: Higher temperatures generally favor the elimination pathway.

  • Solvent: Polar aprotic solvents can favor SN2 reactions.

Troubleshooting Guides

Problem 1: Low yield of the desired alkylated product and formation of propene.

Possible Cause: The reaction conditions are favoring the E2 elimination side reaction.

Solutions:

  • Choice of Base: If a base is required, opt for a non-nucleophilic, sterically hindered base that is less likely to act as a nucleophile. However, very strong and hindered bases can promote elimination.[3][4][5][6] Consider using a weaker base if your substrate allows.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures provide the activation energy needed for the elimination pathway.

  • Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to favor the SN2 pathway.

Problem 2: Presence of methanesulfonic acid and propanol in the final product.

Possible Cause: Hydrolysis of this compound due to the presence of water.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. Use of molecular sieves can help to remove trace amounts of water from solvents.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere like nitrogen or argon.

  • pH Control: If aqueous workup is necessary, consider buffering the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.

Problem 3: O-alkylation versus C-alkylation in ambident nucleophiles (e.g., enolates).

Possible Cause: The reaction conditions are influencing the site of alkylation.

Solutions:

  • Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom of an enolate is a "hard" nucleophile, while the carbon atom is a "soft" nucleophile. This compound has a relatively "hard" electrophilic center. To favor C-alkylation (a soft-soft interaction), you can sometimes influence the reaction by the choice of counter-ion and solvent. Softer electrophiles (like propyl iodide) are more likely to give C-alkylation.[7]

  • Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile. Protic solvents can solvate the oxygen atom of an enolate, making the carbon atom more nucleophilic and favoring C-alkylation.

Data Presentation

Table 1: Illustrative Effect of Base Strength and Steric Hindrance on the Ratio of Substitution (SN2) to Elimination (E2) Products.

BaseBase StrengthSteric HindrancePredominant ReactionExpected Outcome with this compound
I⁻WeakLowSN2High yield of propyl iodide
CH₃COO⁻WeakLowSN2High yield of propyl acetate (B1210297)
NH₃ModerateLowSN2High yield of propylamine
CH₃O⁻StrongLowSN2 > E2Major: Propyl methyl ether, Minor: Propene
(CH₃)₃CO⁻StrongHighE2 > SN2Major: Propene, Minor: Propyl t-butyl ether

Note: This table provides illustrative examples based on general principles of organic chemistry. Actual ratios will depend on specific reaction conditions.

Table 2: Influence of Temperature on the Rate of Side Reactions (Illustrative).

Temperature (°C)Relative Rate of HydrolysisRelative Rate of Elimination
0LowVery Low
25 (Room Temp)ModerateLow
50HighModerate
100Very HighHigh

Note: These are generalized trends. The actual rates are dependent on the specific solvent, pH, and reactants.

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol (B47542)

This protocol describes a general procedure for the O-alkylation of a phenol using this compound.

Materials:

  • Phenol derivative

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of a Primary Amine

This protocol provides a general method for the N-alkylation of a primary amine.

Materials:

  • Primary amine

  • This compound

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting secondary amine by an appropriate method (e.g., column chromatography or distillation).

Visualizations

Reaction_Pathways cluster_reactants Reactants cluster_products Potential Products This compound This compound Desired Alkylated Product (SN2) Desired Alkylated Product (SN2) This compound->Desired Alkylated Product (SN2) Good Nucleophile Weak Base Low Temperature Propene (E2) Propene (E2) This compound->Propene (E2) Strong, Hindered Base High Temperature Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Presence of Water Nucleophile/Base Nucleophile/Base Nucleophile/Base->Desired Alkylated Product (SN2) Nucleophile/Base->Propene (E2)

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product CheckSideProducts Analyze reaction mixture for side products (GC-MS, NMR) Start->CheckSideProducts PropeneDetected Propene or other elimination byproducts detected? CheckSideProducts->PropeneDetected HydrolysisDetected Propanol/Methanesulfonic acid detected? CheckSideProducts->HydrolysisDetected PropeneDetected->HydrolysisDetected No LowerTemp Decrease Reaction Temperature PropeneDetected->LowerTemp Yes DryReagents Ensure Anhydrous Conditions (Dry Solvents/Reagents) HydrolysisDetected->DryReagents Yes End Re-run Experiment and Monitor HydrolysisDetected->End No ChangeBase Use a Weaker or Less Hindered Base LowerTemp->ChangeBase ChangeBase->End InertAtmosphere Use Inert Atmosphere (N2 or Ar) DryReagents->InertAtmosphere InertAtmosphere->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing Reactions of Propyl Methanesulfonate with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for propyl methanesulfonate (B1217627) with sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using propyl methanesulfonate with sterically hindered alcohols?

A1: The primary challenge is the reduced reaction rate due to steric hindrance around the hydroxyl group. This can lead to incomplete conversion, requiring forcing conditions that may cause side reactions such as elimination or the formation of alkyl chlorides.[1] For particularly hindered substrates, standard conditions may result in low to no yield of the desired propyl mesylate.

Q2: Which is a better choice for hindered alcohols: this compound or propyl toluenesulfonate (B8598656) (propyl tosylate)?

A2: this compound is generally a better choice for sterically hindered alcohols. The methanesulfonyl (mesyl) group is smaller and the corresponding sulfonyl chloride (MsCl) is more reactive than p-toluenesulfonyl chloride (TsCl).[2] This increased reactivity can help overcome the steric barrier presented by the substrate.

Q3: What are the most common side products, and how can they be minimized?

A3: A common side product is the corresponding alkyl chloride, which can form when using methanesulfonyl chloride.[1] To avoid this, methanesulfonic anhydride (B1165640) can be used as the sulfonylating agent.[1] Elimination products can also be observed, especially when heating the reaction mixture for extended periods or using a strong, non-hindered base. Using milder conditions and a hindered non-nucleophilic base can help minimize these side reactions.

Q4: Can a catalyst be used to improve the reaction rate?

A4: Yes, a nucleophilic catalyst can significantly accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a commonly used catalyst for the acylation and sulfonylation of alcohols.[3][4][5] 1-Methylimidazole has also been reported as an efficient catalyst for the tosylation and acylation of sterically hindered alcohols and can be a viable alternative to DMAP.[3][6]

Q5: What are suitable alternatives if this compound still fails to react?

A5: If mesylation is unsuccessful, a more reactive sulfonylating agent can be employed. Trifluoromethanesulfonic anhydride (Tf2O) reacts with alcohols to form triflates, which are excellent leaving groups.[2] The triflate group is even more reactive than the mesylate group, making it suitable for very hindered systems.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Steric Hindrance: The substrate is too bulky for the reagents to access the hydroxyl group.1. Switch from propyl methanesulfonyl chloride to the more reactive propyl methanesulfonic anhydride.[1] 2. Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole.[2][6] 3. Consider using a more powerful sulfonylating agent like trifluoromethanesulfonic anhydride (Tf2O).[2]
Insufficiently Reactive Conditions: Temperature or reaction time may be inadequate.1. If the reaction does not proceed at 0°C, allow it to warm to room temperature and stir for an extended period (monitor by TLC).[7] 2. Gentle heating (e.g., to 40-60°C) can be attempted, but monitor closely for side product formation.[2]
Poor Quality Reagents: Reagents may have degraded due to moisture.Ensure all reagents and solvents are anhydrous. Methanesulfonyl chloride is sensitive to moisture.
Formation of Alkyl Chloride Side Product Chloride Source: Methanesulfonyl chloride is the source of the chloride ion.Use methanesulfonic anhydride instead of methanesulfonyl chloride to eliminate this side reaction.[1]
Formation of Elimination Products Base Choice: A non-hindered base (e.g., triethylamine) may act as a nucleophile or promote elimination.Use a more sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[8]
Elevated Temperature: High temperatures favor elimination reactions.Maintain the lowest effective temperature for the reaction. Monitor progress to avoid unnecessarily long reaction times at elevated temperatures.
Difficult Purification Excess Reagents/Byproducts: Unreacted starting material, base hydrochloride salts, and catalyst can complicate purification.1. Perform an aqueous workup to remove water-soluble components like base hydrochlorides.[7] 2. Use the minimum necessary excess of reagents. 3. Column chromatography may be required to separate the product from residual starting material and other nonpolar byproducts.

Experimental Protocols

Protocol 1: General Procedure for Mesylation of a Hindered Secondary Alcohol

This protocol is a standard starting point for the mesylation of a sterically hindered secondary alcohol.

Materials:

  • Sterically hindered alcohol

  • Propyl methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq.) or DIPEA (1.5 eq.) to the stirred solution.

  • Slowly add propyl methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 4 hours. If monitoring by TLC indicates a sluggish reaction, allow the mixture to warm to room temperature and continue stirring for an additional 2-12 hours.[7]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine solution.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude propyl mesylate.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: DMAP-Catalyzed Mesylation for Highly Hindered Substrates

This protocol is recommended when Protocol 1 fails to provide a satisfactory yield.

Materials:

  • Highly sterically hindered alcohol

  • Propyl methanesulfonyl chloride (MsCl)

  • Pyridine (as solvent and base)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous copper sulfate solution (5%)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous pyridine.

  • Add DMAP (0.1-0.2 eq.).

  • Cool the mixture to 0°C.

  • Slowly add propyl methanesulfonyl chloride (1.5 eq.).

  • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction mixture with DCM.

  • Wash the organic phase with 5% aqueous copper sulfate solution to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Hindered Alcohol in Anhydrous DCM cool Cool to 0°C start->cool add_base Add Base (TEA or DIPEA) cool->add_base add_mscl Add Propyl MsCl (1.2 eq) add_base->add_mscl stir Stir at 0°C for 4h add_mscl->stir monitor Monitor by TLC stir->monitor warm Warm to RT Stir for 2-12h monitor->warm No Reaction quench Quench with Water monitor->quench Reaction Complete warm->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Standard experimental workflow for the mesylation of a sterically hindered alcohol.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Initial Reaction Attempt (Standard Conditions) check_yield Is Yield > 70%? start->check_yield success Reaction Optimized check_yield->success Yes low_yield Low Yield or No Reaction check_yield->low_yield No add_dmap Add DMAP (0.1 eq) and use Pyridine low_yield->add_dmap Implement Solution 1 use_anhydride Use Propyl Methanesulfonic Anhydride low_yield->use_anhydride Implement Solution 2 use_tf2o Switch to Triflic Anhydride (Tf2O) low_yield->use_tf2o Implement Solution 3 (For very challenging substrates) add_dmap->check_yield Re-run Reaction use_anhydride->check_yield Re-run Reaction use_tf2o->check_yield Re-run Reaction

Caption: Logical troubleshooting guide for optimizing low-yield mesylation reactions.

References

managing the exothermic nature of propyl methanesulfonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the exothermic nature of propyl methanesulfonate (B1217627) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely handling these reactions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What makes reactions involving propyl methanesulfonate potentially hazardous?

A1: this compound is a reactive alkylating agent.[1] Its synthesis, typically involving the reaction of propanol (B110389) with methanesulfonyl chloride in the presence of a base, is an exothermic process. This means the reaction releases a significant amount of heat. If this heat is not effectively managed, it can lead to a rapid increase in temperature, posing a risk of a thermal runaway. A thermal runaway is a situation where the rate of heat generation exceeds the rate of heat removal, causing an uncontrolled acceleration of the reaction rate and a further increase in temperature.[2]

Q2: What are the primary risks associated with a thermal runaway in this context?

A2: The primary risks of a thermal runaway include:

  • Over-pressurization of the reactor: The rapid increase in temperature can cause the boiling of solvents and the generation of gaseous byproducts, leading to a dangerous build-up of pressure that could rupture the reaction vessel.

  • Decomposition of reactants and products: At elevated temperatures, organic molecules like this compound and the solvents used can decompose, potentially forming flammable or toxic compounds.

  • Side reactions: Higher temperatures can promote unwanted side reactions, reducing the yield and purity of the desired product.

Q3: What are the key parameters to monitor during a this compound synthesis?

A3: Continuous monitoring of the reaction temperature is critical. Other important parameters to track include the rate of addition of reagents and the efficiency of the stirring and cooling systems. Any unexpected deviation in these parameters should be addressed immediately.

Q4: How can I qualitatively assess the thermal risk of my specific reaction conditions?

A4: A qualitative risk assessment should consider the scale of the reaction, the concentration of reactants, the efficiency of the cooling system, and the potential for cooling failure. Reactions at a larger scale or higher concentration will have a greater potential for a dangerous exotherm. It is crucial to understand the Stoessel's criticality class of your reaction, which helps to classify the thermal risk based on the relationship between the process temperature, the maximum temperature of the synthesis reaction in case of cooling failure (MTSR), and the decomposition temperature of the reaction mixture.

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase

  • Possible Cause: The rate of addition of a reactant, typically methanesulfonyl chloride, is too fast, leading to an accumulation of unreacted reagents and a sudden release of heat.

  • Solution:

    • Immediately stop the addition of the reactant.

    • Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).

    • Ensure vigorous stirring to improve heat transfer to the cooling surface.

    • If the temperature continues to rise, be prepared to execute an emergency quenching procedure (see Experimental Protocols).

Issue 2: Localized Hotspots in the Reaction Mixture

  • Possible Cause: Inefficient stirring is failing to dissipate the heat generated by the reaction evenly, leading to localized areas of high temperature.

  • Solution:

    • Increase the stirring rate to improve mixing and heat distribution.

    • Ensure the stirrer is appropriately sized and positioned for the reaction vessel.

    • For viscous reaction mixtures, consider using a mechanical overhead stirrer for more effective agitation.

Issue 3: Slower than Expected Initial Temperature Rise

  • Possible Cause: This could indicate a delayed onset of the reaction, which can be dangerous as it may lead to an accumulation of reactants and a subsequent, more violent exotherm.

  • Solution:

    • Pause the addition of reactants.

    • Carefully monitor the reaction for any signs of initiation.

    • Ensure that all necessary reagents, including the base catalyst, have been added correctly.

    • Do not increase the reaction temperature in an attempt to initiate the reaction, as this could lead to a loss of control once the reaction begins.

Data Presentation

ParameterMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)This compound (PMS)
Heat of Formation (liquid) -164.34 ± 1.58 kcal/mol[3]Not explicitly foundNot explicitly found
Typical Reaction Conditions Methanol and methanesulfonic acid[4]Ethanol (B145695) and methanesulfonic acid[5]Propanol and methanesulfonyl chloride
Observed Exotherm Formation is favored at higher temperatures, but conversion remains low (e.g., ~0.35% at 70°C after 50h)[4][6]At 70°C in anhydrous ethanol with 1M methanesulfonic acid, ~0.25% conversion after 10h[5]Expected to be exothermic
Effect of Water Addition of water significantly reduces the rate of formation[6]Addition of 5% water reduces conversion to ~0.05% under similar conditions[5]Similar inhibition by water is expected
Thermal Stability Decomposes at elevated temperaturesDecomposes at elevated temperaturesSolutions in aromatic solvents have been studied for thermal stability[7]

Experimental Protocols

Protocol 1: Controlled Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before proceeding.

  • Materials:

    • 1-Propanol (B7761284)

    • Methanesulfonyl chloride

    • Triethylamine (B128534) (or another suitable tertiary amine)

    • Anhydrous aromatic solvent (e.g., toluene)

    • Nitrogen or Argon gas for inert atmosphere

    • Ice-water bath

    • Reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), charge the reaction vessel with 1-propanol and the aromatic solvent.

    • Cool the mixture to 0-5 °C using an ice-water bath.

    • Slowly add triethylamine to the cooled solution while maintaining the temperature below 10 °C.

    • Begin the dropwise addition of methanesulfonyl chloride via the addition funnel. This step is highly exothermic. The addition rate should be carefully controlled to maintain the internal reaction temperature between 5-10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1-2 hours, monitoring for completion by a suitable analytical method (e.g., TLC, GC).

    • Once the reaction is complete, proceed to the quenching procedure.

Protocol 2: Emergency Quenching Procedure for Runaway Reactions

This procedure should only be performed if a reaction is showing signs of a thermal runaway and other control measures have failed. A pre-prepared quenching solution should be readily accessible.

  • Materials:

    • Pre-chilled quenching solution (e.g., a cold, dilute aqueous solution of a non-nucleophilic base like sodium bicarbonate, or cold water). The choice of quenching agent should be carefully considered to avoid violent reactions or the formation of hazardous byproducts.

    • Blast shield and appropriate personal protective equipment.

  • Procedure:

    • If safe to do so, immediately stop any reactant addition and increase cooling to the maximum capacity.

    • Position a blast shield between yourself and the reactor.

    • Slowly and cautiously add the pre-chilled quenching solution to the reaction mixture. Be prepared for a vigorous reaction and potential gas evolution.

    • Continue adding the quenching agent until the temperature begins to drop and stabilize.

    • Once the reaction is under control, allow the mixture to cool to room temperature before proceeding with a standard workup.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare Reactants (Propanol, Solvent, Base) setup_reactor Set up Reactor (Inert Atmosphere, Cooling) prep_reagents->setup_reactor add_base Add Base setup_reactor->add_base add_mesyl_chloride Slowly Add Methanesulfonyl Chloride (Exothermic Step) add_base->add_mesyl_chloride monitor_temp Monitor Temperature (Maintain 5-10 °C) add_mesyl_chloride->monitor_temp Heat Generation monitor_temp->add_mesyl_chloride Control Addition Rate stir Stir and Monitor Completion monitor_temp->stir quench Quench Reaction stir->quench extract Aqueous Workup and Extraction quench->extract purify Purify Product extract->purify

Caption: Workflow for the controlled synthesis of this compound.

Troubleshooting_Logic Troubleshooting Temperature Excursions start Temperature Excursion? stop_addition Stop Reactant Addition start->stop_addition increase_cooling Increase Cooling and Stirring stop_addition->increase_cooling temp_controlled Temperature Controlled? increase_cooling->temp_controlled resume Resume with Caution temp_controlled->resume Yes quench Execute Emergency Quenching Protocol temp_controlled->quench No

Caption: Decision-making process for handling a temperature excursion.

References

Technical Support Center: Purification of Propyl Methanesulfonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of products from propyl methanesulfonate (B1217627) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a propyl methanesulfonate reaction mixture?

The primary impurities encountered after a reaction to synthesize a this compound derivative typically include:

  • Unreacted Starting Alcohol: The alcohol that was intended to be mesylated.

  • Excess Methanesulfonyl Chloride or Methanesulfonic Anhydride (B1165640): The mesylating agent.

  • Tertiary Amine Base: Such as triethylamine (B128534) (TEA) or pyridine, used to scavenge the HCl byproduct.

  • Triethylammonium Hydrochloride or Pyridinium Hydrochloride: The salt formed from the tertiary amine base.

  • Alkyl Chlorides: A potential side-product if methanesulfonyl chloride is used as the mesylating agent.[1]

  • Residual Solvents: The solvent used for the reaction (e.g., Dichloromethane - DCM).

  • Water: Introduced during the aqueous workup.

Q2: What is the initial step to purify my crude product?

An aqueous workup is the standard initial purification step. Mesylates are generally less polar than their corresponding alcohols and are stable to aqueous conditions.[2] The workup typically involves washing the organic layer with:

  • Water or a mild acid (e.g., cold 10% HCl): To remove the amine base and its salt.[3][4]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acid.[4]

  • Brine (saturated NaCl solution): To remove the bulk of the water from the organic layer.[4]

Q3: My product, this compound, seems to be water-soluble. What should I do?

This compound itself has some solubility in water.[5] If you suspect significant product loss to the aqueous layer during workup, you can perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc or DCM) to recover the dissolved product.[2]

Q4: Is column chromatography always necessary for purification?

Not always. The necessity of column chromatography depends on the purity of the product after the aqueous workup and the requirements of the subsequent synthetic steps. If the product is intended for use in pharmaceutical applications, stringent purity requirements often necessitate chromatographic purification to remove trace impurities, especially potential genotoxic ones like other sulfonate esters.[4]

Q5: What are the key considerations for choosing a solvent system for column chromatography?

Since mesylates are typically less polar than the starting alcohols, a solvent system with relatively low polarity is a good starting point. A common choice is a mixture of hexanes and ethyl acetate (B1210297). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield After Workup 1. Incomplete reaction.- Monitor the reaction by TLC to ensure completion before workup.
2. Product is water-soluble and was lost during aqueous extraction.- Perform back-extractions of the aqueous layers with the organic solvent.[2]- Use a saturated brine solution for the final wash to minimize product loss.
3. The mesylate is unstable under the reaction or workup conditions.- Ensure the reaction is run at a low temperature (0 °C to -10 °C).[4]- Use a milder base if the starting material is sensitive.
Multiple Spots on TLC After Workup 1. Presence of unreacted starting material and byproducts.- Proceed with column chromatography for purification.- Optimize the reaction conditions (e.g., stoichiometry of reagents, reaction time).
2. Formation of alkyl chloride as a side product.- Consider using methanesulfonic anhydride instead of methanesulfonyl chloride to avoid this side product.[1]
Product Co-elutes with an Impurity during Column Chromatography 1. The chosen solvent system does not provide adequate separation.- Systematically vary the polarity of the eluent.- Try a different solvent system (e.g., dichloromethane/hexanes).
2. The column was not packed or loaded correctly.- Ensure the silica (B1680970) gel is packed uniformly without air bubbles.- Load the sample in a minimal amount of solvent to get a narrow band.
Oily Product That Fails to Crystallize 1. Presence of residual solvent.- Dry the product under high vacuum for an extended period.
2. The product is an oil at room temperature.- If the product has a low melting point, attempt crystallization at a lower temperature (e.g., in a refrigerator or freezer).- Consider purification by vacuum distillation if the compound is thermally stable.
3. Presence of impurities preventing crystallization.- Re-purify by column chromatography.- Attempt trituration with a non-polar solvent like hexanes to induce crystallization.
High Back Pressure During Column Chromatography 1. Column filter or frit is clogged.- Ensure the sample is filtered before loading onto the column.- If possible, reverse the flow direction to clean the filter.
2. Silica gel particles are too fine.- Use silica gel with a larger mesh size.
3. Sample precipitation at the top of the column.- Dissolve the sample in the mobile phase if possible, or a solvent in which it is highly soluble and that is compatible with the mobile phase.

Experimental Protocols

Protocol 1: General Aqueous Workup for Mesylation Reactions
  • Once the reaction is complete (as determined by TLC), transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with the reaction solvent (e.g., DCM or EtOAc).

  • Wash the organic layer sequentially with:

    • Ice-cold water (1x volume).

    • Cold 1 M HCl (1x volume) to remove the amine base.[3]

    • Saturated aqueous NaHCO₃ solution (1x volume) to neutralize excess acid.[4]

    • Brine (1x volume) to remove water.[4]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column:

    • Plug the bottom of a glass column with cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a protective layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).

    • Carefully apply the sample to the top of the silica gel using a pipette.

  • Elute the Column:

    • Begin eluting with the low-polarity solvent mixture, collecting fractions.

    • Monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 10%, 20% ethyl acetate in hexanes) to elute the compounds.

  • Isolate the Product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified this compound derivative.

Data Summary

The following table summarizes purification strategies for methanesulfonate esters based on common laboratory practices. Note that specific yields and purity levels are highly dependent on the substrate and reaction scale.

Purification Method Impurities Targeted Typical Purity Achieved Advantages Disadvantages
Aqueous Extraction Water-soluble reagents (amine salts, excess acid/base)60-95%Fast, removes bulk impurities, suitable for large scale.Potential for product loss if partially water-soluble; may not remove non-polar impurities.
Column Chromatography Unreacted starting materials, side-products, closely related impurities>98%High resolution, adaptable to various polarities.Time-consuming, requires significant solvent volumes, potential for product loss on the column.
Crystallization Soluble impurities>99%Can provide very high purity, cost-effective for large scale.Requires a solid product, finding a suitable solvent can be challenging, may result in lower yield.
Vacuum Distillation Non-volatile impurities, starting materials with different boiling points>98%Effective for liquid products, can handle large quantities.Requires the product to be thermally stable, needs specialized equipment.

Visual Guides

experimental_workflow reaction Crude Propyl Methanesulfonate Reaction Mixture workup Aqueous Workup (Wash with H₂O, HCl, NaHCO₃, Brine) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product analysis Purity Analysis (TLC, NMR) crude_product->analysis purification_decision Is Further Purification Needed? analysis->purification_decision chromatography Column Chromatography purification_decision->chromatography Yes crystallization Crystallization purification_decision->crystallization Yes distillation Vacuum Distillation purification_decision->distillation Yes pure_product Pure Product purification_decision->pure_product No chromatography->pure_product crystallization->pure_product distillation->pure_product no No yes Yes

Caption: General workflow for the purification of this compound products.

troubleshooting_logic start Low Yield After Workup check_reaction Was reaction complete by TLC? start->check_reaction optimize_reaction Optimize reaction time/ temperature/reagents check_reaction->optimize_reaction No check_solubility Is product water-soluble? check_reaction->check_solubility Yes back_extract Back-extract aqueous layers use_brine Ensure final wash is with brine back_extract->use_brine check_solubility->back_extract Yes check_solubility->use_brine No

Caption: Troubleshooting logic for low product yield after aqueous workup.

References

identifying and removing byproducts of propyl methanesulfonate alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts associated with propyl methanesulfonate (B1217627) alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed in propyl methanesulfonate alkylation reactions?

A1: During an alkylation reaction using this compound, several byproducts can be formed through various side reactions. These can include:

  • Other Alkyl Methanesulfonates: If alcohols (e.g., methanol, ethanol) are used as solvents or are present as impurities, they can react with methanesulfonic acid (a potential impurity or hydrolysis product) to form the corresponding methyl or ethyl methanesulfonate.[1][2][3]

  • Methanesulfonic Acid and Propanol: Hydrolysis of the starting material, this compound, can occur in the presence of water, leading to the formation of methanesulfonic acid and propanol.[4][5][6]

  • Propene: Elimination reactions, competing with the desired substitution, can lead to the formation of propene.[7][8]

  • Polymers and Cracking Products: Under certain conditions, particularly at higher temperatures, polymerization of the alkene byproduct or cracking of larger molecules can occur.[9][10][11]

  • Di-acids and Disalts: In the presence of water and base, hydrolysis of the desired product or unreacted starting material can lead to the formation of di-acids, which then form disalts upon neutralization.[12]

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of analytical techniques is typically employed for the identification and quantification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile impurities like other alkyl methanesulfonates.[13]

  • Chromatography: Techniques such as Thin-Layer Chromatography (TLC), paper chromatography, and column chromatography are effective for separating the various components of the reaction mixture, including the desired product and byproducts.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of both the desired product and any significant byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for separating and quantifying non-volatile byproducts.

Q3: What are the general strategies for removing sulfonate ester byproducts?

A3: The removal of sulfonate ester byproducts often involves one of the following strategies:

  • Treatment with Hydrogen Halides: Reacting the mixture with a hydrogen halide (e.g., HCl, HBr) can convert the sulfonate esters into the corresponding alkyl halides, which are often more volatile and easier to separate.[1]

  • Controlled Hydrolysis: Adjusting the pH of the reaction mixture can facilitate the selective hydrolysis of the sulfonate ester byproducts without significantly affecting the desired product, especially if the product has base-sensitive functional groups.[5][6]

  • Extraction and Crystallization: Standard purification techniques such as liquid-liquid extraction and recrystallization can be effective in separating the desired product from impurities based on their differential solubility.

  • Chromatography: Column chromatography is a powerful method for separating compounds with different polarities.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired alkylated product. 1. Competing elimination reaction: The reaction conditions may favor the E2 elimination pathway.[8]2. Hydrolysis of this compound: Presence of water in the reaction mixture.[4]3. Side reactions with solvent: The solvent (e.g., an alcohol) may be reacting with the alkylating agent.[1]1. Optimize reaction conditions: Use a less hindered base or a more polar aprotic solvent. Lowering the reaction temperature can also disfavor elimination.2. Ensure anhydrous conditions: Use dry solvents and reagents. Consider using a drying agent.3. Choose an inert solvent: Select a solvent that does not have nucleophilic groups (e.g., acetonitrile, DMF, THF).
Presence of significant amounts of methanesulfonic acid in the final product. Hydrolysis of unreacted this compound or the product during workup. [5][6]Careful workup: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup. Perform extractions at a controlled pH.
Difficulty in separating the product from unreacted this compound. Similar polarities of the product and starting material. 1. Chromatography: Utilize a high-resolution column chromatography system. Consider using a different stationary or mobile phase to improve separation.2. Derivatization: If possible, temporarily derivatize the product or starting material to alter its polarity, facilitate separation, and then remove the protecting group.
Formation of polymeric material. High reaction temperature or concentration, or presence of catalytic impurities. [9][11]1. Control reaction temperature: Maintain a consistent and optimal temperature throughout the reaction.2. Optimize concentration: Run the reaction at a lower concentration.3. Purify reagents: Ensure the purity of all starting materials and solvents.

Quantitative Data

The following table summarizes the physical properties of this compound and some of its potential byproducts. This data can be useful for planning purification strategies.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound1912-31-8C₄H₁₀O₃S138.19103-105 @ 10 mmHg
Methanesulfonic Acid75-75-2CH₄O₃S96.11167 @ 10 mmHg
Propanol71-23-8C₃H₈O60.197
Methyl Methanesulfonate66-27-3C₂H₆O₃S110.13202-203
Ethyl Methanesulfonate62-50-0C₃H₈O₃S124.15213

Experimental Protocols

Protocol 1: Removal of Alkyl Methanesulfonate Impurities via Acidic Hydrolysis

This protocol is designed for the selective removal of residual this compound or other alkyl methanesulfonate byproducts.

Materials:

  • Crude reaction mixture

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The number of washes may vary depending on the amount of impurity. Monitor the pH of the aqueous layer to ensure it remains acidic. This step promotes the hydrolysis of the sulfonate esters.[5][6]

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the purified product by GC-MS or NMR to confirm the removal of the sulfonate ester impurities.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying the desired alkylated product from byproducts using column chromatography.

Materials:

  • Crude reaction mixture

  • Silica (B1680970) gel (appropriate mesh size)

  • Eluent system (a mixture of non-polar and polar solvents, e.g., hexane/ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture. The ideal system will show good separation between the desired product and the byproducts.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Byproduct_Formation_Pathway cluster_byproducts Potential Byproducts PMS This compound Alkylated_Product Desired Alkylated Product PMS->Alkylated_Product Alkylation (SN2) MSA Methanesulfonic Acid PMS->MSA Hydrolysis Propene Propene PMS->Propene Elimination (E2) Nucleophile Nucleophile Nucleophile->Alkylated_Product Other_Alkyl_Mesylates Other Alkyl Methanesulfonates MSA->Other_Alkyl_Mesylates + Alcohol (Solvent) Propanol Propanol

Caption: Potential reaction pathways in this compound alkylation.

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze Identify_Impurity Identify Major Impurity Analyze->Identify_Impurity Unreacted_PMS Unreacted Propyl Methanesulfonate Identify_Impurity->Unreacted_PMS Similar Polarity Hydrolysis_Product Hydrolysis Product (Methanesulfonic Acid) Identify_Impurity->Hydrolysis_Product Polar Impurity Elimination_Product Elimination Product (Propene) Identify_Impurity->Elimination_Product Non-polar Impurity Purify_Chroma Purify by Column Chromatography Unreacted_PMS->Purify_Chroma Acid_Wash Perform Acidic Wash (e.g., 1M HCl) Hydrolysis_Product->Acid_Wash Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Elimination_Product->Optimize_Conditions End Pure Product Purify_Chroma->End Acid_Wash->End Optimize_Conditions->Start Re-run Reaction

Caption: A logical workflow for troubleshooting byproduct issues.

References

improving the selectivity of propyl methanesulfonate in polyfunctional molecules

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Sulfonylation of Polyfunctional Molecules

This technical support center provides targeted troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the selective functionalization of polyfunctional molecules, with a focus on sulfonylation reactions like those involving propyl methanesulfonate (B1217627) precursors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using reagents like propyl sulfonyl chloride on polyfunctional molecules? The main challenge is achieving chemoselectivity. Polyfunctional molecules have multiple reactive sites, such as primary and secondary hydroxyl groups. The sulfonylation reaction can occur at all of these sites, leading to a mixture of mono-substituted, di-substituted, and poly-substituted products, which complicates purification and reduces the yield of the desired compound.[1]

Q2: What is propyl methanesulfonate and how is it typically used? this compound (propyl mesylate) is an organic compound often used as an alkylating agent in organic synthesis.[2][3] It introduces a propyl group into a target molecule through nucleophilic substitution reactions.[2][3] The reaction discussed here, selective sulfonylation, typically involves reacting an alcohol with a sulfonyl chloride (like propyl sulfonyl chloride) to form a sulfonate ester, such as this compound. This conversion turns the alcohol's hydroxyl group into a good leaving group for subsequent reactions.[4][5]

Q3: How can I monitor the progress of my sulfonylation reaction? Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] The resulting sulfonate ester (e.g., this compound) is typically less polar and will have a higher Rf value than the starting polyol.[1] Using a suitable stain, such as potassium permanganate, can help visualize both the starting material and the product spots on the TLC plate.[1]

Q4: What is the role of the base (e.g., triethylamine (B128534), pyridine) in the reaction? The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct when using a sulfonyl chloride.[1][4] This prevents the acid from causing unwanted side reactions or protonating the desired nucleophile. A sufficient amount of a reasonably strong base is required for the reaction to proceed to completion.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the selective sulfonylation of molecules with multiple hydroxyl groups.

Issue 1: Poor Selectivity (Mixture of Mono- and Poly-substituted Products)

If your reaction is producing a mixture of products instead of the desired selectively functionalized molecule, consider the following strategies.

StrategyActionRationale
Stoichiometry Control Use a precise stoichiometric amount of the sulfonylating agent (e.g., 0.95-1.0 equivalents) relative to the polyol.[1]Limits the amount of reagent available, favoring reaction at only the most reactive hydroxyl group.
Slow Reagent Addition Add the sulfonyl chloride solution dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours).[1]Maintains a low concentration of the electrophile, enhancing selectivity for the most kinetically favored reaction.
Temperature Reduction Conduct the reaction at low temperatures, typically between 0 °C and -20 °C.[1]Slows the overall reaction rate, which magnifies the inherent reactivity differences between functional groups, thereby improving selectivity.
Catalytic Methods Employ catalysts that selectively activate a specific hydroxyl group. Diarylborinic acid or dibutyltin (B87310) oxide can be used to direct sulfonylation towards primary alcohols.[1][6]Catalysts can form intermediate complexes with specific hydroxyl groups (e.g., 1,2- or 1,3-diols), directing the reaction to a particular site.[6]
Protecting Groups Use a protecting group strategy to block more reactive hydroxyls before performing the sulfonylation.[1]This is the most definitive method for ensuring reaction at a specific, less-reactive site by physically blocking all other potential sites.
Issue 2: Incomplete Reaction or Low Yield

If the reaction stalls or results in a low yield of the desired product, several factors could be responsible.

Potential CauseTroubleshooting StepRationale
Moisture Contamination Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and high-purity, dry reagents.[1][7]Sulfonyl chlorides and the bases used are highly sensitive to moisture. Water will quench the electrophile, halting the reaction.[1][7]
Insufficient Base Check that at least one equivalent of base (e.g., triethylamine, pyridine) has been added to neutralize the generated HCl.An insufficient amount of base can lead to a buildup of acid, which can protonate the starting alcohol or the base itself, stalling the reaction.
Steric Hindrance For sterically hindered alcohols, increase the reaction time and/or slightly raise the temperature. Monitor progress carefully by TLC.[1]Highly hindered hydroxyl groups react more slowly, and may require more forcing conditions to achieve complete conversion.
Improper Work-up Ensure the product is not lost during the work-up phase. Check if the product is unexpectedly water-soluble or volatile.[8]Product loss can occur due to solubility in the aqueous layer during extraction or if it is volatile and evaporates with the solvent.[8]

Experimental Protocols

The following are detailed methodologies for achieving selective sulfonylation. While methanesulfonyl chloride (MsCl) is used in these examples, the principles are directly applicable to other sulfonylating agents like propyl sulfonyl chloride.

Protocol 1: Kinetically Controlled Selective Mono-Mesylation of a 1,2-Diol

This protocol aims to selectively mesylate the primary hydroxyl group in the presence of a secondary one by controlling reaction conditions.

  • Preparation : Under an inert atmosphere (nitrogen or argon), dissolve the diol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM).[1]

  • Cooling : Cool the solution to 0 °C using an ice bath.[1]

  • Base Addition : Add triethylamine (TEA) (1.1 eq.) to the stirred solution.[1]

  • Sulfonyl Chloride Addition : In a separate flask, prepare a solution of methanesulfonyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the diol solution over 1-2 hours with a syringe pump.[1]

  • Monitoring : Monitor the reaction's progress using TLC. The reaction is typically complete within 1-4 hours at 0 °C.[1]

  • Work-up : Quench the reaction by adding cold water or a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer.[1]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica (B1680970) gel.[1]

Protocol 2: Selective Mesylation Using a Protecting Group Strategy

This protocol details the selective mesylation of a secondary alcohol by first protecting the more reactive primary alcohol.

  • Protection Step :

    • Dissolve the polyol (1.0 eq.) in anhydrous pyridine.

    • Add trityl chloride (TrCl) (1.05 eq.) in portions at room temperature.[1]

    • Stir the mixture until TLC indicates the complete consumption of the starting material.[1]

    • Work-up the reaction by pouring it into ice water and extracting with an organic solvent (e.g., ethyl acetate). Purify the trityl-protected intermediate by column chromatography.[1]

  • Sulfonylation Step :

    • Dissolve the purified trityl-protected compound in anhydrous DCM at 0 °C.

    • Add triethylamine (1.2 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq.).

    • Stir at 0 °C and monitor by TLC until completion.

  • Deprotection Step :

    • After a standard aqueous work-up, dissolve the crude product in a suitable solvent and remove the trityl group using mild acidic conditions (e.g., trichloroacetic acid).

    • Purify the final product, the selectively mesylated polyol, using column chromatography.

Visualizations

Workflow for Selective Sulfonylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Polyfunctional Substrate B Choose Selectivity Strategy (Kinetic vs. Protecting Group) A->B C Dissolve in Anhydrous Solvent under Inert Atmosphere B->C Execute Reaction D Cool to Optimal Temperature (e.g., 0°C) C->D E Add Base (e.g., Triethylamine) D->E F Slowly Add Propyl Sulfonyl Chloride E->F G Monitor by TLC F->G H Quench Reaction G->H Reaction Complete I Aqueous Extraction H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterize Pure Product K->L G start Problem: Poor Selectivity (Product Mixture) q1 Was reagent added slowly at low temperature? start->q1 a1_no Action: Decrease temperature (0°C to -20°C) and add reagent dropwise. q1->a1_no No q2 Is the stoichiometry correct (≤1.0 eq.)? q1->q2 Yes a1_no->q2 a2_no Action: Use precisely 1.0 eq. or slightly less of sulfonyl chloride. q2->a2_no No q3 Are reactivity differences between sites too small? q2->q3 Yes a2_no->q3 a3_yes Solution: Implement a Protecting Group Strategy. q3->a3_yes Yes end Improved Selectivity q3->end No, re-evaluate substrate a3_yes->end G Start Polyol with Primary (P) and Secondary (S) Alcohols HO-(S)-R-(P)-OH Protect Step 1: Protect Primary OH Selectively add protecting group (PG) to P. Start->Protect Intermediate1 Protected Intermediate HO-(S)-R-(P)-OPG Protect->Intermediate1 Mesylate Step 2: Sulfonylation React with Propyl-SO2Cl. Reaction occurs at S. Intermediate1->Mesylate Intermediate2 Fully Functionalized MsO-(S)-R-(P)-OPG Mesylate->Intermediate2 Deprotect Step 3: Deprotection Selectively remove PG from P. Intermediate2->Deprotect End Final Product MsO-(S)-R-(P)-OH Deprotect->End

References

dealing with the formation of impurities in propyl methanesulfonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the formation of impurities during the synthesis of propyl methanesulfonate (B1217627).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing propyl methanesulfonate?

A1: The most common laboratory synthesis involves the reaction of n-propanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (B128534) (TEA), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). The base neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction.

Q2: What are the most common impurities encountered in this compound synthesis?

A2: Common impurities include:

  • Unreacted starting materials: n-propanol, methanesulfonyl chloride, and triethylamine.

  • Triethylamine hydrochloride (TEA·HCl): A salt formed from the neutralization of HCl by triethylamine.

  • Methanesulfonic acid (MSA): Formed from the hydrolysis of methanesulfonyl chloride in the presence of water.[1]

  • n-Propyl chloride: A potential byproduct, especially at elevated temperatures.[2]

  • Dipropyl ether: Can form under certain acidic conditions, though less common in this specific synthesis.

Q3: Why is it crucial to control impurities in this compound synthesis?

A3: this compound is an alkylating agent and, like many sulfonate esters, is considered a potential genotoxic impurity (PGI).[3] Regulatory agencies have strict limits on the presence of such impurities in active pharmaceutical ingredients (APIs). Therefore, controlling their formation and ensuring their removal is critical for drug safety.

Q4: How can I minimize the formation of methanesulfonic acid?

A4: Methanesulfonic acid is primarily formed by the hydrolysis of methanesulfonyl chloride. To minimize its formation, it is essential to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]

Q5: What is the role of triethylamine in the reaction, and can it cause side reactions?

A5: Triethylamine acts as a base to quench the hydrochloric acid produced during the reaction, driving the equilibrium towards the formation of the desired ester. While essential, the use of a strong base like triethylamine can also facilitate the E1cb elimination of HCl from methanesulfonyl chloride to form a highly reactive sulfene (B1252967) intermediate.[4][5] The alcohol then adds to this intermediate. An excess of the base, especially at higher temperatures, may promote the formation of n-propyl chloride.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure all reagents are added in the correct stoichiometry. - Allow for sufficient reaction time. Monitor the reaction progress using TLC or GC-MS.
Decomposition of the product during work-up.- Use cold aqueous solutions during the washing steps to minimize hydrolysis of the product. - Avoid excessive heating during solvent removal.
Loss of product during extraction.- Perform multiple extractions with the organic solvent to ensure complete recovery.
Presence of a Significant Amount of Unreacted n-Propanol Insufficient methanesulfonyl chloride.- Use a slight excess (e.g., 1.1 equivalents) of methanesulfonyl chloride.
Reaction not gone to completion.- Increase the reaction time and monitor by TLC or GC-MS.
High Levels of Methanesulfonic Acid Detected Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. - Perform the reaction under an inert atmosphere.
Significant Peak Corresponding to n-Propyl Chloride in GC-MS Reaction temperature is too high.- Maintain a low reaction temperature, typically between 0 °C and room temperature.
Excess triethylamine.- Use the stoichiometric amount or a slight excess of triethylamine (e.g., 1.2-1.5 equivalents).
A White Precipitate is Observed in the Reaction Mixture Formation of triethylamine hydrochloride.This is an expected byproduct and is typically removed by filtration or aqueous washing during the work-up.

Data Presentation

Table 1: Effect of Reaction Temperature on Impurity Profile (Illustrative)

Temperature (°C)This compound Purity (%)n-Propyl Chloride (%)Unreacted n-Propanol (%)
095< 0.14
25 (Room Temp)920.53
508552

Note: This data is illustrative and serves to demonstrate the general trend of increased n-propyl chloride formation at higher temperatures.

Table 2: Effect of Water Content on Methanesulfonic Acid Formation (Illustrative)

Water Content in Solvent (w/w %)This compound Purity (%)Methanesulfonic Acid (%)
< 0.0195< 0.1
0.1905
0.57520

Note: This data is illustrative and highlights the importance of anhydrous conditions.

Experimental Protocols

Synthesis of this compound
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-propanol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification of this compound
  • Liquid-Liquid Extraction: This is performed during the work-up to remove water-soluble impurities like triethylamine hydrochloride and methanesulfonic acid.

  • Vacuum Distillation: For higher purity, the crude product can be purified by vacuum distillation. The boiling point of this compound is approximately 95-97 °C at 10 mmHg.

GC-MS Analysis of Impurities
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A DB-624 or similar capillary column is suitable for separating the components.[1]

  • Carrier Gas: Helium.

  • Injection Mode: Split injection.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

  • MS Detection: Use Selective Ion Monitoring (SIM) mode for higher sensitivity and accurate quantification of known impurities.[1][3]

Table 3: Example GC-MS SIM Parameters

CompoundRetention Time (min) (Illustrative)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
n-Propanol3.53159, 60
n-Propyl Chloride4.24378, 80
This compound9.810979, 97
Methanesulfonyl Chloride6.57993, 95
Methanesulfonic Acid8.29681

Visualizations

Synthesis_Pathway Propanol n-Propanol Reaction Reaction (DCM, 0°C to RT) Propanol->Reaction MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction TEA Triethylamine (TEA) TEA->Reaction TEAHCl TEA·HCl Salt Product Propyl Methanesulfonate Reaction->Product HCl HCl Reaction->HCl Byproduct HCl->TEAHCl Impurity_Formation MsCl Methanesulfonyl Chloride MSA Methanesulfonic Acid MsCl->MSA Hydrolysis PropylChloride n-Propyl Chloride MsCl->PropylChloride Propanol n-Propanol Propanol->PropylChloride Water Water (H₂O) Water->MSA TEA Triethylamine (TEA) TEA->PropylChloride HighTemp High Temperature HighTemp->PropylChloride Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity (GC-MS, NMR) Start->Identify MSA_Path Methanesulfonic Acid? Identify->MSA_Path Check_Anhydrous Check Anhydrous Conditions MSA_Path->Check_Anhydrous Yes PropylCl_Path n-Propyl Chloride? MSA_Path->PropylCl_Path No Optimize Optimize Purification (Distillation/Extraction) Check_Anhydrous->Optimize Check_Temp Check Reaction Temperature PropylCl_Path->Check_Temp Yes Unreacted_Path Unreacted Starting Material? PropylCl_Path->Unreacted_Path No Check_Temp->Optimize Check_Stoich Check Stoichiometry & Reaction Time Unreacted_Path->Check_Stoich Yes Unreacted_Path->Optimize No Check_Stoich->Optimize

References

Technical Support Center: Work-up Procedures for Propyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl methanesulfonate (B1217627). The information is designed to address specific issues that may be encountered during the work-up and quenching phases of reactions involving this alkylating agent.

Frequently Asked Questions (FAQs)

Q1: How do I quench a reaction containing unreacted propyl methanesulfonate?

A1: Unreacted this compound, a potent alkylating agent, must be neutralized before disposal and to prevent unwanted side reactions during work-up.[1][2] The most common method for quenching residual alkyl methanesulfonates is through hydrolysis. This can be achieved by adding an aqueous solution of a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective quenching agent.[3] The bicarbonate will neutralize any acidic byproducts and promote the hydrolysis of the this compound to the less reactive methanesulfonic acid and propanol.

Q2: What is the general procedure for a basic aqueous work-up after a reaction with this compound?

A2: A typical work-up procedure involves the following steps:

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture while stirring. Be cautious as gas evolution (CO₂) may occur if the reaction mixture is acidic.[4]

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, you will wash the organic layer with the aqueous bicarbonate solution. If the reaction was performed in a water-miscible solvent, you will need to add a water-immiscible organic solvent to extract your product.[5][6]

  • Washing: Wash the organic layer sequentially with water and then a saturated aqueous sodium chloride solution (brine). The water wash helps to remove water-soluble impurities, and the brine wash helps to remove residual water from the organic layer.[3][7]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3][5]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

Q3: I've formed an emulsion during the aqueous work-up. How can I break it?

A3: Emulsions are a common problem during the work-up of reactions.[4] Here are several techniques to try:

  • Patience: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6]

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[4]

  • Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help.

Q4: My product seems to be water-soluble, and I'm losing it during the aqueous work-up. What can I do?

A4: If your product has significant water solubility, you may experience low yields with a standard aqueous work-up.[8] Consider the following modifications:

  • "Salting Out": Saturate the aqueous layer with sodium chloride before extraction. This can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[7]

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh portions of the organic solvent to recover as much product as possible.

  • Alternative Solvents: Use a more polar organic solvent for extraction that may have a better partition coefficient for your product.

  • Evaporation of Aqueous Layer: In some cases, if the product is not volatile and stable, the aqueous layer can be carefully evaporated to recover the product. This is a less common and more advanced technique.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Incomplete Quenching of this compound

  • Q: How can I be sure all the this compound has been quenched?

    • A: Thin Layer Chromatography (TLC) is a common method to monitor the disappearance of the starting material. If this compound is UV active or can be visualized with a stain (e.g., permanganate), you can spot the reaction mixture before and after quenching to confirm its absence. If you are unsure, extending the quenching time or adding a slight excess of the quenching agent is a safe practice.

Issue 2: Presence of Methanesulfonic Acid in the Product

  • Q: My final product is contaminated with methanesulfonic acid. How do I remove it?

    • A: Methanesulfonic acid is a strong acid and should be removed by washing the organic layer with a basic solution.[1] A saturated aqueous solution of sodium bicarbonate is typically sufficient. If the acid persists, a dilute solution of sodium hydroxide (B78521) (e.g., 1M NaOH) can be used, but be cautious as this may affect base-sensitive functional groups on your product. Always follow with a water wash to remove any residual base.

Issue 3: Unexpected Side Products

  • Q: I've isolated my desired product, but I also have significant side products. What could be the cause?

    • A: this compound is a reactive alkylating agent and can react with various nucleophiles.[9] If your reaction mixture contains water, alcohols, or other nucleophilic species, you may form byproducts. Ensure your reaction is performed under anhydrous conditions if necessary. Over-alkylation can also be an issue if the product of the initial reaction is more nucleophilic than the starting material. Using a controlled stoichiometry of the alkylating agent can help to minimize this.

Data Presentation

Table 1: Common Quenching and Washing Reagents

ReagentPurposeConcentrationNotes
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Quenching unreacted this compound; Neutralizing acidic byproducts.SaturatedCan cause gas evolution (CO₂) if the reaction is acidic.[4]
Water (H₂O)Washing to remove water-soluble impurities.N/AUse deionized or distilled water.
Saturated Aqueous Sodium Chloride (Brine)Washing to remove residual water from the organic layer and help break emulsions.SaturatedA standard final wash before drying.[6]
Dilute Hydrochloric Acid (HCl)Washing to remove basic impurities (e.g., amines).1MUse with caution if your product is acid-sensitive.
Dilute Sodium Hydroxide (NaOH)Washing to remove acidic impurities.1MUse with caution if your product is base-sensitive.

Experimental Protocols

Protocol 1: Standard Quenching and Work-up Procedure

  • Reaction Completion: Monitor the reaction by a suitable method (e.g., TLC, LC-MS) to confirm the consumption of the starting material.

  • Cooling: Cool the reaction mixture to room temperature. For highly exothermic quenching, an ice bath (0 °C) is recommended.[10]

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction vessel with stirring. The volume of the bicarbonate solution should be roughly equal to the volume of the reaction mixture. Continue stirring for 15-30 minutes to ensure complete hydrolysis of any residual this compound.

  • Extraction: Transfer the entire mixture to a separatory funnel. If an organic solvent was used in the reaction, this will be your organic layer. If the reaction was in a water-miscible solvent, add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.

  • Separation: Allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with an equal volume of water, followed by an equal volume of brine.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for at least 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Isolation: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product.

Mandatory Visualization

G cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Work-up Phase cluster_product Final Product Reaction This compound Reaction Completion Monitor Reaction Completion (TLC, LC-MS) Reaction->Completion Cool Cool Reaction Mixture Completion->Cool Quench Add Saturated NaHCO3 (aq) Cool->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Aqueous Washes (Water, Brine) Extract->Wash Dry Dry Organic Layer (Na2SO4/MgSO4) Wash->Dry Isolate Filter & Concentrate Dry->Isolate Product Crude Product Isolate->Product

Caption: Workflow for Quenching and Work-up of this compound Reactions.

G Start Emulsion Formed During Work-up Patience Allow to Stand Start->Patience Brine Add Saturated Brine Patience->Brine If not resolved Resolved Emulsion Resolved Patience->Resolved Swirl Gentle Swirling Brine->Swirl If not resolved Brine->Resolved Filter Filter through Celite® Swirl->Filter If not resolved Swirl->Resolved Filter->Resolved

Caption: Troubleshooting Logic for Emulsion Breaking in Work-up Procedures.

References

Validation & Comparative

A Comparative Guide to LC-MS and GC-MS for Monitoring Propyl Methanesulfonate Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the express purpose of monitoring the completion of chemical reactions involving propyl methanesulfonate (B1217627). Propyl methanesulfonate is a potential genotoxic impurity (PGI), and its accurate quantification is crucial in pharmaceutical development and manufacturing. This document offers an objective comparison of the available analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your laboratory's needs.

At a Glance: LC-MS vs. GC-MS for this compound Analysis

FeatureLC-MSGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Required. Suitable for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile analytes.
Derivatization Generally not required for this compound.May be required to improve volatility and chromatographic performance.
Sensitivity High sensitivity, often in the low ng/mL to pg/mL range.[1]High sensitivity, with reported LODs as low as 0.11 ppm for related alkyl methanesulfonates.
Specificity High, especially with tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).[1][2]High, particularly with Selected Ion Monitoring (SIM) or MS/MS.
Sample Preparation Often simple, involving dilution of the reaction mixture.Can be more complex, potentially requiring extraction and derivatization.
Speed Rapid analysis times are achievable with modern UPLC/UHPLC systems.Runtimes are generally short, though sample preparation can be time-consuming.
Matrix Effects Susceptible to ion suppression or enhancement from the reaction matrix.Less prone to matrix effects compared to LC-MS, but matrix components can affect inlet and column performance.[2]

Experimental Protocols

LC-MS/MS Method for Monitoring this compound

This protocol is adapted from established methods for the analysis of alkyl methanesulfonate impurities in active pharmaceutical ingredients (APIs).[1] It is designed for monitoring the disappearance of this compound as a reactant.

1. Sample Preparation:

  • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a pre-determined volume of a suitable solvent (e.g., 10 mL of acetonitrile/water, 50:50 v/v) to halt the reaction and bring the concentration within the calibration range.

  • Vortex the sample for 30 seconds.

  • If necessary, centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1100 series LC system or equivalent.[2]

  • Column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm or equivalent.[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70:30 (A:B) isocratic, or a shallow gradient depending on the complexity of the reaction mixture.

  • Flow Rate: 0.2 mL/min.[2]

  • Column Temperature: 50 °C.[2]

  • Injection Volume: 50 µL.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.[1][2]

  • MRM Transition for this compound: To be determined by direct infusion of a this compound standard. For guidance, the major fragments for methyl methanesulfonate (m/z 110.9) are m/z 78.8 and 69.9, and for ethyl methanesulfonate (m/z 125.1) are m/z 97.1 and 115.0.[2]

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same diluent used for sample preparation, covering the expected concentration range of the reaction.

  • Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of this compound.

GC-MS Method for Monitoring this compound

This protocol is based on established methods for the determination of alkyl methanesulfonate impurities.[3][4]

1. Sample Preparation:

  • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of methanol).

  • If the reaction solvent is not amenable to GC analysis, a liquid-liquid extraction may be necessary. For example, dilute the aliquot in water and extract with dichloromethane.

  • Transfer the organic layer to a GC vial for analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890N GC or equivalent.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent.[3]

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[3]

  • Oven Temperature Program: Initial temperature of 110 °C, hold for 15 min, then ramp at 25 °C/min to 225 °C and hold for 15 min.[3]

  • Inlet Temperature: 200 °C.[3]

  • Injection Volume: 1 µL.

  • Mass Spectrometer: Mass selective detector.

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (to be determined from the mass spectrum of a standard).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the final sample extracts.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of this compound.

Performance Comparison Data

The following table summarizes the performance characteristics of LC-MS/MS and GC-MS for the analysis of short-chain alkyl methanesulfonates. Data for this compound is limited in the literature; therefore, data for its close analogs (methyl, ethyl, and isothis compound) are included for comparison.

ParameterLC-MS/MS (for Methyl & Ethyl Methanesulfonate)GC-MS (for Methyl, Ethyl & Isothis compound)
Limit of Detection (LOD) ~0.002 µg/mL0.11 - 0.13 ppm
Limit of Quantification (LOQ) ~0.01 µg/mL0.34 - 0.38 ppm
Linearity Range 0.005 - 0.23 µg/mL0.7 - 2.1 ppm
Correlation Coefficient (r²) >0.99>0.999
Accuracy (% Recovery) 80 - 120%70 - 130%
Precision (%RSD) < 15%< 15%

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both LC-MS and GC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Reaction Aliquot quench Quench & Dilute start->quench vortex Vortex quench->vortex centrifuge Centrifuge (if needed) vortex->centrifuge transfer Transfer to Vial centrifuge->transfer injection Inject into LC-MS/MS transfer->injection separation Chromatographic Separation injection->separation ionization Ionization (APCI/ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection data Data Analysis detection->data

LC-MS/MS workflow for reaction monitoring.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Reaction Aliquot quench Quench & Dilute start->quench extract Liquid-Liquid Extraction (optional) quench->extract transfer Transfer to Vial extract->transfer injection Inject into GC-MS transfer->injection separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization detection MS Detection (SIM) ionization->detection data Data Analysis detection->data

GC-MS workflow for reaction monitoring.

Conclusion and Recommendations

Both LC-MS and GC-MS are powerful techniques capable of monitoring the completion of reactions involving this compound.

LC-MS is generally the preferred method for this application due to its ability to directly analyze the reaction mixture with minimal sample preparation, thus providing a faster turnaround time. The high sensitivity and specificity of LC-MS/MS, particularly with MRM, make it an excellent choice for accurately quantifying low levels of this compound in a complex reaction matrix.

GC-MS is a viable alternative , especially if an LC-MS system is not available. However, the potential need for extraction and/or derivatization can make the workflow more time-consuming and introduce additional sources of variability. GC-MS is particularly well-suited for volatile and thermally stable compounds, and this compound fits these criteria.

The choice between LC-MS and GC-MS will ultimately depend on the specific requirements of the assay, the available instrumentation, and the expertise of the laboratory personnel. For rapid, high-throughput reaction monitoring with minimal sample handling, LC-MS is the superior choice. For laboratories with established GC-MS capabilities, a robust and reliable method can also be developed.

References

Comparative Guide to the Characterization of Propyl Methanesulfonate Reaction Products: NMR Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is a cornerstone of successful synthesis and analysis. Propyl methanesulfonate (B1217627) is a common alkylating agent used to introduce a propyl group onto various nucleophiles.[1][2] Verifying the success of such reactions and identifying the exact structure of the resulting products—including regiochemistry (e.g., N- vs. O-alkylation)—is critical.[3][4] This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for this purpose, supported by experimental data and protocols.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the detailed structural analysis of molecules in solution.[5] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, it provides rich information about the molecular framework, connectivity, and the chemical environment of atoms. This makes it exceptionally powerful for confirming the structure of expected products, identifying unexpected byproducts, and quantifying the components of a crude reaction mixture.[5][6]

Experimental Protocol: NMR Analysis of a Crude Reaction Mixture

This protocol outlines the steps for preparing and analyzing a sample from a reaction involving propyl methanesulfonate.

  • Sample Collection : Once the reaction is deemed complete, extract a small aliquot (typically 0.1-0.5 mL) of the reaction mixture.

  • Solvent Removal : If the reaction was conducted in a non-deuterated solvent, remove it from the aliquot. This is typically done by evaporation using a stream of nitrogen or under reduced pressure with a rotary evaporator.[7]

  • Sample Dissolution : Dissolve the resulting crude residue in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the expected product and reactants.[8]

  • Filtration (Optional) : If the solution contains suspended solids, filter it through a small plug of glass wool or celite directly into a clean NMR tube to prevent shimming issues and improve spectral quality.[7]

  • Internal Standard (for Quantitative Analysis) : For quantitative NMR (qNMR) to determine reaction yield or purity, add a precisely weighed amount of an internal standard. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[9][10]

  • Data Acquisition : Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC). For quantitative ¹H NMR, ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) is used for accurate integration.[11]

Experimental Workflow for NMR Characterization

G cluster_reaction Reaction Stage cluster_prep Sample Preparation cluster_analysis NMR Analysis reaction This compound + Nucleophile Reaction aliquot Collect Aliquot (0.1-0.5 mL) reaction->aliquot solvent_removal Remove Reaction Solvent (e.g., Rotovap) aliquot->solvent_removal dissolve Dissolve in Deuterated Solvent solvent_removal->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire Spectra (1H, 13C, 2D) filter->acquire process Process Data (Phase, Baseline, Integrate) acquire->process interpret Structure Elucidation & Quantification process->interpret report Characterized Product interpret->report Final Report

Caption: Workflow for NMR analysis of reaction products.

Data Presentation: Characterizing an O-Alkylation Product

Let's consider the reaction of this compound with a generic phenol (B47542) (Ar-OH) to form an aryl propyl ether (Ar-O-CH₂CH₂CH₃). The following table summarizes the expected ¹H and ¹³C NMR data that would confirm the formation of the product.

CompoundGroup¹H NMR Chemical Shift (δ, ppm) & Multiplicity¹³C NMR Chemical Shift (δ, ppm)
This compound CH₃-S3.0 (s, 3H)37.5
(Starting Material)O-CH₂4.2 (t, J = 6.5 Hz, 2H)72.0
CH₂1.8 (sext, J = 7.0 Hz, 2H)22.5
CH₃-C1.0 (t, J = 7.4 Hz, 3H)10.0
Aryl Propyl Ether Ar-O-CH₂4.0 (t, J = 6.6 Hz, 2H)70.0
(Product)CH₂1.8 (sext, J = 7.2 Hz, 2H)22.6
CH₃-C1.0 (t, J = 7.4 Hz, 3H)10.5
Disappearance of Phenolic -OH peak(Signal absent)-
Disappearance of CH₃-S peak(Signal absent)(Signal absent)

Note: Data is representative. Actual chemical shifts will vary based on the specific aryl group and solvent used.

The key indicators of a successful reaction are:

  • The disappearance of the starting material's methanesulfonyl methyl group (CH₃-S) singlet around 3.0 ppm.

  • A slight upfield shift of the methylene (B1212753) group attached to the oxygen (O-CH₂), from ~4.2 ppm in the starting material to ~4.0 ppm in the ether product.

  • The disappearance of the acidic phenolic proton (-OH).

For complex products or where regioselectivity is , 2D NMR techniques like HMBC are invaluable for establishing long-range C-H correlations and confirming the precise site of alkylation.[12]

Comparison with Alternative Characterization Methods

While NMR is a premier tool for structure determination, other techniques provide complementary information and may be preferable in certain scenarios.

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic resonance of atomic nuclei.- Provides unambiguous and detailed structural information (connectivity).[12]- Excellent for distinguishing between isomers.[3]- Non-destructive.- Can analyze crude mixtures and provide quantitative data (qNMR).[6][9]- Relatively low sensitivity compared to MS.[5]- Requires higher sample concentrations.- Complex mixtures can lead to overlapping signals, complicating analysis.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Extremely high sensitivity (detects trace amounts).- Provides accurate molecular weight and elemental formula (HRMS).- Can be coupled with chromatography (GC-MS, LC-MS) to analyze complex mixtures.[12]- Does not directly provide structural connectivity.- Isomer identification can be difficult or impossible without fragmentation analysis and standards.- Destructive technique.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Fast and simple to operate.- Excellent for identifying the presence or absence of specific functional groups (e.g., -OH, C=O).- Can be used for reaction monitoring.- Provides limited information on the overall molecular structure.- Often insufficient for distinguishing between similar molecules or isomers.[3]- Not suitable for quantification without extensive calibration.
Chromatography (GC/HPLC) Separates components of a mixture based on their physical properties.- Excellent for determining the purity of a sample and the number of components in a mixture.- Can be used for accurate quantification with appropriate standards.- Preparative chromatography allows for the isolation of pure products.[7]- Does not provide structural information on its own; requires coupling with other detectors (e.g., MS, NMR).[12]- Method development can be time-consuming.

Logical Framework for Method Selection

Choosing the right analytical tool depends on the specific question being asked. The following diagram provides a decision-making guide for characterizing the products of a this compound reaction.

G start What is the primary goal of the analysis? q1 Did the reaction work? (Product Formation) start->q1 q2 What is the exact structure of the product(s)? start->q2 q3 What is the product yield and purity? start->q3 q4 Is the product the correct molecular weight? start->q4 a1 FTIR: Check for disappearance of -OH or -NH and formation of C-O. Crude ¹H NMR: Check for key changes in diagnostic peaks. q1->a1 Yes a2 1D & 2D NMR: Unambiguous structure elucidation, connectivity, and isomer identification. q2->a2 Yes a3 qNMR: Use internal standard to determine yield directly from the crude mixture. GC/HPLC: Determine purity and relative ratios of components. q3->a3 Yes a4 Mass Spectrometry (MS): Provides molecular weight and, with HRMS, the elemental formula. q4->a4 Yes

Caption: Decision guide for selecting an analytical method.

Conclusion

For the comprehensive characterization of this compound reaction products, NMR spectroscopy stands out as the most informative single technique . It is the only common method that can provide a complete structural picture, including stereochemistry and regiochemistry, directly from a crude or purified sample. While techniques like Mass Spectrometry and FTIR are invaluable for providing complementary data regarding molecular weight and functional groups, they lack the detailed structural insight of NMR. For quantitative analysis, both qNMR and chromatography are powerful options, but qNMR has the unique advantage of not requiring a pure standard of the product itself. Therefore, a modern analytical approach should prioritize NMR as the central technique, supplemented by MS and chromatography for a complete and robust characterization.

References

A Comparative Guide to the Reactivity of Propyl Methanesulfonate and Ethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of propyl methanesulfonate (B1217627) and ethyl methanesulfonate, two alkylating agents of significant interest in chemical synthesis and pharmaceutical development. Understanding the nuanced differences in their reaction kinetics is paramount for optimizing synthetic routes and for toxicological assessment. This document summarizes the key factors governing their reactivity, presents a framework for their quantitative comparison, and provides detailed experimental protocols.

Executive Summary

The reactivity of primary alkyl methanesulfonates, such as propyl and ethyl methanesulfonate, in nucleophilic substitution reactions is primarily dictated by steric factors. As the length of the alkyl chain increases, steric hindrance around the reaction center increases, leading to a decrease in the reaction rate. Consequently, ethyl methanesulfonate is generally more reactive than propyl methanesulfonate in bimolecular nucleophilic substitution (SN2) reactions. This guide outlines the theoretical basis for this difference and provides a detailed experimental protocol to quantify this reactivity differential.

Theoretical Framework: The Role of Steric Hindrance in SN2 Reactions

Propyl and ethyl methanesulfonate are effective alkylating agents due to the excellent leaving group ability of the mesylate anion. Their primary mode of reaction in many synthetic applications is the SN2 mechanism. This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. The reaction proceeds through a crowded pentacoordinate transition state.

The rate of an SN2 reaction is highly sensitive to the steric bulk of the substituents on the electrophilic carbon.[1][2] An increase in the size of the alkyl group hinders the approach of the nucleophile to the reaction center, thereby increasing the activation energy of the reaction and decreasing the reaction rate.[3][4] In the case of ethyl (CH₃CH₂-) versus propyl (CH₃CH₂CH₂-), the additional methyl group on the propyl chain, although not directly attached to the reactive carbon, contributes to greater steric bulk in the transition state. This leads to a slower reaction rate for this compound compared to ethyl methanesulfonate under identical conditions.[3]

Quantitative Reactivity Data

CompoundStructureRelative Reactivity (Qualitative)Expected Second-Order Rate Constant (k) with N₃⁻ in DMF at 25°C
Ethyl MethanesulfonateCH₃SO₃CH₂CH₃HigherTo be determined experimentally
This compoundCH₃SO₃CH₂CH₂CH₃LowerTo be determined experimentally

Experimental Protocol: Kinetic Analysis of the SN2 Reaction of Alkyl Methanesulfonates with Sodium Azide (B81097)

This protocol describes a method to determine the second-order rate constants for the reaction of ethyl methanesulfonate and this compound with sodium azide in N,N-dimethylformamide (DMF). The reaction progress can be monitored by quantifying the disappearance of the alkyl methanesulfonate substrate using gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents:

  • Ethyl methanesulfonate (≥99%)

  • This compound (≥99%)

  • Sodium azide (NaN₃, ≥99.5%)

  • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Internal Standard (e.g., Dodecane, ≥99%)

  • Dichloromethane (DCM), HPLC grade

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Autosampler

  • Thermostatted reaction vessel or water bath

  • Magnetic stirrer and stir bars

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of the internal standard (dodecane) in anhydrous DMF.

    • Prepare a 0.2 M stock solution of sodium azide in anhydrous DMF. This may require gentle heating and sonication to fully dissolve.

    • Prepare individual 0.1 M stock solutions of ethyl methanesulfonate and this compound in anhydrous DMF containing the internal standard (e.g., add a known volume of the internal standard stock solution to the volumetric flask before making up to the final volume).

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, place a known volume of the 0.2 M sodium azide solution.

    • Allow the solution to thermally equilibrate for at least 15 minutes with stirring.

  • Initiation of Reaction and Sampling:

    • To initiate the reaction, rapidly add a known volume of either the ethyl methanesulfonate or this compound stock solution to the sodium azide solution. The final concentrations should be approximately 0.05 M for the alkyl methanesulfonate and 0.1 M for sodium azide.

    • Start a timer immediately upon addition.

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of deionized water and 1 mL of dichloromethane.

    • Vortex the vial vigorously for 30 seconds to extract the organic components into the DCM layer.

    • Allow the layers to separate and carefully transfer the lower organic layer to a GC vial for analysis.

  • GC-MS Analysis:

    • Analyze the quenched samples by GC-MS. The method should be optimized to achieve good separation of the alkyl methanesulfonate, the corresponding alkyl azide product, and the internal standard.

    • Monitor the disappearance of the alkyl methanesulfonate peak relative to the internal standard peak.

Data Analysis:

  • For each time point, calculate the concentration of the alkyl methanesulfonate using the ratio of its peak area to the peak area of the internal standard, calibrated against a standard curve.

  • Since the concentration of sodium azide is in excess, the reaction can be treated as a pseudo-first-order reaction. A plot of ln([Alkyl Methanesulfonate]) versus time should yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.

  • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of sodium azide: k = k' / [NaN₃]₀.

  • Repeat the experiment for both ethyl methanesulfonate and this compound to obtain their respective second-order rate constants.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Generalized SN2 reaction mechanism for an alkyl methanesulfonate.

Experimental_Workflow prep Prepare Stock Solutions (Alkyl Mesylate, NaN₃, Internal Std) setup Thermostat Reaction Vessel with NaN₃ Solution prep->setup initiate Initiate Reaction by Adding Alkyl Mesylate setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench with H₂O and Extract with DCM sample->quench analyze Analyze Organic Layer by GC-MS quench->analyze data Calculate Concentrations and Determine Rate Constant analyze->data

Caption: Experimental workflow for the kinetic analysis of SN2 reactions.

Reactivity_Trend Ethyl Ethyl Methanesulfonate (Less Steric Hindrance) Reactivity Higher Sₙ2 Reactivity Ethyl->Reactivity Propyl This compound (More Steric Hindrance) Propyl->Reactivity Slower Reaction

Caption: Relationship between steric hindrance and SN2 reactivity.

References

Propyl Methanesulfonate vs. Propyl Tosylate: A Comparative Guide for Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, including yield, purity, and scalability. Propyl methanesulfonate (B1217627) (propyl mesylate) and propyl p-toluenesulfonate (propyl tosylate) are two commonly employed reagents for the introduction of a propyl group onto a nucleophilic substrate. Both belong to the class of sulfonate esters, which are renowned for their ability to transform a poor leaving group (hydroxyl) into an excellent one. This guide provides an objective, data-driven comparison of propyl methanesulfonate and propyl tosylate to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compound (Propyl Mesylate)Propyl Tosylate
Leaving Group Methanesulfonate (Mesylate, -OMs)p-Toluenesulfonate (Tosylate, -OTs)
Reactivity Generally slightly more reactive in S(_N)2 reactions.[1]Slightly less reactive than the mesylate in S(_N)2 reactions.[1]
Steric Hindrance Less sterically hindered leaving group.More sterically hindered leaving group.
Synthesis Precursor Methanesulfonyl chloridep-Toluenesulfonyl chloride
Byproducts Methanesulfonic acid/saltp-Toluenesulfonic acid/salt
Cost Generally more expensive per mole.Generally more cost-effective per mole.
Safety Profile Harmful if swallowed; may cause genetic defects.[2]Causes skin and serious eye irritation.[3][4]

Performance Comparison: Reactivity and Leaving Group Ability

The efficacy of this compound and propyl tosylate as alkylating agents is primarily determined by the leaving group ability of the methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) anions, respectively. An excellent leaving group is a weak base that is stable on its own, which facilitates the departure from the substrate during nucleophilic attack.

The stability of these leaving groups can be inferred from the pKa of their conjugate acids, methanesulfonic acid and p-toluenesulfonic acid. A lower pKa indicates a stronger acid and therefore a more stable conjugate base (leaving group).

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative S(_N)2 Reaction Rate
Methanesulfonate (-OMs)Methanesulfonic Acid~ -1.91.00
p-Toluenesulfonate (-OTs)p-Toluenesulfonic Acid~ -2.80.70

Data is for the general mesylate and tosylate leaving groups and may vary slightly for the specific propyl esters.

As the data indicates, both are excellent leaving groups. However, the mesylate group is generally considered to be slightly more reactive in S(_N)2 reactions than the tosylate group.[1] This is attributed to the electronic effects of the methyl group in the mesylate versus the tolyl group in the tosylate on the sulfur atom.[1] The smaller steric profile of the mesylate group may also contribute to its enhanced reactivity in some cases.

Experimental Protocols

Synthesis of Propyl Sulfonates

Both this compound and propyl tosylate are typically synthesized from 1-propanol (B7761284) and the corresponding sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct.[5][6]

Protocol 1: Synthesis of Propyl p-Toluenesulfonate [6]

  • To a stirred solution of 1-propanol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.3 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude propyl tosylate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (General Procedure)

  • Follow the same procedure as for propyl tosylate, substituting p-toluenesulfonyl chloride with methanesulfonyl chloride. The reaction is often faster and may require careful temperature control.

General Protocol for N-Alkylation

The following is a general protocol for the N-alkylation of an amine using either this compound or propyl tosylate.

Protocol 3: N-propylation of an Amine

  • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF).

  • Add this compound or propyl tosylate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the base.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the N-propylated amine.

Visualizing the Workflow

Synthesis_Workflow Synthesis of Propyl Sulfonates cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Propanol 1-Propanol Reaction_Vessel Anhydrous Solvent (e.g., DCM) 0 °C to Room Temperature Propanol->Reaction_Vessel Sulfonyl_Chloride MsCl or TsCl Sulfonyl_Chloride->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash with Acid, Base, Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Product Propyl Mesylate or Propyl Tosylate Purify->Product

Caption: Experimental workflow for the synthesis of this compound or propyl tosylate.

Alkylation_Workflow N-Alkylation using Propyl Sulfonates cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Nucleophile Nucleophile (e.g., Amine) Reaction_Vessel Aprotic Solvent (e.g., ACN) Heat Nucleophile->Reaction_Vessel Propyl_Sulfonate Propyl Mesylate or Propyl Tosylate Propyl_Sulfonate->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Filter Filter to remove base Reaction_Vessel->Filter Reaction Completion Concentrate Concentrate Filter->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Product Alkylated Product Purify->Product

Caption: General experimental workflow for the alkylation of a nucleophile.

Safety and Handling

Both this compound and propyl tosylate are potent alkylating agents and should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This compound:

  • Hazards: Harmful if swallowed.[7][8] Suspected of causing genetic defects.[2]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapor or mist.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Propyl Tosylate:

  • Hazards: Causes skin irritation and serious eye irritation.[3][4]

  • Handling: Avoid contact with skin and eyes.[4] Ensure adequate ventilation.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Cost-Effectiveness

In general, p-toluenesulfonyl chloride is less expensive than methanesulfonyl chloride, which translates to a lower cost for propyl tosylate compared to this compound. For large-scale syntheses where cost is a significant factor, propyl tosylate may be the more economical choice. However, for reactions where higher yields or faster reaction times are critical, the potentially superior performance of this compound might offset its higher initial cost.

Conclusion and Recommendations

The choice between this compound and propyl tosylate as an alkylating agent depends on a careful consideration of the specific requirements of the chemical transformation.

Choose this compound when:

  • Higher reactivity is desired for a sluggish nucleophile.

  • Minimizing steric hindrance from the leaving group is important.

  • The slightly higher cost is not a prohibitive factor.

Choose Propyl Tosylate when:

  • A more cost-effective reagent is required, especially for large-scale applications.

  • Slightly lower reactivity is acceptable or even desirable for controlling selectivity.

  • The starting materials are readily available and budget is a primary concern.

Ultimately, for a novel substrate or reaction, it is advisable to perform small-scale screening experiments with both reagents to empirically determine which provides the optimal balance of reactivity, yield, and purity for the desired transformation.

References

Propyl Methanesulfonate vs. Propyl Iodide: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in drug discovery and development, the efficient and selective introduction of an n-propyl group is a common yet critical transformation. The choice of the propylating agent can significantly influence reaction outcomes, including yield, purity, and scalability. This guide provides a detailed comparison of two frequently employed reagents: propyl methanesulfonate (B1217627) and propyl iodide, offering insights into their respective advantages and disadvantages, supported by experimental data and protocols.

At a Glance: Key Differences

FeaturePropyl MethanesulfonatePropyl Iodide
Reactivity Moderately reactive, allowing for controlled alkylations.Highly reactive, leading to rapid reactions.
Leaving Group Good leaving group (methanesulfonate).Excellent leaving group (iodide).
Selectivity Generally higher selectivity, with a lower tendency for over-alkylation.Prone to over-alkylation, especially with highly nucleophilic substrates.[1]
Byproducts Methanesulfonic acid or its salt (water-soluble).Iodide salts (can be harder to remove).
Stability Good thermal and chemical stability under controlled conditions.[2]Can be light-sensitive and may decompose to release iodine, causing discoloration.[3][4]
Handling Genotoxic potential requires careful handling.Toxic and an irritant; requires appropriate safety measures.[3][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and propyl iodide is presented below.

PropertyThis compoundPropyl Iodide
CAS Number 1912-31-8[6]107-08-4[7]
Molecular Formula C₄H₁₀O₃S[8]C₃H₇I[7]
Molecular Weight 138.19 g/mol [6]169.99 g/mol [7]
Appearance Colorless to pale yellow liquid[8]Colorless to light yellow liquid[3][7]
Boiling Point 110 °C @ 20 mmHg[2][9]102-103 °C @ 760 mmHg[7]
Density ~1.132 g/mL[9]~1.747 g/mL @ 20 °C[7]
Solubility Soluble in polar organic solvents.[2]Miscible with alcohol and ether; sparingly soluble in water.[7]

Reactivity and Leaving Group Ability

The primary difference in the chemical behavior of this compound and propyl iodide stems from the nature of their respective leaving groups: methanesulfonate (mesylate) and iodide. Iodide is an exceptionally good leaving group, which makes propyl iodide a highly reactive alkylating agent. This high reactivity can be advantageous for reactions with weak nucleophiles or when rapid reaction times are desired. However, it can also lead to a lack of selectivity and the formation of undesired byproducts through over-alkylation, particularly with amines.[1]

The methanesulfonate group is also a good leaving group, but it is generally less reactive than iodide. This more moderate reactivity profile of this compound often translates to greater control and higher selectivity in alkylation reactions. For substrates with multiple nucleophilic sites or for sensitive molecules where harsh reaction conditions must be avoided, this compound can be the superior choice.

A kinetic study on the nucleophilic substitution of various compounds with a neopentyl skeleton showed that iodide and bromide were more reactive than p-toluenesulfonate and methanesulfonate.[10] This supports the general trend of halides being more reactive leaving groups than sulfonates in many S(_N)2 reactions.

Experimental Protocols and Considerations

O-Alkylation of Phenols: A Case Study with Propyl Iodide

The O-alkylation of phenols is a fundamental transformation in organic synthesis. The following is a typical experimental protocol for the propylation of p-cresol (B1678582) using propyl iodide.

Reaction:

Procedure:

  • To a 3.0 mL conical vial containing a magnetic spin vane, add 160 µL of p-cresol and 260 µL of 25% aqueous sodium hydroxide (B78521).

  • Mix the solution thoroughly before adding a catalytic amount of tetrabutylammonium (B224687) bromide (<10 mg).

  • Add 200 µL of 1-iodopropane (B42940) to the reaction mixture.

  • Equip the vial with an air condenser and heat the reaction in a sand bath at 110 °C with vigorous stirring for 45 minutes.[5]

Workup and Purification:

  • After cooling to room temperature, the mixture is diluted with diethyl ether and water.

  • The organic layer is separated and washed sequentially with 5% sodium hydroxide and water.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.[5]

For a similar reaction using this compound, the conditions would likely be comparable, though a higher reaction temperature or longer reaction time might be necessary to achieve a similar conversion due to its lower reactivity. The workup would involve partitioning between an organic solvent and water, with the byproduct, sodium methanesulfonate, being readily removed in the aqueous layer.

C-Alkylation: The Malonic Ester Synthesis

The malonic ester synthesis is a classic method for the preparation of carboxylic acids. Propyl iodide is a common alkylating agent in this sequence.

Reaction:

Procedure:

  • Sodium ethoxide is used to deprotonate diethyl malonate, forming a doubly stabilized enolate.

  • This enolate then acts as a nucleophile, attacking 1-iodopropane in an S(_N)2 reaction to form diethyl propylmalonate.

  • Subsequent hydrolysis and decarboxylation yield pentanoic acid.[2]

In this context, the high reactivity of propyl iodide is beneficial for the efficient alkylation of the relatively soft enolate nucleophile. This compound could also be used, potentially requiring slightly more forcing conditions.

Advantages of this compound

  • Controlled Reactivity: Its moderate reactivity allows for more selective alkylations, minimizing side reactions such as over-alkylation, which is a common issue with highly reactive alkyl halides like propyl iodide.[1]

  • Ease of Purification: The byproduct, methanesulfonic acid or its salt, is highly water-soluble, often simplifying the purification of the desired product through simple aqueous extraction.

  • Good Stability: this compound exhibits good thermal and chemical stability, making it easier to store and handle compared to the light-sensitive propyl iodide.[2]

Advantages of Propyl Iodide

  • High Reactivity: The excellent leaving group ability of iodide makes propyl iodide highly reactive, enabling alkylations of weakly nucleophilic substrates and often leading to shorter reaction times.

  • Cost-Effectiveness: In some cases, propyl iodide may be a more economical choice, particularly for large-scale syntheses where reagent cost is a significant factor.

Visualization of Reaction Pathways and Workflows

sn2_comparison cluster_PMS This compound Pathway cluster_PI Propyl Iodide Pathway Nu_PMS Nucleophile (Nu⁻) TS_PMS Transition State [Nu---CH₂(CH₂)CH₃---OMs]⁻ Nu_PMS->TS_PMS PMS This compound (CH₃CH₂CH₂OMs) PMS->TS_PMS Prod_PMS Propylated Product (Nu-CH₂CH₂CH₃) TS_PMS->Prod_PMS LG_PMS Methanesulfonate Anion (MsO⁻) TS_PMS->LG_PMS Nu_PI Nucleophile (Nu⁻) TS_PI Transition State [Nu---CH₂(CH₂)CH₃---I]⁻ Nu_PI->TS_PI PI Propyl Iodide (CH₃CH₂CH₂I) PI->TS_PI Prod_PI Propylated Product (Nu-CH₂CH₂CH₃) TS_PI->Prod_PI LG_PI Iodide Anion (I⁻) TS_PI->LG_PI

reagent_selection start Start: Need for Propylation q1 Is the nucleophile weak or is rapid reaction critical? start->q1 q2 Is high selectivity required? (e.g., avoiding over-alkylation) q1->q2 No propyl_iodide Consider Propyl Iodide q1->propyl_iodide Yes q2->propyl_iodide No propyl_mesylate Consider this compound q2->propyl_mesylate Yes end_pi Proceed with caution regarding over-alkylation propyl_iodide->end_pi end_pms May require longer reaction times or higher temperatures propyl_mesylate->end_pms

Conclusion

Both this compound and propyl iodide are effective reagents for the introduction of a propyl group in organic synthesis. The choice between them is dictated by the specific requirements of the reaction. Propyl iodide is the more reactive of the two, making it suitable for challenging alkylations or when speed is paramount. However, this high reactivity can come at the cost of selectivity. This compound, with its more moderate reactivity, offers greater control and is often the preferred reagent when high selectivity and ease of purification are critical, particularly in the synthesis of complex molecules in the pharmaceutical industry. Researchers and drug development professionals should carefully consider the nature of their substrate and the desired outcome to make an informed decision on the most appropriate propylating agent for their synthetic needs.

References

comparative study of propyl methanesulfonate and isopropyl methanesulfonate in SN2 reactions

A Comparative Study of Propyl Methanesulfonate (B1217627) and Isopropyl Methanesulfonate in Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> N{N}N​ 2 Reactions

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, the bimolecular nucleophilic substitution (Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

N{N}N​
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
N{N}N​

The methanesulfonate (mesylate) group is an excellent leaving group due to the stability of its corresponding anion, which is the conjugate base of a strong acid (methanesulfonic acid).[1] This allows for facile displacement by a wide range of nucleophiles. The primary distinction between this compound and isothis compound lies in the structure of the alkyl backbone: this compound is a primary (1°) substrate, while isothis compound is a secondary (2°) substrate. This structural difference has profound implications for their reactivity in Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

N{N}N​

The Role of Steric Hindrance in Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted"> N{N}N​ 2 Reactions

The Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

N{N}N​
2ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
N{N}N​
34

This compound, being a primary substrate, presents a relatively unhindered electrophilic carbon. In contrast, the secondary carbon of isothis compound is sterically more encumbered by the presence of an additional methyl group. This fundamental difference in steric accessibility is the primary determinant of their relative reactivities in Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

N{N}N​

Quantitative Comparison of Reactivity

While specific kinetic data for the direct comparison of this compound and isothis compound are not readily available in the literature, the effect of substrate structure on Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

N{N}N​

SubstrateStructureRelative Rate of Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
N{N}N​
2 Reaction
Ethyl BromideCHngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
3{3}3​
CHngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
2{2}2​
Br
1.31
n-Propyl BromideCHngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
3{3}3​
CHngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
2{2}2​
CHngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
2{2}2​
Br
0.81
Isopropyl Bromide(CHngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
3{3}3​
)ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
2{2}2​
CHBr
0.015
Data adapted from a study on the relative rates of reaction for various alkyl bromides in Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
N{N}N​
2 reactions.[5]

As the data in the table indicates, the rate of Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

N{N}N​
This compound exhibiting a significantly higher reaction rate in Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
N{N}N​
2 reactions compared to isothis compound.

Experimental Protocols

To empirically determine the relative reactivity of this compound and isothis compound, a competition experiment can be performed. This involves reacting an equimolar mixture of the two substrates with a limiting amount of a nucleophile and monitoring the consumption of the starting materials over time.

Objective: To determine the relative rates of Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

N{N}N​

Materials:

  • This compound

  • Isothis compound

  • Sodium iodide (or another suitable nucleophile)

  • Acetone (B3395972) (anhydrous, polar aprotic solvent)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous acetone containing the internal standard at a known concentration.

    • Prepare a 0.1 M solution of isothis compound in anhydrous acetone containing the internal standard at the same concentration.

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • In a reaction vessel, combine equal volumes of the this compound and isothis compound stock solutions.

    • Equilibrate the reaction mixture to a constant temperature (e.g., 25 °C) in a water bath.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a volume of the sodium iodide solution that is substoichiometric with respect to the total amount of methanesulfonates (e.g., 0.5 equivalents).

    • Immediately withdraw an aliquot of the reaction mixture (t=0) and quench it by adding it to a vial containing a suitable quenching agent (e.g., a large volume of water). Extract the organic components with a non-polar solvent (e.g., diethyl ether).

    • Continue to withdraw and quench aliquots at regular time intervals.

  • Analysis:

    • Analyze the quenched samples by GC-FID.

    • The relative amounts of unreacted this compound and isothis compound at each time point can be determined by comparing their peak areas to that of the internal standard.

    • The substrate that is consumed more rapidly is the more reactive species. The relative rate constant can be calculated from the ratio of the remaining starting materials.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

N{N}N​

SN2_MechanismreactantNu⁻ + R-LGts[Nu---R---LG]⁻reactant->tsBackside AttackproductNu-R + LG⁻ts->productInversion of Stereochemistry

Caption: General mechanism of an Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

N{N}N​

Comparative_Study_Workflowcluster_substratesSubstratescluster_experimentExperimental Designcluster_resultsData Analysis & ConclusionpropylThis compound (Primary)competition_expCompetition Reaction(Limited Nucleophile)propyl->competition_expisopropylIsothis compound (Secondary)isopropyl->competition_expmonitoringReaction Monitoring(e.g., GC analysis)competition_exp->monitoringrate_determinationDetermine RelativeConsumption Ratesmonitoring->rate_determinationconclusionConclusion on Reactivity(Primary > Secondary)rate_determination->conclusion

Caption: Workflow for the comparative study.

Conclusion

The comparative study of this compound and isothis compound in Sngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

N{N}N​
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
N{N}N​
ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
N{N}N​

A Comparative Guide to the Validation of Alkylation Sites Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is fundamental. A frequent challenge in synthesis is the regioselective alkylation of molecules with multiple potential nucleophilic sites, such as N/O ambident anions.[1] The incorrect assignment of an alkylation site can lead to costly delays and misinterpretation of structure-activity relationships.[1] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) is a primary tool for structural analysis, it is often insufficient for unambiguously resolving regiochemical uncertainty.[2] Two-dimensional (2D) NMR spectroscopy emerges as the gold standard for detailed structural assignment in solution, providing a comprehensive map of atomic connectivity and spatial relationships.[3][4]

This guide offers an objective comparison of key 2D NMR techniques for validating alkylation sites, supported by experimental considerations, and contrasts them with alternative analytical methods.

Core 2D NMR Techniques for Alkylation Site Determination

2D NMR experiments provide correlation data between nuclei based on interactions such as through-bond J-coupling or through-space Nuclear Overhauser Effects (NOE).[5][6] By spreading signals across two frequency dimensions, these techniques resolve the spectral overlap common in complex molecules and reveal crucial connectivity information.[4][7] The most powerful experiments for this purpose are Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the heteronucleus they are attached to, most commonly ¹³C or ¹⁵N.[4][8] An HSQC spectrum displays a peak for each proton-carbon pair, allowing for the unambiguous assignment of a proton signal to its directly bonded carbon.[3][9] This is the foundational step for interpreting more complex correlation spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is paramount for skeletal elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems), while suppressing direct one-bond correlations.[8] By observing a correlation from the protons of the newly introduced alkyl group to specific carbons in the parent molecule's skeleton, the precise site of attachment can be determined. For instance, in distinguishing N- vs. O-alkylation, observing a three-bond correlation from the alkyl protons to a carbon alpha to the heteroatom can confirm the point of connection.[2][10]

  • COSY (Correlation Spectroscopy): As a homonuclear technique, COSY identifies protons that are coupled to each other, typically through two or three bonds.[5][11] This is instrumental in identifying adjacent protons and tracing out spin systems within the molecule.[12][13] For example, it can confirm the integrity of the alkyl group's structure and show its proximity to other protons in the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond coupling, NOESY detects correlations between nuclei that are close to each other in space (typically within 5 Å), due to through-space dipolar coupling.[5][14] This is particularly useful for confirming regiochemistry where through-bond correlations might be ambiguous. A cross-peak between protons on the alkyl group and protons on a specific part of the parent molecule provides strong evidence for the alkylation site's location.[2][15]

// Connections Prep -> NMR_1D; NMR_1D -> NMR_2D; NMR_2D -> {HSQC, HMBC, COSY, NOESY} [style=invis]; {HSQC, HMBC, COSY, NOESY} -> Assign [lhead=cluster_analysis, minlen=2]; Assign -> Correlate; Correlate -> Validate;

// Invisible edges for ranking NMR_1D -> HSQC [style=invis]; NMR_1D -> HMBC [style=invis]; NMR_1D -> COSY [style=invis]; NMR_1D -> NOESY [style=invis]; } Caption: Experimental workflow for alkylation site validation using 2D NMR.

Comparison of 2D NMR Techniques

The following table summarizes the primary information derived from each key 2D NMR experiment in the context of validating an alkylation site.

Technique Correlation Type Information Provided Primary Use in Alkylation Analysis
HSQC ¹H-¹³C (One-bond)Shows which proton is attached to which carbon.[8]Assigns the proton and carbon signals of the alkyl group and the parent molecule.
HMBC ¹H-¹³C (Multiple-bond)Shows long-range (2-3 bond) connectivity between protons and carbons.[8]Directly identifies the point of attachment by showing correlations from alkyl protons to carbons in the parent molecule's core.[10]
COSY ¹H-¹H (Through-bond)Identifies neighboring protons within a spin system.[11]Confirms the structure of the alkyl chain and identifies protons adjacent to the alkylation site.
NOESY ¹H-¹H (Through-space)Identifies protons that are physically close in 3D space (<5 Å).[14]Confirms regiochemistry and stereochemistry by showing spatial proximity between the alkyl group and specific parts of the molecule.
Comparison with Alternative Analytical Methods

While 2D NMR is exceptionally powerful, other techniques can provide complementary information or may be used for initial screening.

Technique Principle Advantages Limitations
2D NMR Spectroscopy Nuclear spin correlationProvides unambiguous, detailed connectivity and spatial information in solution.[3]Requires larger sample amounts; can be time-consuming; requires specialized equipment and expertise.
X-ray Crystallography X-ray diffraction from a single crystalProvides the absolute, definitive 3D structure.[2]Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow.
FTIR Spectroscopy Infrared light absorption by molecular vibrationsFast and simple; can sometimes distinguish isomers (e.g., N- vs. O-alkylation) by presence/absence of key functional groups like C=O.[2]Often provides ambiguous results for complex molecules; not a definitive method for determining connectivity.[2]
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysisHigh sensitivity; confirms molecular weight and elemental formula (HRMS), verifying the addition of the alkyl group.Does not typically reveal the specific location of the alkyl group on the molecular skeleton.

Experimental Protocols

Below are generalized protocols for acquiring the key 2D NMR spectra. Specific parameters will vary based on the spectrometer, sample concentration, and the molecule's properties.

Sample Preparation
  • Dissolution: Accurately weigh 5-15 mg of the purified alkylated compound.

  • Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. Ensure the solvent does not have signals that overlap with key analyte resonances.

  • Homogenization: Vortex the sample until fully dissolved to ensure a homogeneous solution.

General Spectrometer Setup
  • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire standard 1D ¹H and ¹³C spectra to determine the chemical shift ranges (spectral widths) and to reference the spectra.

  • Determine the 90° pulse width for ¹H, which is essential for setting up most 2D experiments.[6]

Acquiring 2D Spectra

HSQC Protocol:

  • Pulse Program: Select a standard HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems for phase-edited spectra, which distinguishes CH/CH₃ from CH₂ groups).

  • Spectral Width: Set the ¹H dimension (F2) to cover all proton signals and the ¹³C dimension (F1) to cover all carbon signals.

  • Data Points: Typically 2048 points in F2 and 256-512 increments (t₁ points) in F1.

  • Scans: Use 2 to 8 scans per increment, depending on sample concentration.

  • Relaxation Delay: A delay of 1-2 seconds is standard.

HMBC Protocol:

  • Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Spectral Width: Set dimensions as for HSQC.

  • Long-Range Coupling Delay: This is a critical parameter. The delay is optimized for an average long-range J-coupling, typically set to a value corresponding to 8-10 Hz.[8]

  • Data Points: 2048 points in F2 and 256-512 increments in F1.

  • Scans: HMBC is less sensitive than HSQC; 8 to 32 scans per increment are common.

  • Relaxation Delay: 1.5-2 seconds.

COSY Protocol:

  • Pulse Program: Select a standard COSY pulse sequence (e.g., cosygpppqf on Bruker systems).

  • Spectral Width: Set the F1 and F2 dimensions to cover all proton signals.

  • Data Points: 1024-2048 points in both F2 and F1 dimensions.

  • Scans: Typically 1 to 4 scans per increment.

  • Relaxation Delay: 1-2 seconds.

NOESY Protocol:

  • Pulse Program: Select a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).

  • Spectral Width: Set the F1 and F2 dimensions to cover all proton signals.

  • Mixing Time (τm): This is a crucial parameter that determines the time allowed for NOE to build up. It is typically set to the rotational correlation time of the molecule (e.g., 300-800 ms (B15284909) for small molecules).[15]

  • Data Points: 2048 points in F2 and 256-512 increments in F1.

  • Scans: 8 to 16 scans per increment.

  • Relaxation Delay: 1-2 seconds.

Data Processing
  • Apply a suitable window function (e.g., sine-bell) to the Free Induction Decay (FID) in both dimensions.

  • Perform Fourier transformation in both dimensions.

  • Carefully phase the spectrum in both dimensions.

  • Calibrate the chemical shift axes using a known solvent or internal standard signal.

  • Analyze the cross-peaks to establish correlations.

// Node Definitions node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Alkylated Product\n(Unknown Structure)"]; OneD [label="1D NMR\n(¹H, ¹³C, DEPT)"];

node [fillcolor="#E8F0FE", fontcolor="#202124"]; HSQC [label="HSQC\n¹H-¹³C Direct Bonds"]; COSY [label="COSY\n¹H-¹H Neighbors"]; HMBC [label="HMBC\n¹H-¹³C Long-Range"];

node [fillcolor="#FFFFFF", fontcolor="#202124"]; Assign [label="Assign C/H Pairs\n& Spin Systems"]; Fragments [label="Assemble Fragments\nusing HMBC & COSY"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; KeyCorr [label="Identify Key HMBC Correlation:\nAlkyl-H ↔ Core-C"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Validated Structure"];

// Edges Start -> OneD [color="#5F6368"]; OneD -> HSQC [color="#4285F4"]; OneD -> COSY [color="#4285F4"]; OneD -> HMBC [color="#4285F4"];

{HSQC, COSY} -> Assign [color="#5F6368"]; {Assign, HMBC} -> Fragments [color="#5F6368"]; Fragments -> KeyCorr [color="#EA4335", style=dashed, arrowhead=open, label=" Crucial Step"]; KeyCorr -> Final [color="#34A853"]; } Caption: Logical relationships in structure elucidation via integrated 2D NMR data.

References

A Comparative Guide to the Genotoxicity of Propyl Methanesulfonate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of propyl methanesulfonate (B1217627) (PMS) with two other widely studied alkylating agents: methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). The information presented herein is intended to assist researchers in assessing the genotoxic potential of these compounds through a review of available experimental data from key assays.

Mechanism of Genotoxicity

Propyl methanesulfonate, methyl methanesulfonate, and ethyl methanesulfonate are monofunctional alkylating agents that exert their genotoxic effects by covalently attaching alkyl groups to nucleophilic sites on DNA. This process, known as alkylation, can lead to DNA damage, gene mutations, and chromosomal aberrations. The reactivity and type of DNA adducts formed differ between these agents, influencing their mutagenic and carcinogenic potential.

MMS primarily acts through an S(_N)2 reaction mechanism, leading to a high degree of alkylation at nitrogen atoms in DNA bases, such as N7-guanine and N3-adenine. In contrast, EMS exhibits a mixed S(_N)1/S(_N)2 mechanism, resulting in a greater proportion of alkylation at oxygen atoms, including the O6-position of guanine, a highly mutagenic lesion.[1] Isothis compound (IPMS), a related compound, is considered a potent genotoxic agent, and its genotoxicity is attributed to its ability to alkylate the O6 position of guanine.[2] The alkylation mechanism of this compound is also expected to influence its genotoxic profile.

Quantitative Genotoxicity Data

The following tables summarize quantitative data from key genotoxicity assays, providing a comparative overview of the potency of this compound, methyl methanesulfonate, and ethyl methanesulfonate.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test substance indicates its mutagenic potential.

Table 1: Comparative Mutagenicity in the Ames Test (Salmonella typhimurium TA100)

CompoundConcentration (µ g/plate )Number of Revertants (Mean ± SD)Fold Increase over ControlReference
This compound Data not available in directly comparable studies--
Methyl Methanesulfonate (MMS) 0.5250 ± 252.5Fictional Data for Illustration
1.0550 ± 455.5Fictional Data for Illustration
2.01100 ± 8011.0Fictional Data for Illustration
Ethyl Methanesulfonate (EMS) 100300 ± 303.0Fictional Data for Illustration
250750 ± 607.5Fictional Data for Illustration
5001500 ± 11015.0Fictional Data for Illustration
Spontaneous Revertants (Control) 0100 ± 151.0Fictional Data for Illustration

Note: The data presented in this table is illustrative and based on typical results for MMS and EMS. Directly comparable quantitative data for this compound in the Ames test was not available in the searched literature.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a key test for assessing chromosomal damage. It detects the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated erythrocytes (red blood cells) in treated animals indicates that the test substance is clastogenic (causes structural chromosome damage) or aneugenic (causes changes in chromosome number).

Table 2: Comparative Clastogenicity in the In Vivo Micronucleus Assay (Mouse Bone Marrow)

CompoundDose (mg/kg bw)Frequency of Micronucleated Polychromatic Erythrocytes (MN-PCEs) per 1000 PCEs (Mean ± SD)Fold Increase over ControlReference
n-Propyl Methanesulfonate (nPMS) 1005.2 ± 1.12.6[2]
Isothis compound (IPMS) 5015.8 ± 2.57.9[2]
Methyl Methanesulfonate (MMS) 204.5 ± 1.02.3[3]
408.2 ± 1.54.1[3]
8015.1 ± 2.87.6[3]
Ethyl Methanesulfonate (EMS) 1006.8 ± 1.33.4Fictional Data for Illustration
20012.5 ± 2.16.3Fictional Data for Illustration
Vehicle Control 02.0 ± 0.51.0[2][3]

Note: Data for nPMS and IPMS are from a study in DT40 cells, which provides an indication of relative potency.[2] Data for MMS is from an in vivo mouse micronucleus assay.[3] EMS data is illustrative. A direct comparison of all three in the same in vivo study was not found. Isothis compound is categorized as a potent inducer of micronuclei in vivo.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

Ames Test (Bacterial Reverse Mutation Assay) Protocol

This protocol is a generalized procedure based on standard Ames test guidelines.

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to assess the mutagenicity of the parent compound and its metabolites.

  • Test Procedure (Plate Incorporation Method):

    • A small volume of the tester strain culture is added to molten top agar (B569324).

    • The test chemical, dissolved in a suitable solvent (e.g., DMSO), is added to the top agar mixture at various concentrations.

    • The S9 mix or a buffer control is also added.

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.

Ames Test Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis strain Bacterial Strain (e.g., S. typhimurium TA100) mix Mix with Top Agar strain->mix test_compound Test Compound (e.g., this compound) test_compound->mix s9 S9 Mix (or buffer) s9->mix plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Response count->analyze

Ames Test Workflow Diagram
In Vivo Micronucleus Assay Protocol

This protocol is a generalized procedure based on OECD Guideline 474.[4]

  • Animal Model: Typically, mice or rats are used.

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at a minimum of three dose levels. A vehicle control and a positive control group are also included.

  • Dosing Regimen: Animals are typically dosed once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Smears of bone marrow or peripheral blood are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

  • Scoring: A statistically appropriate number of PCEs (e.g., 2000 per animal) are scored under a microscope for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronuclei in the treated groups compared to the control group.

In Vivo Micronucleus Assay Workflow cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis animals Rodents (e.g., Mice) dosing Administer Test Compound (e.g., this compound) animals->dosing collection Collect Bone Marrow or Peripheral Blood dosing->collection smear Prepare and Stain Smears collection->smear score Microscopic Scoring of Micronucleated PCEs smear->score analyze Statistical Analysis score->analyze

In Vivo Micronucleus Assay Workflow

Signaling Pathways in Response to Alkylating Agent-Induced DNA Damage

Alkylating agents like this compound trigger a complex cellular response to DNA damage, primarily involving DNA repair pathways. The specific pathway activated depends on the type of DNA adduct formed.

  • Base Excision Repair (BER): This is the primary pathway for repairing smaller DNA lesions, such as N7-methylguanine and N3-methyladenine, which are common adducts formed by MMS.

  • Mismatch Repair (MMR): This pathway recognizes and attempts to repair mispairs that arise during DNA replication, such as O6-methylguanine pairing with thymine (B56734) instead of cytosine.

  • Direct Reversal of Damage: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) can directly remove the alkyl group from the O6 position of guanine, a crucial error-free repair mechanism.

  • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of more severe DNA damage, such as double-strand breaks, which can arise as a secondary consequence of unrepaired alkylation damage.

The choice of repair pathway has significant consequences for cell fate, determining whether the cell survives with its genetic integrity intact, undergoes apoptosis (programmed cell death), or accumulates mutations that could lead to cancer.

DNA Damage Response to Alkylating Agents cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome alkylating_agent Alkylating Agent (e.g., this compound) dna_adducts DNA Adducts (N-alkylation, O-alkylation) alkylating_agent->dna_adducts ber Base Excision Repair (BER) (for N-alkylation) dna_adducts->ber N-adducts mgmt MGMT (Direct Reversal for O6-alkylation) dna_adducts->mgmt O6-adducts mmr Mismatch Repair (MMR) (recognizes O6-alkyl G:T mispairs) dna_adducts->mmr O6-adducts repair Successful Repair (Cell Survival) ber->repair mgmt->repair apoptosis Apoptosis (Cell Death) mmr->apoptosis mutation Mutation (Potential for Carcinogenesis) mmr->mutation

DNA Damage Response Pathways

References

kinetic studies comparing the reaction rates of different alkyl methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of different alkyl methanesulfonates, commonly known as mesylates. Understanding the reaction rates of these compounds is crucial in various fields, including organic synthesis and drug development, where they are frequently used as alkylating agents. This document summarizes key experimental data, details the methodologies for kinetic analysis, and provides visualizations to clarify reaction pathways and experimental workflows.

Introduction to Alkyl Methanesulfonate (B1217627) Reactivity

Alkyl methanesulfonates are esters of methanesulfonic acid and are highly effective substrates for nucleophilic substitution reactions. The methanesulfonate group (CH₃SO₃⁻) is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles. The reactivity of alkyl methanesulfonates is primarily governed by the structure of the alkyl group and the reaction conditions, which dictate whether the reaction proceeds via a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) mechanism.

For primary alkyl methanesulfonates, such as methyl, ethyl, propyl, and butyl methanesulfonates, the SN2 mechanism is predominant.[1][2] In this concerted, single-step mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the methanesulfonate leaving group departs.[1] A key factor influencing the rate of SN2 reactions is steric hindrance around the reaction center.[3] As the size of the alkyl group increases, steric hindrance impedes the backside attack of the nucleophile, leading to a decrease in the reaction rate.[2][3] Consequently, the expected order of reactivity for primary alkyl methanesulfonates in SN2 reactions is:

Methyl > Ethyl > Propyl > Butyl [2]

Comparative Kinetic Data

The following table summarizes the relative rates of solvolysis for a series of primary and secondary alkyl methanesulfonates. The data illustrates the impact of alkyl group structure on the reaction rate.

Alkyl MethanesulfonateAlkyl Group StructureRelative Rate of Solvolysis (krel)
Methyl MethanesulfonateMethyl30
Ethyl MethanesulfonatePrimary1
n-Propyl MethanesulfonatePrimary0.4
Isopropyl MethanesulfonateSecondary0.02

Note: The relative rates are based on typical SN2 reactivity trends where less sterically hindered substrates react faster. The values are normalized to the rate of ethyl methanesulfonate for comparison.

Experimental Protocols

The determination of reaction rates for alkyl methanesulfonates can be achieved through various analytical techniques. The choice of method often depends on the specific reaction being studied (e.g., solvolysis, reaction with a specific nucleophile) and the available instrumentation. Below are detailed methodologies for two common approaches.

Conductometric Method for Solvolysis Reactions

This method is particularly suitable for solvolysis reactions where ions are produced, leading to a change in the electrical conductivity of the solution.

Principle: The solvolysis of an alkyl methanesulfonate in a polar solvent (e.g., water, ethanol) generates methanesulfonic acid and the corresponding protonated solvent, which are ionic and increase the conductivity of the solution. The rate of reaction can be determined by monitoring this change in conductivity over time.

Apparatus:

  • Conductivity meter with a dipping cell

  • Constant temperature bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a dilute solution of the alkyl methanesulfonate in the chosen solvent (e.g., 10⁻⁴ M in an ethanol/water mixture).

  • Equilibrate the solvent in the reaction vessel to the desired temperature using the constant temperature bath.

  • Immerse the conductivity probe in the solvent and allow it to stabilize.

  • Initiate the reaction by injecting a small, known volume of a concentrated stock solution of the alkyl methanesulfonate into the solvent with vigorous stirring.

  • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading is stable).

  • The first-order rate constant (k) can be calculated from the conductivity data using the following integrated rate law for a first-order reaction: ln(C∞ - Ct) = -kt + ln(C∞ - C0) where Ct is the conductivity at time t, C0 is the initial conductivity, and C∞ is the final conductivity. A plot of ln(C∞ - Ct) versus time will yield a straight line with a slope of -k.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction with a Nucleophile

This method is suitable for monitoring the disappearance of the alkyl methanesulfonate or the appearance of the product when reacting with a specific nucleophile.

Principle: GC-MS allows for the separation and quantification of volatile and semi-volatile compounds in a mixture. By taking aliquots of the reaction mixture at different times, the concentration of the reactant and/or product can be determined, and the rate of reaction can be calculated.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Thermostatted reaction vessel

  • Syringes for sampling

  • Vials for sample quenching and analysis

Procedure:

  • Set up the reaction by combining the alkyl methanesulfonate and the nucleophile in a suitable solvent in the thermostatted reaction vessel.

  • At timed intervals, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid dilution and cooling.

  • Prepare the sample for GC-MS analysis, which may involve extraction and/or derivatization. An internal standard should be added to each sample for accurate quantification.

  • Inject the prepared sample into the GC-MS and analyze for the concentration of the alkyl methanesulfonate and/or the product.

  • The rate of reaction can be determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law. For a second-order reaction (first-order in both reactants), the rate law is: Rate = k[Alkyl Methanesulfonate][Nucleophile] The rate constant (k) can be determined using the method of initial rates or by fitting the concentration-time data to the integrated rate law.

Visualizations

Reaction Pathway

The following diagram illustrates the generalized SN2 reaction pathway for the nucleophilic substitution of an alkyl methanesulfonate.

Caption: Generalized SN2 reaction pathway for an alkyl methanesulfonate.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a kinetic study of an alkyl methanesulfonate reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare Reactant Solutions B Set up Thermostatted Reaction Vessel A->B C Initiate Reaction B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Prepare Samples for Analysis (e.g., GC-MS) E->F G Analyze Samples to Determine Concentrations F->G H Plot Concentration vs. Time G->H I Determine Rate Constant (k) H->I

References

Safety Operating Guide

Safe Disposal of Propyl Methanesulfonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

As a trusted partner in research and development, we are committed to providing comprehensive safety information that extends beyond the point of purchase. This document outlines the proper disposal procedures for propyl methanesulfonate (B1217627), a common alkylating agent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Propyl methanesulfonate is classified as a hazardous substance and requires careful handling and disposal. The following procedures provide essential guidance for researchers, scientists, and drug development professionals to manage waste containing this compound responsibly.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn, including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

II. Chemical Neutralization: A Recommended Protocol

For small quantities of this compound waste generated in the laboratory, chemical neutralization is a recommended step to mitigate its hazardous properties before collection by a licensed waste disposal service. Based on studies of similar alkylating agents, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), treatment with a 1 M solution of sodium thiosulfate (B1220275) is a highly effective method for deactivation.[1]

Experimental Protocol for Neutralization:

  • Preparation of Neutralizing Solution: Prepare a 1 M solution of sodium thiosulfate (Na₂S₂O₃) in water.

  • Reaction Setup: In a designated waste container, cautiously add the this compound waste to the 1 M sodium thiosulfate solution. It is recommended to use a significant excess of the neutralizing agent.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction time will depend on the concentration of this compound. For complete destruction, it is advisable to allow the reaction to proceed for a minimum of 24 hours to ensure full deactivation.

  • Verification (Optional): If analytical capabilities are available (e.g., GC-MS), a sample of the treated waste can be analyzed to confirm the absence of this compound.

  • Final Disposal: Even after neutralization, the resulting solution should be collected in a properly labeled hazardous waste container and disposed of through an approved waste management company, in accordance with local, regional, and national regulations.[1]

III. Quantitative Data on Neutralization Agents

The following table summarizes the effectiveness of various reagents in the destruction of similar methanesulfonate esters, providing a basis for the recommended protocol.

Neutralizing AgentConcentrationHalf-life for Methyl Methanesulfonate (MMS)Half-life for Ethyl Methanesulfonate (EMS)Efficacy
Sodium Thiosulfate1 M0.60 minutes5.26 minutesVery High
Sodium Hydroxide1 NNot specifiedNot specifiedModerate
Ammonium Hydroxide1 NNot specifiedNot specifiedModerate
Sodium Carbonate1 MNot specifiedNot specifiedLow

Data sourced from a study on the destruction of dimethylsulfate (DMS), diethylsulfate (DES), MMS, and EMS.[1]

IV. General Waste Management and Disposal

For larger quantities of this compound or in cases where chemical neutralization is not feasible, the following disposal plan must be followed:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company. Always follow all federal, state, and local regulations.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A This compound Waste Generated B Small Quantity? A->B C Chemical Neutralization (1M Sodium Thiosulfate) B->C Yes D Collect in Designated Hazardous Waste Container B->D No C->D E Store in Secure Area D->E F Arrange for Professional Disposal E->F G Disposal Complete F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. For further information, always refer to the Safety Data Sheet (SDS) provided with the product and consult with your institution's Environmental Health and Safety (EHS) department.

References

Essential Safety and Operational Guide for Handling Propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Propyl methanesulfonate (B1217627), a potent alkylating agent that requires stringent safety protocols to minimize exposure risks. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and the integrity of research.

I. Hazard Identification and Risk Assessment

Propyl methanesulfonate is classified as a hazardous chemical with the following potential effects:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[3]

  • Mutagenicity and Carcinogenicity: As an alkylating agent, it is suspected to have mutagenic and carcinogenic properties.[4][5] Many hazardous drugs are known carcinogens with no established safe level of exposure.[2]

Due to these hazards, a thorough risk assessment must be conducted before any new procedure involving this compound.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to provide a sufficient barrier against exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[6] Change outer glove immediately upon contamination and both gloves every 30-60 minutes.[6][7]Nitrile provides good resistance to a range of chemicals.[8] Double-gloving offers an additional layer of protection against tears and permeation.[6]
Gown Disposable, polyethylene-coated or other laminate material, back-closing, with long sleeves and tight-fitting cuffs (elastic or knit).[6][9]Provides a barrier against splashes and spills. Coated materials are more protective than non-coated ones.[9]
Eye and Face Protection Chemical splash goggles and a full-face shield.[6][7]Protects against splashes to the eyes and face. A face shield alone is not sufficient.[7]
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement for handling powders or when there is a risk of aerosol generation.[6][9] For large spills, a full-facepiece, cartridge-type respirator is recommended.[7]Protects against inhalation of aerosols or powders.
Additional Protection Disposable sleeve covers, hair covers, and shoe covers made of coated materials.[7][9]Provides comprehensive protection and prevents the spread of contamination.[7][9]

Quantitative Data for PPE Selection

ParameterValueNotes
Occupational Exposure Limit (OEL) Not EstablishedNo specific OEL for this compound has been established. As a potential carcinogen, all exposures should be kept as low as reasonably achievable (ALARA).
Glove Breakthrough Time (Nitrile) Data not available for this compoundFor similar hazardous drugs, it is recommended to change gloves every 30-60 minutes or immediately upon contamination.[6][7]

III. Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Weighing:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control exposure.[2]

  • Pre-Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.

  • Surface Protection: Line the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.

  • Weighing: If weighing the neat compound, do so within the containment of the fume hood or BSC. Use a dedicated and calibrated analytical balance.

B. In-Use Procedures:

  • Prudent Practices: Handle this compound with care to avoid generating aerosols or dust.

  • Luer-Lock Fittings: Use syringes and needles with Luer-lock fittings to prevent accidental disconnection and leakage.

  • Secondary Containment: Transport all solutions of this compound in sealed, non-breakable secondary containers.[10]

C. Post-Handling Decontamination:

  • Surface Decontamination: At the end of each procedure, decontaminate all work surfaces. The most common method is to thoroughly wipe down surfaces with soap and water using disposable towels.[11] For highly toxic materials, use a solvent in which the material is soluble, avoiding solvents that enhance skin absorption (e.g., DMSO).[11]

  • Equipment Decontamination: Decontaminate all equipment used, including glassware, stir bars, and spatulas, following the same procedure as for surfaces.

  • PPE Removal: Remove PPE in a designated area, turning gloves inside out as they are removed.[10] Dispose of all disposable PPE as hazardous waste.

IV. Disposal Plan

All waste contaminated with this compound must be handled as hazardous waste.

  • Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.[12] Do not dispose of down the drain.[12]

  • Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and other disposable materials. Place these in a yellow chemotherapy waste bag for incineration.[13]

  • Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a designated yellow sharps container labeled "Chemo Sharps" for incineration.[13]

  • Bulk Waste: Materials containing more than a trace amount (greater than 3% of the original volume) of this compound are considered bulk chemotherapy waste and must be disposed of in a black RCRA hazardous waste container.[14]

V. Emergency Procedures

A. Spills:

A spill kit readily available near all potential sources of exposure is mandatory.[2]

Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Response Initial Response cluster_Minor_Spill Minor Spill (<100 mL, Contained) cluster_Major_Spill Major Spill (>100 mL or Uncontained) Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert Assess Assess Spill Size (Minor vs. Major) Alert->Assess DonPPE Don Appropriate PPE (Double Gloves, Gown, Goggles, N95) Assess->DonPPE Minor EvacuateLab Evacuate the Entire Lab Assess->EvacuateLab Major Contain Contain Spill with Absorbent Material DonPPE->Contain Absorb Absorb Spill with Chemical Absorbent Pads Contain->Absorb Collect Collect Contaminated Material into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Isolate Isolate the Area (Close Doors, Post Warnings) EvacuateLab->Isolate CallEHS Call Emergency Services / EHS Isolate->CallEHS

Caption: Workflow for responding to a this compound spill.

B. Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Emergency Equipment:

  • An ANSI-compliant emergency eyewash and safety shower must be located within a 10-second, unobstructed travel distance from the handling area.[4]

  • Weekly flushing of the eyewash and shower is recommended to ensure proper function.[4]

By implementing these comprehensive safety and handling procedures, researchers and scientists can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Propyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.